Cefiderocol catechol 3-methoxy
説明
Structure
2D Structure
特性
CAS番号 |
2243393-93-1 |
|---|---|
分子式 |
C31H36ClN7O10S2 |
分子量 |
766.2 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-4-hydroxy-3-methoxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H36ClN7O10S2/c1-31(2,29(46)47)49-37-20(17-14-51-30(33)35-17)25(42)36-21-26(43)38-22(28(44)45)15(13-50-27(21)38)12-39(9-4-5-10-39)11-8-34-24(41)16-6-7-18(40)23(48-3)19(16)32/h6-7,14,21,27H,4-5,8-13H2,1-3H3,(H6-,33,34,35,36,40,41,42,44,45,46,47)/b37-20-/t21-,27-/m1/s1 |
InChIキー |
UCHYYVODFWKSCG-GNCUCHJPSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)OC)Cl)C(=O)[O-] |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Cefiderocol Mechanism of Action: A Catechol Siderophore "Trojan Horse" Strategy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Cefiderocol (B606585), a novel siderophore cephalosporin (B10832234), offers a promising therapeutic option by employing a unique "Trojan horse" mechanism to overcome common resistance pathways.[1] Structurally similar to ceftazidime (B193861) and cefepime, Cefiderocol is distinguished by a catechol moiety on its C-3 side chain.[2][3] This group chelates ferric iron, allowing the drug to mimic natural siderophores and hijack the bacteria's own active iron transport systems to gain entry into the periplasmic space.[2][4][5] This active transport bypasses resistance mechanisms such as porin channel mutations and efflux pumps.[1][6] Once inside, Cefiderocol exerts its bactericidal effect by inhibiting peptidoglycan cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), primarily PBP3.[2][7] Furthermore, its core structure confers high stability against hydrolysis by a broad spectrum of β-lactamases, including serine- and metallo-carbapenemases.[2][5][8] This guide provides an in-depth examination of Cefiderocol's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: A Dual-Action Approach
Cefiderocol's efficacy stems from a two-step mechanism: active transport across the outer bacterial membrane followed by potent inhibition of cell wall synthesis.
The "Trojan Horse" Siderophore Strategy
Gram-negative bacteria have a low-permeability outer membrane that acts as a barrier to many antibiotics.[1] To acquire essential nutrients like iron, they utilize active transport systems. Bacteria secrete high-affinity iron-chelating molecules called siderophores to scavenge ferric iron (Fe³⁺) from the host environment.[5] The resulting iron-siderophore complexes are then recognized by specific outer membrane receptors and actively transported into the periplasmic space.[5]
Cefiderocol exploits this vital pathway.[1] The chlorocatechol group on its side chain is a powerful iron chelator.[2][4] In the iron-depleted conditions of a host infection, Cefiderocol binds to ferric iron and is actively transported into the bacterial periplasm through various siderophore receptors, such as CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[1][2] This active uptake mechanism achieves higher periplasmic concentrations of the drug than would be possible through passive diffusion via porin channels alone, effectively overcoming resistance mediated by porin loss.[2]
Caption: Cefiderocol's "Trojan Horse" mechanism of entry into Gram-negative bacteria.
Inhibition of Peptidoglycan Synthesis
Once in the periplasmic space, Cefiderocol dissociates from the iron ion.[8] It then functions as a classic β-lactam antibiotic, covalently binding to and inactivating penicillin-binding proteins (PBPs).[7] PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the polymer chains to form the rigid cell wall. Cefiderocol shows a particularly high affinity for PBP3, which is primarily involved in cell division.[2][9] Inhibition of PBP3 leads to the formation of elongated, filamentous cells and ultimately results in cell lysis and bacterial death.[2]
Caption: Mechanism of cell wall synthesis inhibition by Cefiderocol.
Quantitative In Vitro Activity
Cefiderocol's potency is quantified by its low minimum inhibitory concentrations (MICs) against a wide range of pathogens, its high binding affinity for target PBPs, and its robust stability in the presence of β-lactamase enzymes.
Antibacterial Spectrum (MIC Data)
Cefiderocol demonstrates potent activity against a broad spectrum of clinically relevant aerobic Gram-negative bacilli, including carbapenem-resistant isolates.[10] Susceptibility testing must be performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic in vivo conditions and ensure the upregulation of the iron transporters Cefiderocol utilizes.[11]
| Organism | Resistance Profile | Isolates (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Acinetobacter baumannii | Carbapenem-Resistant | 150 | 1 | 8 | [12] |
| Acinetobacter baumannii | Carbapenem-Resistant | 126 | - | 128 | [13] |
| Enterobacterales | Carbapenem-Resistant | 250 | 0.5 | 2 | [12] |
| Klebsiella pneumoniae | Carbapenem-Resistant | 105 | 0.125 | 1 | [13] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 200 | 0.5 | 4 | [12] |
| Pseudomonas aeruginosa | Extensively Drug-Resistant (XDR) | 235 | 0.5 | 4 | [14] |
| Stenotrophomonas maltophilia | - | 50 | 0.25 | 0.5 | [12] |
MIC₅₀/₉₀: The concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Penicillin-Binding Protein (PBP) Affinity
The bactericidal activity of Cefiderocol is directly related to its affinity for PBPs. Competitive binding assays are used to determine the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin probe (IC₅₀). Cefiderocol binds with high affinity primarily to PBP3 across key Gram-negative species.[9]
| Organism | PBP Target | IC₅₀ (µg/mL) | Reference |
| Escherichia coli | PBP3 | 0.03 | [15] |
| Pseudomonas aeruginosa | PBP3 | <0.05 | [16] |
| Acinetobacter baumannii | PBP3 | 0.5 | [17] |
Lower IC₅₀ values indicate higher binding affinity.
Stability Against β-Lactamases
A critical feature of Cefiderocol is its high stability against hydrolysis by a wide array of β-lactamases, a primary mechanism of resistance to β-lactam antibiotics.[8] Its structure, which combines features of ceftazidime and cefepime, provides steric hindrance that protects the β-lactam ring.[2][18] Cefiderocol is stable against Ambler class A (e.g., KPC), class B (e.g., NDM, VIM), class C (e.g., AmpC), and class D (e.g., OXA-48) β-lactamases.[5][8]
| β-Lactamase | Organism Source | Cefiderocol Kᵢ (µM) | Comparator: Ceftazidime Kᵢ (µM) | Fold Lower Affinity (Cefiderocol vs. Ceftazidime) | Reference |
| AmpC | P. aeruginosa SR24-12 | 17 | 1.0 | 17x | [19] |
| AmpC | E. cloacae P99 | >1000 | 1.35 | >740x | [19] |
Kᵢ (inhibition constant): A measure of affinity; a higher Kᵢ value indicates lower affinity of the enzyme for the antibiotic, meaning the antibiotic is more stable and a poorer substrate for hydrolysis.
Key Experimental Methodologies
The unique characteristics of Cefiderocol necessitate specialized laboratory protocols for accurate assessment of its activity.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for Cefiderocol susceptibility testing via broth microdilution.[12]
-
Media Preparation (ID-CAMHB):
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
-
To deplete iron, add an iron-chelating resin (e.g., Chelex-100) at 2% (w/v) to the CAMHB.[12]
-
Stir the mixture for a minimum of 6 hours at room temperature.[20]
-
Remove the resin by filtration. The final iron concentration should be ≤0.03 mg/L.[20]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the prepared ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]
-
-
Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate to cover the desired concentration range (e.g., 0.008 to 128 µg/mL).[12]
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (bacteria in ID-CAMHB, no antibiotic) and a sterility control well (ID-CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
-
Interpretation:
Caption: Experimental workflow for Cefiderocol MIC determination by broth microdilution.
Protocol: Competitive PBP Binding Assay
This assay measures the ability of Cefiderocol to compete with a fluorescently-labeled penicillin for binding to PBPs.[15]
-
Bacterial Membrane Preparation:
-
Grow the bacterial strain of interest to mid-log phase and harvest cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells via sonication or French press.
-
Perform a high-speed centrifugation (ultracentrifugation) to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer and determine the total protein concentration.[15]
-
-
Competitive Binding Reaction:
-
In separate tubes, incubate a standardized amount of the membrane preparation with increasing concentrations of unlabeled Cefiderocol for 10-30 minutes at 30-37°C.
-
Add a fixed, sub-saturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to each tube.[15]
-
Incubate for an additional 10-15 minutes to allow the probe to bind to any PBPs not occupied by Cefiderocol.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently-labeled PBP bands using a fluorescence gel scanner.[15]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP bands in each lane.
-
The intensity of a band will decrease as the concentration of Cefiderocol increases, indicating successful competition.
-
Plot the percentage of probe binding against the Cefiderocol concentration and fit the data to determine the IC₅₀ value.
-
Protocol: β-Lactamase Hydrolysis Assay
This spectrophotometric assay measures the stability of Cefiderocol by quantifying its rate of hydrolysis by a purified β-lactamase enzyme.[21]
-
Reagent Preparation:
-
Prepare a solution of purified β-lactamase enzyme of a known concentration in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Prepare a stock solution of the chromogenic cephalosporin substrate, Nitrocefin.[21][22] Nitrocefin is yellow but turns red upon hydrolysis of its β-lactam ring.
-
Prepare a stock solution of Cefiderocol for stability testing.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To a well, add the assay buffer and the β-lactamase enzyme solution.
-
To initiate the reaction, add the Nitrocefin substrate.
-
Immediately place the plate in a microplate reader.
-
-
Measurement and Analysis:
-
Measure the rate of Nitrocefin hydrolysis by monitoring the increase in absorbance at 490 nm over time in kinetic mode.[21][22]
-
To test the stability of Cefiderocol, perform the same reaction but pre-incubate the enzyme with Cefiderocol before adding Nitrocefin. A stable compound like Cefiderocol will not be hydrolyzed and will show little to no inhibition of the enzyme's ability to hydrolyze Nitrocefin.
-
Alternatively, the direct hydrolysis of Cefiderocol can be measured by monitoring the change in its specific UV absorbance, though this is less common for routine assays.[23] The relative hydrolysis rate compared to a known substrate (e.g., imipenem) can be calculated.
-
Conclusion
Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative pathogens. Its novel "Trojan horse" mechanism, which co-opts bacterial iron uptake systems, allows it to bypass key resistance mechanisms and achieve potent bactericidal concentrations in the periplasmic space.[1] This unique entry strategy, combined with its high affinity for PBP3 and remarkable stability against a wide range of potent β-lactamases, makes it a critical tool for treating serious infections with limited therapeutic alternatives.[2][24] Understanding this multifaceted mechanism of action is essential for its appropriate clinical use and for guiding the future development of next-generation siderophore-conjugated antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cefiderocol - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Stability and low induction propensity of cefiderocol against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. paho.org [paho.org]
- 21. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 24. academic.oup.com [academic.oup.com]
The Trojan Horse Strategy: A Technical Guide to the Role of the Chlorocatechol Group in Cefiderocol's Bacterial Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefiderocol (B606585) represents a paradigm shift in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its novel "Trojan horse" strategy, enabled by a key structural feature—a chlorocatechol group—allows it to bypass common resistance mechanisms. This technical guide provides an in-depth exploration of the pivotal role of the chlorocatechol moiety in Cefiderocol's bacterial uptake. We will dissect the mechanism of siderophore mimicry, detail the active transport process across the bacterial outer membrane via iron uptake pathways, and present supporting quantitative data and experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and antibiotic development.
Introduction: Overcoming Gram-Negative Resistance
The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. Furthermore, the expression of porin channel mutations and efflux pumps that actively remove drugs from the cell significantly contributes to antibiotic resistance. Cefiderocol, a siderophore cephalosporin, is engineered to overcome these challenges. Its structure is a hybrid of ceftazidime (B193861) and cefepime, providing stability against a wide array of β-lactamases.[1][2] However, its most innovative feature is the chlorocatechol group attached to the C-3 side chain.[2][3] This group mimics natural siderophores, which are small molecules produced by bacteria to scavenge essential iron from the host environment.[4] By chelating iron, Cefiderocol hijacks the bacteria's own iron transport systems to gain entry into the periplasmic space, where it can then inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[5][6][7]
The Siderophore Mimicry Mechanism: The Role of the Chlorocatechol Group
The cornerstone of Cefiderocol's unique mechanism of action is its ability to act as a siderophore mimic. This functionality is entirely dependent on the chlorocatechol group.
Iron Chelation
The two hydroxyl groups on the catechol moiety of Cefiderocol are crucial for its ability to chelate ferric iron (Fe³⁺) with high affinity.[8][9] This process is fundamental to its "Trojan horse" strategy. In the iron-limited environment of a host infection, bacteria upregulate their iron acquisition systems. Cefiderocol, by forming a complex with the available ferric iron, effectively disguises itself as a beneficial iron-siderophore complex.[4][10]
Experimental evidence confirms the essentiality of the catechol group for this function. A synthetic derivative of Cefiderocol where one of the hydroxyl groups is replaced by a methoxy (B1213986) group (cefiderocol catechol 3-methoxy) loses its ability to chelate iron and, consequently, its potent antibacterial activity is significantly reduced.[8][9]
Active Transport via Iron Uptake Systems
Once the Cefiderocol-iron complex is formed, it is recognized and actively transported across the bacterial outer membrane by specific TonB-dependent receptors (TBDRs), which are normally used for the uptake of natural siderophores.[4][11] This active transport is an energy-dependent process, driven by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptors.[7]
This active transport mechanism provides Cefiderocol with several key advantages:
-
Increased Periplasmic Concentration: Active transport leads to a higher concentration of the drug in the periplasm compared to passive diffusion through porin channels.[12]
-
Bypassing Resistance Mechanisms: By utilizing dedicated iron transporters, Cefiderocol can circumvent resistance mechanisms such as the downregulation or mutation of porin channels and the upregulation of efflux pumps.[13]
The specific iron transporters involved in Cefiderocol uptake vary between different bacterial species:
-
In Pseudomonas aeruginosa , the primary transporters identified are PiuA and PirA.[11] Further studies have identified a repertoire of other TBDRs, including PiuD, PfuA, OptE, OptJ, and FptA, that can also contribute to the uptake of siderophore-drug conjugates.[14]
-
In Escherichia coli , the transporters CirA and Fiu are principally responsible for Cefiderocol uptake.[15]
-
In Acinetobacter baumannii , mutations in the TonB-dependent receptor gene piuA have been associated with the emergence of heteroresistance.[2]
Quantitative Data
The following tables summarize key quantitative data that underscore the importance of the chlorocatechol group and the siderophore pathway for Cefiderocol's activity.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cefiderocol and Comparators
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Imipenem-resistant P. aeruginosa | Cefiderocol | 1 | 1 | [16] |
| Ceftolozane/tazobactam | 4 | >64 | [16] | |
| Ceftazidime/avibactam | 16 | >64 | [16] | |
| Imipenem-resistant A. baumannii | Cefiderocol | 8 | 8 | [16] |
| Ceftolozane/tazobactam | >64 | >64 | [16] | |
| Ceftazidime/avibactam | >64 | >64 | [16] | |
| S. maltophilia | Cefiderocol | 0.25 | 0.25 | [16] |
| Ceftolozane/tazobactam | >64 | >64 | [16] | |
| Ceftazidime/avibactam | >64 | >64 | [16] | |
| Carbapenem-resistant K. pneumoniae | Cefiderocol | 0.125 | 1 | [17] |
| Colistin | - | - | [17] | |
| Ceftazidime/avibactam | - | - | [17] | |
| MDR P. aeruginosa | Cefiderocol | 0.25 | 1 | [18] |
| Ceftolozane/tazobactam | 8 | >256 | [18] | |
| Ceftazidime/avibactam | 16 | >256 | [18] | |
| Carbapenem-resistant E. coli | Cefiderocol | - | - | [19] |
| Ceftazidime/avibactam | 0.5 | - | [19] | |
| Ceftazidime | 64 | - | [19] |
Table 2: Impact of Iron and the Catechol Group on Cefiderocol Activity against P. aeruginosa PAO1
| Compound | Medium | MIC (µg/mL) | Reference(s) |
| Cefiderocol | Iron-Depleted CAMHB | 0.031 | [9] |
| Cefiderocol | CAMHB | 0.125 | [9] |
| This compound | Iron-Depleted CAMHB | 8 | [9] |
| Ceftazidime | Iron-Depleted CAMHB | 0.5 | [9] |
| Ceftazidime | CAMHB | 0.5 | [9] |
Table 3: Binding Affinity of Cefiderocol and Comparators to P. aeruginosa PBP3
| Compound | pIC₅₀ (S2d assay) | pIC₅₀ (Bocillin-FL assay) | k_inact/K_i (M⁻¹s⁻¹) | Reference(s) |
| Cefiderocol | 6.4 ± 0.1 | 5.3 ± 0.1 | 3000 ± 300 | [2][5] |
| Ceftazidime | 5.8 ± 0.1 | 4.8 ± 0.1 | 3400 ± 300 | [2][5] |
| Cefepime | 6.5 ± 0.1 | 5.4 ± 0.1 | 9600 ± 1000 | [2][5] |
| Meropenem | 6.1 ± 0.1 | 5.1 ± 0.1 | 11000 ± 1000 | [2][5] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to investigate the role of the chlorocatechol group in Cefiderocol's bacterial uptake.
Determination of Minimum Inhibitory Concentration (MIC) in Iron-Depleted Medium
The in vitro activity of Cefiderocol is significantly influenced by the iron concentration of the growth medium. To accurately assess its potency, MIC testing is performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).
Protocol Overview:
-
Preparation of ID-CAMHB:
-
Cation-adjusted Mueller-Hinton broth (CAMHB) is treated with Chelex 100 resin to chelate and remove divalent cations, including iron.[6]
-
The broth is then filtered to remove the resin.
-
Essential cations such as Ca²⁺ and Mg²⁺ are replenished to standard concentrations, while ensuring the final iron concentration is minimal.[6]
-
-
Broth Microdilution:
-
A serial two-fold dilution of Cefiderocol is prepared in ID-CAMHB in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.
-
Radiolabeled Cefiderocol Uptake Assay
To directly measure the accumulation of Cefiderocol inside bacterial cells, a radiolabeled version of the drug, such as [thiazole-¹⁴C]cefiderocol, is used.
Protocol Overview:
-
Bacterial Culture Preparation:
-
Bacteria are grown overnight in both iron-depleted and iron-sufficient media to compare uptake under different conditions of iron transporter expression.
-
-
Uptake Assay:
-
Bacterial cells are harvested, washed, and resuspended in fresh medium.
-
Radiolabeled Cefiderocol is added to the cell suspension.
-
At various time points, aliquots of the suspension are rapidly filtered through a membrane filter to separate the cells from the medium.
-
The filters are washed to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
The radioactivity retained on the filters (representing intracellular Cefiderocol) is measured using a scintillation counter.
-
The amount of Cefiderocol taken up by the cells is calculated and plotted over time.
-
Siderophore Activity Assay (Chrome Azurol S - CAS Assay)
The CAS assay is a colorimetric method used to detect and quantify siderophore production and can be adapted to assess the iron-chelating activity of Cefiderocol.
Protocol Overview:
-
Preparation of CAS Agar (B569324):
-
A blue-colored complex is formed between the dye Chrome Azurol S, ferric iron (FeCl₃), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[7]
-
This complex is incorporated into an agar medium.
-
-
Assay Performance:
-
A sample of Cefiderocol is spotted onto the CAS agar plate.
-
If Cefiderocol chelates the iron from the CAS complex, the dye will change color from blue to orange, forming a halo around the spot.
-
The diameter of the orange halo is proportional to the iron-chelating activity of the compound.[7]
-
Visualizing the Uptake Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Cefiderocol's "Trojan Horse" uptake mechanism.
Caption: Workflow for radiolabeled Cefiderocol uptake assay.
Conclusion
The chlorocatechol group is the linchpin of Cefiderocol's innovative strategy to combat multidrug-resistant Gram-negative bacteria. Its ability to mimic siderophores, chelate iron, and hijack bacterial iron transport systems allows for efficient entry into the periplasmic space, bypassing key resistance mechanisms. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview of the critical role of this chemical moiety. A thorough understanding of this "Trojan horse" mechanism is essential for the effective clinical application of Cefiderocol and for the future design of novel antibiotics that can overcome the formidable defenses of Gram-negative pathogens.
References
- 1. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TonB-Dependent Receptor Repertoire of Pseudomonas aeruginosa for Uptake of Siderophore-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cefiderocol in Combating Carbapenem-Resistant Acinetobacter baumannii: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siderophore Detection assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of ceftazidime-avibactam and cefiderocol resistance in ST131-H30R1-Escherichia coli isolates with KPC-3 mutants and application of FTIR biotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Activity of Cefiderocol and Ceftazidime-Avibactam, Against Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cefiderocol Resistance in Acinetobacter baumannii: Roles of β-Lactamases, Siderophore Receptors, and Penicillin Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Hope Against Antimicrobial-Resistance Wars: Cefiderocol[v1] | Preprints.org [preprints.org]
- 12. Activity of cefiderocol, ceftazidime-avibactam, and eravacycline against extended-spectrum cephalosporin-resistant Escherichia coli clinical isolates (2012-20017) in relation to phylogenetic background, sequence type 131 subclones, blaCTX-M genotype, and coresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of cefiderocol against comparators (ceftazidime-avibactam, ceftazidime-avibactam/ aztreonam combination, and colistin) against clinical isolates of meropenem-resistant Klebsiella pneumoniae from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of TonB-dependent siderophore receptor inhibitors against Flavobacterium columnare using a structure-based high-throughput virtual screening method [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. protocols.io [protocols.io]
- 17. Activity of Cefiderocol, Ceftazidime-Avibactam, and Eravacycline against Carbapenem-Resistant Escherichia coli Isolates from the United States and International Sites in Relation to Clonal Background, Resistance Genes, Coresistance, and Region - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. TonB-Dependent Receptor Repertoire of Pseudomonas aeruginosa for Uptake of Siderophore-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trojan Horse Strategy: An In-depth Technical Guide to the Iron Chelation Properties of the Cefiderocol Catechol Moiety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefiderocol (B606585) represents a paradigm shift in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, leveraging the pathogen's own iron acquisition systems, is critically dependent on the iron-chelating properties of its catechol moiety. This technical guide provides a comprehensive overview of the core principles governing this interaction, detailing the mechanism of iron binding, transport, and the experimental methodologies used to characterize these processes. Quantitative data from key studies are summarized to provide a comparative perspective on cefiderocol's activity, and logical workflows are visualized to elucidate the intricate "Trojan horse" strategy.
The Cefiderocol Catechol Moiety and its Role in Iron Chelation
Cefiderocol is a siderophore cephalosporin (B10832234) that structurally resembles ceftazidime (B193861) and cefepime (B1668827) but is distinguished by the presence of a chlorocatechol group at the C-3 side chain.[1][2] This catechol moiety is the functional component responsible for cefiderocol's siderophore activity, enabling it to bind to ferric iron (Fe³⁺).[1][3] This mimicry of natural siderophores—small molecules produced by bacteria to scavenge iron—allows cefiderocol to exploit bacterial iron transport systems.[1][4] The chelation of iron by the catechol group is essential for the drug's potent antibacterial activity; modification of one of the hydroxyl groups of the catechol to a methoxy (B1213986) group results in a loss of chelating ability and significantly reduced antibacterial efficacy.[1][5]
Mechanism of Action: A "Trojan Horse" Approach
The primary mechanism of action of cefiderocol involves a "Trojan horse" strategy to gain entry into the periplasmic space of Gram-negative bacteria.[2][6] This process can be broken down into the following key steps:
-
Iron Chelation: In the extracellular environment, the catechol moiety of cefiderocol chelates ferric iron, forming a cefiderocol-iron complex.[3][5]
-
Active Transport: This complex is recognized and actively transported across the outer bacterial membrane by various siderophore receptor proteins, which are part of the TonB-dependent transport system.[6][7] Specific transporters identified include CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[6][8]
-
Periplasmic Accumulation: This active transport mechanism allows cefiderocol to bypass the porin channels, which are often a barrier to other β-lactam antibiotics, and to accumulate at high concentrations in the periplasmic space.[1][9]
-
Drug Release and Target Engagement: Once in the periplasm, cefiderocol dissociates from the iron.[2][10] The free cefiderocol then binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting peptidoglycan synthesis and leading to bacterial cell death.[1][11]
This active transport strategy makes cefiderocol effective against many multidrug-resistant Gram-negative pathogens, including those that have developed resistance to other β-lactams through mechanisms like porin loss or the production of various β-lactamases.[1][11]
Quantitative Data on Cefiderocol's Activity
The efficacy of cefiderocol is intrinsically linked to the iron-depleted conditions found in a host during infection, which trigger bacteria to upregulate their iron transport systems.[12] Consequently, in vitro susceptibility testing for cefiderocol requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[2][13]
Table 1: Iron Chelation and Uptake Studies
| Experiment Type | Key Finding | Organism(s) | Reference |
| Chrome Azurol B (CAB) Assay | Cefiderocol demonstrates significant ferric iron chelation activity, comparable to natural siderophores like pyoverdine. Ceftazidime and a cefiderocol analog with a methoxy-substituted catechol show no chelation. | P. aeruginosa | [3][5] |
| Radiolabeled Cefiderocol Uptake | The uptake of [¹⁴C]cefiderocol is significantly higher in bacteria grown in iron-depleted media compared to iron-sufficient media, indicating reliance on upregulated iron transporters. | P. aeruginosa | [3][5] |
| Calcein-AM Iron Uptake Assay | Cefiderocol facilitates the transport of extracellular iron into bacterial cells, similar to natural siderophores. | P. aeruginosa | [5] |
Table 2: In Vitro Susceptibility of Key Gram-Negative Pathogens to Cefiderocol
| Organism | Resistance Profile | Cefiderocol MIC₅₀ (mg/L) | Cefiderocol MIC₉₀ (mg/L) | Reference |
| Enterobacterales | Carbapenem-non-susceptible | 1 | 4 | [14] |
| Enterobacterales | All isolates | 0.5 | 1 | [13] |
| Pseudomonas aeruginosa | Carbapenem-non-susceptible | 0.5 | 1 | [14] |
| Pseudomonas aeruginosa | All isolates | 0.5 | 0.5 | [13] |
| Acinetobacter baumannii | Carbapenem-non-susceptible | 1 | 4 | [14] |
| Acinetobacter spp. | All isolates | 1 | 2 | [13] |
| Stenotrophomonas maltophilia | All isolates | 0.5 | 0.25 | [13] |
MIC values were determined using the broth microdilution method with iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).
Experimental Protocols
Chrome Azurol B (CAB) Assay for Iron Chelation
This spectrophotometric assay is a common method to qualitatively and semi-quantitatively assess the iron-chelating ability of siderophores.
Principle: The assay is based on the high affinity of the dye chrome azurol B for ferric iron, forming a stable blue-colored complex. When a competing chelator, such as cefiderocol, is introduced, it sequesters the iron from the dye, resulting in a color change from blue to orange, which can be measured by a decrease in absorbance at 630 nm.[5][15]
Methodology:
-
A solution of the CAB-iron complex is prepared.
-
Varying concentrations of the test compound (e.g., cefiderocol, ceftazidime) are added to the CAB-iron solution.
-
The mixture is incubated to allow for the chelation reaction to occur.
-
The absorbance of the solution is measured at 630 nm using a spectrophotometer.
-
A decrease in absorbance indicates a positive chelation activity.[5]
Radiolabeled Drug Uptake Assay
This method directly quantifies the accumulation of the drug inside bacterial cells.
Principle: By using a radiolabeled form of cefiderocol (e.g., [¹⁴C]cefiderocol), its transport into the bacterial cell can be tracked and measured over time.
Methodology:
-
Bacterial cultures are grown under both iron-depleted and iron-sufficient conditions.
-
The cells are washed and resuspended in fresh media.
-
[¹⁴C]cefiderocol and ferric ammonium (B1175870) citrate (B86180) are added to the cell suspensions.
-
At various time points, aliquots of the suspension are removed and filtered through a nitrocellulose membrane to separate the cells from the medium.
-
The radioactivity retained on the filter, corresponding to the intracellular drug concentration, is measured using a liquid scintillation counter.[3]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the standard method for determining the in vitro susceptibility of bacteria to cefiderocol.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Serial twofold dilutions of cefiderocol are prepared in 96-well microtiter plates using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of cefiderocol at which there is no visible growth.[12][13]
Visualizing the Cefiderocol Mechanism
The following diagrams illustrate the key pathways and experimental workflows related to the iron chelation properties of the cefiderocol catechol moiety.
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
Caption: Experimental workflow for the Chrome Azurol B (CAB) assay.
Caption: Workflow for the radiolabeled drug uptake assay.
Conclusion
The catechol moiety of cefiderocol is the cornerstone of its innovative strategy to overcome the formidable outer membrane of Gram-negative bacteria. By hijacking bacterial iron transport systems, cefiderocol achieves high periplasmic concentrations, enabling potent bactericidal activity even against highly resistant strains. Understanding the intricacies of this iron chelation and transport mechanism, as detailed in this guide, is crucial for the effective clinical application of cefiderocol and for the future development of next-generation siderophore-antibiotic conjugates. The experimental protocols and data presented herein provide a foundational resource for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cefiderocol - Wikipedia [en.wikipedia.org]
- 3. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fetroja® (cefiderocol) | The Battle for Iron [fetroja.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, Against Gram-Negative Bacilli Isolated by Clinical Laboratories in North America and Europe in 2015-2016: SIDERO-WT-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
A Technical Whitepaper on the Physicochemical Properties and Functional Role of Cefiderocol's Chlorocatechol Group
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel parenteral siderophore cephalosporin (B10832234) engineered to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its chemical architecture is similar to ceftazidime (B193861) and cefepime (B1668827) but features a unique chlorocatechol moiety on the C-3 side chain.[2][3] This functional group is the cornerstone of Cefiderocol's "Trojan Horse" mechanism of action, which exploits the bacteria's own iron uptake systems to gain entry into the periplasmic space.[4][5][6]
The chlorocatechol group acts as a siderophore, a small molecule with high affinity for chelating ferric iron (Fe³⁺).[7][8] The resulting Cefiderocol-iron complex is actively transported across the bacterial outer membrane, bypassing common resistance mechanisms such as porin channel mutations and efflux pumps.[3][5][9] Once in the periplasm, Cefiderocol dissociates from the iron and exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), primarily PBP3, leading to the disruption of cell wall synthesis.[6][9]
This technical guide provides an in-depth analysis of the core physicochemical properties of Cefiderocol's chlorocatechol group, its role in the mechanism of action, and the experimental protocols used for its characterization.
Physicochemical Properties of the Chlorocatechol Moiety
The defining characteristic of the chlorocatechol group is its ability to function as a highly effective iron chelator. This property is central to Cefiderocol's classification as a siderophore antibiotic.
Iron Chelation and Siderophore Activity
The two adjacent hydroxyl groups on the catechol ring are essential for the high-affinity chelation of ferric iron.[7] This mimics the function of naturally occurring siderophores that bacteria use to scavenge iron, an essential nutrient, from their environment.[4][8] Studies have demonstrated that modifying one of the hydroxyl groups to a methoxy (B1213986) group significantly reduces the molecule's iron-chelating ability and, consequently, its antibacterial activity, confirming the critical role of the catechol structure.[4][7][10] Cefiderocol's potent siderophore activity allows it to form a stable complex with iron, which is then recognized and actively transported by bacterial iron transporter systems.[5][11]
Structural Stability
The overall structure of Cefiderocol, including the C-3 side chain containing the chlorocatechol group, confers high stability against a wide variety of β-lactamases, including both serine- and metallo-carbapenemases.[3][4][12] This stability ensures the antibiotic remains intact and active until it reaches its PBP target in the periplasm.
Solubility
While the chlorocatechol group itself contributes to the molecule's polarity, the entire C-3 side chain features a quaternized N-methyl-pyrrolidine moiety. This structure confers zwitterionic properties, which significantly enhance Cefiderocol's water solubility, a crucial characteristic for an intravenously administered drug.[13]
Quantitative Physicochemical Data
| Property | Description | Significance | References |
| Siderophore Activity | High-affinity chelation of ferric iron (Fe³⁺) via the catechol functional group. | Enables active transport into bacterial cells using iron uptake systems ("Trojan Horse" mechanism). | [7][8][11] |
| β-Lactamase Stability | The molecular structure, including the C-3 side chain, is stable against hydrolysis by numerous β-lactamases. | Allows Cefiderocol to remain effective against many resistant bacterial strains. | [4][12][14] |
| Aqueous Solubility | Enhanced by the zwitterionic pyrrolidinium (B1226570) group on the C-3 side chain. | Essential for its formulation as a parenteral (intravenous) drug. | [13] |
Visualizing the "Trojan Horse" Mechanism of Action
The mechanism by which the chlorocatechol group facilitates Cefiderocol's entry into and action within bacterial cells is a multi-step process. This pathway leverages the bacterium's need for iron, turning an essential metabolic pathway into a delivery route for the antibiotic.
Key Experimental Protocols
Characterizing the unique properties of Cefiderocol and its chlorocatechol group requires specialized methodologies.
Protocol for Siderophore Activity Detection: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method used to detect the iron-chelating activity of siderophores. It serves as a primary method to confirm the functional properties of Cefiderocol's catechol group.
-
Principle: The assay uses a blue-colored ternary complex of Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent. In the presence of a strong iron chelator like Cefiderocol, the iron is stripped from the dye complex. This causes a distinct color change from blue to orange/yellow, providing a qualitative or quantitative measure of siderophore activity.[15]
-
Reagents: CAS indicator solution (containing CAS, hexadecyltrimethylammonium bromide), nutrient-controlled agar (B569324) or broth (typically iron-depleted).
-
Methodology (Agar Plate Assay): a. Prepare iron-depleted CAS agar plates. The medium will be blue. b. Inoculate the plate with the test substance (e.g., a disk saturated with Cefiderocol solution). c. Incubate under appropriate conditions (e.g., 30°C for 24-48 hours).[15] d. Observation: A positive result is indicated by the formation of an orange or yellow halo around the inoculation site, where Cefiderocol has chelated the iron from the CAS dye.[15]
-
Application: This assay has been used to provide direct evidence that Cefiderocol possesses potent siderophore activity, which is absent in analogues lacking the catechol moiety.[7]
Protocol for Quantification and Stability Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying Cefiderocol concentrations in biological matrices, essential for pharmacokinetic, pharmacodynamic, and stability studies.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The concentration of the target analyte (Cefiderocol) is determined by a detector (e.g., UV-Vis or Mass Spectrometry).
-
Sample Preparation (from serum): a. To a 300 µL serum sample, add 180 µL of 15% perchloric acid to precipitate proteins.[16] b. Add 300 µL of acetonitrile (B52724) for further deproteinization.[16] c. Vortex the mixture for 10 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[16] d. Collect the supernatant for injection into the HPLC system.[16]
-
Chromatographic Conditions: a. Column: Reverse-phase C18 or biphenyl (B1667301) column (e.g., 5 µm, 150 x 4.6 mm).[16][17] b. Mobile Phase: Gradient elution using a mixture of an acidic buffer (e.g., phosphate (B84403) buffer, pH 2.6) and an organic solvent (e.g., acetonitrile).[16] c. Flow Rate: Typically 1.0 mL/min.[16] d. Temperature: Column maintained at 30°C.[16]
-
Detection: a. UV Detection: Quantification is performed by measuring the peak area at a wavelength of approximately 260 nm.[16] b. Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, electrospray ionization in positive mode can be used, monitoring specific mass transitions for Cefiderocol.[18]
The following diagram illustrates a generalized workflow for this analytical process.
Conclusion
The chlorocatechol group is the defining structural and functional element of Cefiderocol. Its intrinsic physicochemical property as an iron chelator enables the antibiotic's unique siderophore-mediated "Trojan Horse" entry into Gram-negative bacteria. This mechanism allows Cefiderocol to bypass common resistance pathways and achieve high concentrations in the periplasm. Combined with its inherent stability against a broad array of β-lactamases, the properties conferred by the chlorocatechol moiety make Cefiderocol a critical therapeutic option for treating severe infections caused by multidrug-resistant pathogens. The specialized experimental protocols required for its analysis, particularly the use of iron-depleted media for susceptibility testing and robust HPLC methods for quantification, underscore the direct link between its fundamental chemistry and its clinical application.
References
- 1. Cefiderocol: a novel siderophore cephalosporin for multidrug-resistant Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefiderocol - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Cefiderocol Sulfate Tosylate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Trojan Horse's Key: A Technical Guide to the Discovery and Synthesis of Cefiderocol's Catechol Side Chain
For Researchers, Scientists, and Drug Development Professionals
Cefiderocol (B606585), a fifth-generation cephalosporin (B10832234), represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action, which utilizes the bacteria's own iron uptake systems to gain entry into the periplasmic space, is critically dependent on its unique catechol siderophore side chain. This technical guide provides an in-depth exploration of the discovery and synthesis of this crucial chemical moiety, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved.
Discovery and Mechanism of Action
The discovery of Cefiderocol was driven by the urgent need for new antibiotics capable of overcoming established resistance mechanisms in Gram-negative pathogens. Researchers at Shionogi & Co., Ltd. conceptualized a molecule that could mimic natural siderophores, which are small, high-affinity iron-chelating compounds produced by bacteria to scavenge for ferric iron (Fe³⁺). By attaching a siderophore-like catechol group to a cephalosporin core, they created a molecule that could actively be transported across the bacterial outer membrane via iron transporter proteins.[1][2][3]
Once in the periplasmic space, Cefiderocol dissociates from the iron and binds to its primary target, penicillin-binding protein 3 (PBP3), inhibiting peptidoglycan synthesis and leading to bacterial cell death.[4][5] This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasm compared to antibiotics that rely on passive diffusion through porin channels, thus bypassing a common mode of resistance.[2] The chlorocatechol moiety at the end of the C-3 side chain is the key to this siderophore activity.[3]
Synthesis of the Catechol Side Chain
The synthesis of Cefiderocol's catechol side chain is a multi-step process that begins with the preparation of the key intermediate, 2-chloro-3,4-dihydroxybenzaldehyde (B3260265). A patented method outlines the following synthetic pathway.[2]
Experimental Protocols
Step 1: Synthesis of 2-chloro-3,4-dihydroxybenzaldehyde [2]
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 2-chloro-3,4-dimethoxybenzaldehyde in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Reagent Addition: Add a Lewis acid, for example, anhydrous aluminum chloride (AlCl₃), to the solution while stirring at room temperature. Subsequently, add pyridine (B92270) dropwise.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The crude product is then purified, for example, by recrystallization, to yield 2-chloro-3,4-dihydroxybenzaldehyde.
Step 2: Protection of Hydroxyl Groups [2]
-
Reaction: The hydroxyl groups of 2-chloro-3,4-dihydroxybenzaldehyde are protected to prevent unwanted side reactions in subsequent steps. This can be achieved using a suitable protecting group, such as benzyl (B1604629) or silyl (B83357) ethers.
Step 3: Oxidation of the Aldehyde [2]
-
Oxidation: The protected aldehyde is then oxidized to a carboxylic acid using a suitable oxidizing agent.
Step 4: Sulfonic Anhydride Conversion and Amidation [2]
-
Activation: The resulting carboxylic acid is activated, for example, by conversion to a sulfonic anhydride.
-
Amidation: The activated acid is then reacted with 1-(2-aminoethyl)pyrrolidine in an amidation reaction to form the final protected side chain.
Step 5: Coupling to the Cephalosporin Core and Deprotection
The protected side chain is then coupled to the 7-aminocephalosporanic acid (7-ACA) core, followed by deprotection of the hydroxyl groups to yield the final Cefiderocol molecule.
Quantitative Data: Synthesis
| Step | Reactant | Reagent(s) | Product | Yield (%) |
| 1 | 2-chloro-3,4-dimethoxybenzaldehyde | AlCl₃, Pyridine | 2-chloro-3,4-dihydroxybenzaldehyde | Not explicitly stated in the provided abstracts, but a similar synthesis of a dihydroxybenzoic acid derivative reported a yield of 96.7%.[6] |
| 2-5 | - | - | Protected and Coupled Side Chain | Overall yields for multi-step syntheses of complex molecules like Cefiderocol are typically not detailed in general literature but are crucial in process chemistry. |
Biological Activity and In Vitro Efficacy
The efficacy of Cefiderocol is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) [7]
-
Media Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). The iron-depleted condition is crucial for assessing the siderophore-mediated activity of Cefiderocol.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-5 well-isolated colonies of the test organism in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in ID-CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Drug Dilution: Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range (e.g., 0.008 to 128 µg/mL).
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of Cefiderocol at which there is no visible growth.
Time-Kill Assay [7]
-
Preparation: Prepare ID-CAMHB and a standardized bacterial inoculum as described for the MIC protocol, with a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Prepare tubes with ID-CAMHB containing Cefiderocol at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial ten-fold dilutions of the aliquots and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each Cefiderocol concentration to assess the rate and extent of bacterial killing.
Quantitative Data: In Vitro Activity
The following tables summarize the in vitro activity of Cefiderocol against various Gram-negative pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Cefiderocol MICs against Carbapenem-Resistant Enterobacterales (CRE) [8]
| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| All CRE | 0.5 | 4 | 98.2 |
Table 2: Cefiderocol MICs against Pseudomonas aeruginosa [8]
| Isolate Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| All P. aeruginosa | 0.12 | 0.5 | 99.6 |
| Extensively Drug-Resistant (XDR) | 0.12 | 1 | 97.3 |
Table 3: Cefiderocol MICs against Other Challenging Gram-Negative Pathogens [8]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Acinetobacter spp. | - | - | 97.7 |
| Stenotrophomonas maltophilia | - | - | 100 |
Conclusion
The catechol side chain of Cefiderocol is a testament to innovative drug design, enabling the antibiotic to circumvent common resistance mechanisms in Gram-negative bacteria. The synthesis of this crucial component, while complex, is achievable through established organic chemistry principles. The potent in vitro activity of Cefiderocol, demonstrated by its low MIC values against a wide array of challenging pathogens, underscores the success of the "Trojan horse" strategy. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the intricate chemistry and microbiology that underpin this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of cefiderocol side chain - Eureka | Patsnap [eureka.patsnap.com]
- 3. Cefiderocol - Wikipedia [en.wikipedia.org]
- 4. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIC20200039I1 - Cefiderocol optionally in the form of a pharmaceutically acceptable salt or solvate - Google Patents [patents.google.com]
- 6. 2,4-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
Cefiderocol's "Trojan Horse" Mechanism via Iron Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) that employs a "Trojan horse" strategy to effectively combat multidrug-resistant (MDR) Gram-negative bacteria. By mimicking natural siderophores, cefiderocol chelates iron and utilizes the bacteria's own iron uptake systems to gain entry into the periplasmic space, thereby bypassing common resistance mechanisms such as porin channel mutations and efflux pumps. Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3. This guide provides a comprehensive technical overview of cefiderocol's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction
The rise of antimicrobial resistance, particularly in Gram-negative pathogens, poses a significant threat to global health. Organisms such as carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii have limited therapeutic options. Cefiderocol represents a significant advancement in antibiotic development due to its unique mode of entry into bacterial cells, which leverages the essential requirement of bacteria for iron.[1][2] This guide will delve into the core aspects of its function, providing researchers with the necessary information to understand and further investigate this promising antibiotic.
The "Trojan Horse" Mechanism of Action
Cefiderocol's structure is a hybrid of a cephalosporin core and a catechol-type siderophore moiety.[3][4] This siderophore component allows cefiderocol to bind to ferric iron (Fe³⁺) in the environment.[5] The resulting cefiderocol-iron complex is then recognized and actively transported across the outer membrane of Gram-negative bacteria by various iron transporter proteins.[5][6] This active transport mechanism allows cefiderocol to achieve higher concentrations in the periplasmic space compared to antibiotics that rely on passive diffusion through porin channels.[1]
Once in the periplasmic space, cefiderocol dissociates from the iron and binds to its primary target, penicillin-binding protein 3 (PBP3), inhibiting peptidoglycan synthesis and leading to cell death.[1][7]
Key Iron Transporters Involved
Several TonB-dependent receptors have been identified as crucial for the uptake of cefiderocol in different bacterial species:
-
Escherichia coli : CirA and Fiu transporters are primarily involved.[8]
-
Pseudomonas aeruginosa : The PiuA transporter plays a major role.[9]
-
Acinetobacter baumannii : PiuA and PirA have been implicated in cefiderocol uptake.[10]
Mutations or downregulation of these transporters can lead to reduced susceptibility to cefiderocol.[8][10]
Quantitative Data
In Vitro Activity of Cefiderocol
The following tables summarize the minimum inhibitory concentration (MIC) values of cefiderocol against a range of multidrug-resistant Gram-negative pathogens.
| Organism | Resistance Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Enterobacterales | Carbapenem-Resistant | 231 | 0.125-8 | 0.5-8 | [11] |
| Enterobacterales | Carbapenem Non-susceptible | - | 1 | 4 | [12] |
| Enterobacter cloacae complex | Carbapenemase-Producing | 54 | 1 | 4 | [13] |
| Klebsiella pneumoniae | KPC-3-Producing | - | - | - | [11] |
| Enterobacterales | NDM-Producing | 76 (E. coli), 54 (K. pneumoniae) | - | >32 (Disk Diffusion) | [14] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 200 | 0.5 | 4 | [15] |
| Pseudomonas aeruginosa | MDR | 86 | 0.12 | 1 | [16] |
| Acinetobacter baumannii | Carbapenem-Resistant | 150 | 1 | 8 | [15] |
| Acinetobacter baumannii | Carbapenem-Resistant (Global Collection) | 313 | 0.5 | 4 | [4] |
| Stenotrophomonas maltophilia | - | 50 | 0.25 | 0.5 | [15] |
Binding Affinity to Penicillin-Binding Protein 3 (PBP3)
The following table presents the binding affinity of cefiderocol and comparator β-lactams to PBP3 from Pseudomonas aeruginosa.
| Compound | pIC₅₀ | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| Cefiderocol | - | - | [3][17] |
| Cefepime | - | 9600 | [3] |
| Ceftazidime | - | - | [3][17] |
| Meropenem | - | 11000 | [3] |
Note: Specific pIC50 and k_inact/Ki values for cefiderocol were not explicitly provided in the search results, but the studies indicate it is a potent inhibitor.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for cefiderocol susceptibility testing.[15][18][19]
4.1.1. Media Preparation: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
To deplete iron, add an iron-chelating resin (e.g., Chelex-100) to the CAMHB at a concentration of 2% (w/v).[15]
-
Stir the mixture for at least 6 hours at room temperature.[20]
-
Remove the resin by filtration.
-
The final iron concentration should be ≤0.03 µg/mL.[20]
4.1.2. Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[15]
4.1.3. MIC Assay
-
Prepare serial two-fold dilutions of cefiderocol in ID-CAMHB in a 96-well microtiter plate to cover the desired concentration range (e.g., 0.008 to 128 mg/L).
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
The MIC is the lowest concentration of cefiderocol that completely inhibits visible growth.
Radiolabeled Cefiderocol Uptake Assay
This protocol provides a method to quantify the uptake of cefiderocol into bacterial cells.[5][21]
4.2.1. Bacterial Culture Preparation
-
Incubate the test bacterial strain overnight in both iron-depleted CAMHB (ID-CAMHB) and iron-sufficient CAMHB (ID-CAMHB supplemented with 100 µM ammonium (B1175870) iron(III) citrate).[21]
4.2.2. Uptake Assay
-
Wash the overnight cultures and resuspend them in their respective media.
-
Incubate the bacterial suspensions at 37°C for 10 minutes.
-
Simultaneously add 66 µM ammonium iron(III) citrate (B86180) and a known concentration of radiolabeled cefiderocol (e.g., [thiazole-¹⁴C]cefiderocol at 10 µg/mL).[21]
-
At various time points (e.g., 0.5, 1, 3, 5, and 10 minutes), take samples and immediately filter them through a membrane filter to separate the bacteria from the medium.[21]
-
Wash the filters to remove any non-internalized radiolabeled cefiderocol.
-
Determine the amount of radioactivity on the filters using a liquid scintillation counter.
-
Calculate the amount of cefiderocol taken up by the cells at each time point.
Penicillin-Binding Protein (PBP) 3 Binding Assay
This protocol outlines a method to assess the binding affinity of cefiderocol to PBP3.[22][23]
4.3.1. Reagents and Buffers
-
Purified recombinant PBP3 from the target organism.
-
Bocillin-FL, a fluorescently labeled penicillin derivative.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).[22]
4.3.2. Inhibition Assay
-
In a suitable microplate format, combine a fixed concentration of PBP3 (e.g., 60 nM) and Bocillin-FL (e.g., 30 nM) in the assay buffer.[22]
-
Add varying concentrations of cefiderocol to the wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) to allow for competitive binding.
-
Measure the fluorescence polarization of the samples. The binding of the smaller, fluorescent Bocillin-FL to the larger PBP3 protein results in a high fluorescence polarization signal. Cefiderocol competes with Bocillin-FL for binding to PBP3, leading to a decrease in the fluorescence polarization signal.
-
Determine the IC₅₀ value of cefiderocol by plotting the percentage of inhibition against the logarithm of the cefiderocol concentration.
Visualizations
References
- 1. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of last-resort antibiotic revealed for the first time | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 5. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cefiderocol in Combating Carbapenem-Resistant Acinetobacter baumannii: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emergence of cefiderocol resistance in Pseudomonas aeruginosa from a heteroresistant isolate during prolonged therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of Iron-Transport Systems and β-Lactamases to Cefiderocol Resistance in Clinical Isolates of Acinetobacter baumannii Endemic to New York City - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Susceptibility to new antibiotics and genetic characterisation of carbapenemase-producing Enterobacterales: low activity of cefiderocol against NDM-producing isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. journals.asm.org [journals.asm.org]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Spectroscopic Analysis of Cefiderocol and its Catechol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains.[1][2][3][4][5] Its chemical structure is a hybrid of ceftazidime (B193861) and cefepime, featuring a catechol moiety on the C-3 side chain.[1][5] This catechol group acts as a siderophore, chelating iron and facilitating the drug's entry into bacterial cells through their iron transport systems, a "Trojan horse" strategy that overcomes certain resistance mechanisms.[5][6] The unique structural features and mechanism of action of Cefiderocol necessitate a thorough understanding of its spectroscopic properties for quality control, stability studies, and the development of related compounds. This guide provides an in-depth overview of the spectroscopic analysis of Cefiderocol and its catechol derivatives, focusing on UV-Vis, FT-IR, NMR, and Mass Spectrometry techniques.
Structural Overview of Cefiderocol
Cefiderocol's structure consists of a cephalosporin core, similar to other beta-lactam antibiotics, which is responsible for its antibacterial activity by inhibiting bacterial cell wall synthesis.[1][5] The key innovation is the presence of a chlorocatechol group attached to a pyrrolidinium (B1226570) linker at the C-3 position.[2][5]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Cefiderocol and for studying its electronic properties, particularly those related to the catechol moiety.
Experimental Protocol
A standard experimental procedure for the UV-Vis analysis of Cefiderocol is as follows:
-
Instrumentation : A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is typically used.
-
Sample Preparation :
-
Prepare a stock solution of Cefiderocol in a suitable solvent, such as methanol (B129727) or a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
-
Measurement :
-
Record the UV-Vis spectrum of the solvent as a blank.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
For qualitative analysis, scan the full UV-Vis spectrum.
-
-
Data Analysis :
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of unknown samples using the calibration curve.
-
The study of solvent effects on the absorption spectra can provide insights into the nature of the electronic transitions and solute-solvent interactions.[7][8][9]
Data Presentation
| Parameter | Value | Solvent | Reference |
| λmax | ~300 nm | Serum | [10] |
| λmax (Catechol) | ~280 nm | Aqueous | [9] |
| λmax (Catechol Siderophores) | 210, 250, 320 nm | - | [11] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the Cefiderocol molecule, making it a powerful tool for structural confirmation and identification.
Experimental Protocol
-
Instrumentation : An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used for solid samples.
-
Sample Preparation : A small amount of the solid Cefiderocol sample is placed directly on the ATR crystal.
-
Measurement : The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis : The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups in the molecule.
Data Presentation
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (Catechol) | 3550-3200 (broad) | Hydrogen-bonded hydroxyl groups. |
| N-H (Amide) | 3400-3200 (medium) | Stretching vibration of the amide N-H. |
| C=O (β-Lactam) | ~1760 (strong) | Characteristic high-frequency carbonyl stretch. |
| C=O (Amide) | ~1650 (strong) | Amide I band. |
| C=C (Aromatic) | 1600-1450 (variable) | Stretching vibrations of the catechol and thiazole (B1198619) rings. |
| C-O (Phenolic) | 1260-1180 (strong) | Stretching vibration of the catechol C-O bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of Cefiderocol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex spectra of Cefiderocol.
-
Sample Preparation : Dissolve a few milligrams of Cefiderocol in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Measurement :
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For complete assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary.
-
-
Data Analysis : The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are used to assign each proton and carbon signal to a specific atom in the Cefiderocol molecule.
Data Presentation
A complete, assigned ¹H and ¹³C NMR spectrum of Cefiderocol is not publicly available. However, some partial ¹H NMR data has been reported.
¹H NMR (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
| ~7.0-7.5 | m | Aromatic protons (Catechol) |
| ~5.0-6.0 | m | Protons on β-lactam and dihydrothiazine rings |
| ~3.0-4.0 | m | Protons on pyrrolidinium ring and side chains |
| ~1.0-2.0 | m | Aliphatic protons on side chains |
The NMR spectra of cephalosporin E-isomers, which are potential impurities, show characteristic differences in the chemical shifts of the side chain at the 7-position compared to the Z-isomers.[12]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of Cefiderocol and for obtaining structural information through fragmentation analysis. It is also widely used for the sensitive quantification of the drug in biological matrices.
Experimental Protocol
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is typically used. Electrospray ionization (ESI) is a common ionization technique.
-
Sample Preparation : Samples are typically introduced into the mass spectrometer via an LC system after appropriate extraction and dilution.
-
Measurement :
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis : The accurate mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern provides information about the different structural motifs within the molecule.
Data Presentation
| Ion | m/z |
| [M+H]⁺ | 752.1 |
| Fragment 1 | 285.3 |
| Fragment 2 | 468.2 |
The fragmentation of cephalosporins often involves cleavage of the β-lactam ring and loss of side chains.[13]
Spectroscopic Analysis of Catechol Derivatives
The catechol moiety is crucial for the siderophore activity of Cefiderocol. Modifications to this group can significantly impact the drug's efficacy. Spectroscopic analysis is vital for characterizing these derivatives.
-
UV-Vis Spectroscopy : Changes in the substitution pattern of the catechol ring will affect the position and intensity of the absorption bands. For example, the introduction of additional electron-donating or -withdrawing groups will shift the λmax.
-
FT-IR Spectroscopy : The vibrational frequencies of the O-H and C-O bonds of the catechol ring are sensitive to changes in the electronic environment.
-
NMR Spectroscopy : The chemical shifts of the aromatic protons and carbons of the catechol ring will be altered by the introduction of new substituents.
-
Mass Spectrometry : The mass of the molecular ion will change according to the mass of the substituent, and the fragmentation pattern may also be altered.
Logical Workflow for Spectroscopic Analysis
Conclusion
The spectroscopic analysis of Cefiderocol and its catechol derivatives is a multifaceted process that relies on the complementary information provided by UV-Vis, FT-IR, NMR, and Mass Spectrometry. While detailed public data for some of these techniques, particularly complete NMR assignments, remains limited, a comprehensive understanding of the expected spectroscopic signatures can be derived from the analysis of its constituent functional groups and related compounds. This guide provides a foundational framework for researchers and scientists working on the characterization, quality control, and further development of this important class of antibiotics. The methodologies and expected data presented herein serve as a valuable resource for navigating the spectroscopic landscape of Cefiderocol and its analogues.
References
- 1. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Introduction: A Trojan Horse Strategy Against Bacterial Resistance
An In-Depth Technical Guide to Foundational Research on Siderophore-Cephalosporin Conjugates
Audience: Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical threat to global health. The complex outer membrane of these pathogens acts as a formidable permeability barrier, rendering many conventional antibiotics ineffective. To overcome this, innovative therapeutic strategies are essential. One of the most successful approaches has been the development of siderophore-cephalosporin conjugates, which employ a "Trojan Horse" strategy to gain entry into bacterial cells.[1]
Siderophores are small-molecule iron chelators secreted by bacteria to acquire ferric iron (Fe³⁺), an essential nutrient for their survival and virulence.[1][2] Bacteria have evolved highly specific and efficient active transport systems to recognize and internalize these iron-laden siderophores.[2] By chemically linking a potent cephalosporin (B10832234) antibiotic to a siderophore, the resulting conjugate can hijack these iron uptake pathways.[1] The bacterium, in its quest for iron, unwittingly transports the antibiotic across its outer membrane, bypassing resistance mechanisms like porin channel mutations and efflux pumps.[1] This approach was clinically validated with the approval of cefiderocol (B606585), a cephalosporin conjugated to a catechol-type siderophore, which shows potent activity against a wide range of carbapenem-resistant Gram-negative bacteria.[1][3]
This technical guide provides a comprehensive overview of the foundational research in this field, detailing the mechanism of action, key structure-activity relationships, quantitative efficacy data, and the critical experimental protocols required for the synthesis and evaluation of these innovative conjugates.
Mechanism of Action: Hijacking the Iron Express
The efficacy of siderophore-cephalosporin conjugates hinges on a two-step mechanism: active transport into the periplasm followed by inhibition of cell wall synthesis.
-
Iron Chelation and Active Transport: In the iron-deficient environment of a host infection, the siderophore moiety of the conjugate chelates extracellular ferric iron.[4] The resulting iron-conjugate complex is recognized by specific TonB-dependent transporters (TBDTs) on the outer membrane of Gram-negative bacteria.[3] The TonB-ExbB-ExbD complex, an inner membrane protein system, provides the energy required to transport the entire conjugate across the outer membrane and into the periplasmic space.[5]
-
Drug Release and Target Engagement: Once in the periplasm, the cephalosporin is released from the siderophore. It then exerts its bactericidal effect by binding to essential penicillin-binding proteins (PBPs), primarily PBP3.[4] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall integrity and leading to cell lysis and death.[4]
Structure-Activity Relationships (SAR)
The antibacterial potency of a siderophore-cephalosporin conjugate is a delicate balance between the properties of its three core components: the siderophore, the cephalosporin core, and the linker connecting them.
-
Siderophore Moiety: The choice of siderophore dictates which bacterial iron transport systems are targeted. Catechol-based siderophores (like the one mimicked by cefiderocol) and hydroxamate-based siderophores have been extensively studied.[4][6] Catechol groups, particularly those with halogen substitutions, are crucial for potent activity.[7][8] The structure must be recognized efficiently by bacterial transporters but ideally not by host iron-binding proteins like siderocalin.
-
Cephalosporin Core: The cephalosporin component must possess two key features. First, it needs potent intrinsic activity against the target PBP. Second, it requires high stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. Cefiderocol's core, for example, incorporates features from both cefepime (B1668827) (a pyrrolidinium (B1226570) group at the C-3 position for stability) and ceftazidime (B193861) (a carboxypropanoxyimino group at the C-7 side chain for membrane transport and potency).[4]
-
Linker: The linker connects the siderophore and the antibiotic. It must be stable enough to prevent premature cleavage in plasma but allow for the release of the active cephalosporin in the bacterial periplasm. The length and chemical nature of the linker can significantly impact transport efficiency and overall activity.
Quantitative In Vitro Activity
The antibacterial efficacy of siderophore-cephalosporin conjugates is determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a bacterium. Testing requires specialized iron-depleted media to mimic in vivo conditions and ensure the upregulation of bacterial iron transporters.[1][9]
Table 1: In Vitro Activity of Cefiderocol against Key Gram-Negative Pathogens
MIC values are expressed in µg/mL. Data compiled from multiple surveillance studies.
| Organism | Meropenem-Non-Susceptible Isolates | MIC₅₀ | MIC₉₀ | % Susceptible (at ≤4 µg/mL) |
| Enterobacterales | ||||
| Escherichia coli | No | 0.25 | 0.5 | >99% |
| Klebsiella pneumoniae | Yes (Carbapenemase producers) | 1 | 4 | ~82-98%[10][11][12] |
| Enterobacter cloacae | Yes | 0.5 | 4 | ~97% |
| Non-Fermenters | ||||
| Pseudomonas aeruginosa | Yes | 0.25 | 1 | ~99-100%[10][11][12] |
| Acinetobacter baumannii | Yes | 1 | 4 | ~95-98%[10][11][12] |
| Stenotrophomonas maltophilia | N/A | 0.06 | 0.25 | 100%[10][11] |
Table 2: In Vitro Activity of Foundational & Exploratory Siderophore-Antibiotic Conjugates
This table highlights the activity of various conjugates to illustrate the diversity of the approach. Direct comparison is limited due to different antibiotics, siderophores, and testing conditions.
| Conjugate Name/Type | Antibiotic | Siderophore Type | Target Organism | Reported MIC (µM or µg/mL) | Reference |
| BAL30072 | Monosulfactam | Hydroxypyridone | Enterobacteriaceae (Carbapenem-R) | Potent activity reported | [13] |
| GSK3342830 | β-Lactam | Catecholate-mimic | A. baumannii (Carbapenem-R) | ≤0.03 - 4 µg/mL | [13] |
| MB-1 | Monobactam | Hydroxypyridone | P. aeruginosa | MIC₉₀: 0.12 - 8 µg/mL | [13] |
| Conjugate 10 (Ji et al.) | Amoxicillin | Tris-catechol | P. aeruginosa | 0.05 µM | [14] |
| Conjugate 12 (Wencewicz & Miller) | Kanamycin A | Mixed Catechol/Hydroxamate | A. baumannii | 7.80 nM (0.0078 µM) | [14] |
| Pyoverdin-Ampicillin | Ampicillin | Pyoverdin (natural) | P. aeruginosa (PAO1) | 0.39 µM | [14] |
Key Experimental Protocols
Accurate evaluation of siderophore-cephalosporin conjugates requires specialized methodologies. The following sections detail the core protocols for their synthesis and characterization.
Protocol: General Synthesis of a Siderophore-Cephalosporin Conjugate
The synthesis is a multi-step process involving the preparation of activated siderophore and cephalosporin moieties, followed by their conjugation and purification.
1. Functionalization of the Siderophore and Antibiotic:
- Objective: Introduce reactive functional groups (e.g., amine, carboxylic acid, maleimide) onto both the siderophore and the antibiotic to facilitate their linkage.[1][15]
- Method: This often involves standard organic chemistry techniques. For example, a carboxylic acid can be introduced on the siderophore, and an amine on the cephalosporin C-3 side chain. Protecting groups are used to prevent unwanted side reactions on other parts of the molecules.
2. Conjugation via Linker:
- Objective: Covalently link the functionalized siderophore and antibiotic.
- Method: A common method is amide bond formation. The carboxylic acid on the siderophore is activated using a coupling reagent (e.g., HATU, HBTU). The activated siderophore is then reacted with the amine-functionalized cephalosporin in an appropriate solvent (e.g., DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA). The reaction is typically stirred at room temperature for several hours to overnight.[1]
3. Deprotection:
- Objective: Remove all protecting groups from the conjugate to yield the final, active compound.
- Method: The choice of deprotection chemistry depends on the protecting groups used. For example, Boc groups are removed with trifluoroacetic acid (TFA), while benzyl (B1604629) groups can be removed by hydrogenolysis.
4. Purification and Characterization:
- Objective: Isolate the pure conjugate and confirm its identity and purity.
- Method: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final compound is assessed by analytical HPLC, and its identity is confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
start [label="Start Materials\n(Siderophore & Cephalosporin)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
step1 [label="Step 1: Functionalization\n- Add reactive groups\n- Apply protecting groups"];
step2 [label="Step 2: Activation & Coupling\n- Activate carboxylic acid (e.g., HATU)\n- React with amine via linker"];
step3 [label="Step 3: Deprotection\n- Remove protecting groups (e.g., TFA)"];
step4 [label="Step 4: Purification & Analysis\n- RP-HPLC Purification\n- HRMS & NMR Characterization"];
end [label="Final Pure Conjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1;
step1 -> step2;
step2 -> step3;
step3 -> step4;
step4 -> end;
}
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing cefiderocol.[9][16][17]
1. Preparation of Iron-Depleted Medium:
- Objective: To create a growth medium with very low iron content to induce bacterial expression of iron transporters.
- Method: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) as per the manufacturer's instructions. Add a chelating resin (e.g., Chelex-100) and stir for several hours. Filter the broth to remove the resin. Re-supplement the broth with essential cations (e.g., Ca²⁺, Mg²⁺) but not iron. The final iron concentration should be verified to be extremely low.[1][18]
2. Preparation of Microdilution Plate:
- Objective: To create a series of two-fold dilutions of the conjugate.
- Method: In a 96-well microtiter plate, perform serial two-fold dilutions of the siderophore-cephalosporin conjugate in the prepared iron-depleted CAMHB to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL). Include a positive control well (no drug) and a negative control well (no bacteria).
3. Inoculum Preparation:
- Objective: To prepare a standardized bacterial suspension.
- Method: From a fresh agar (B569324) plate, pick several colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension into the iron-depleted broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Incubation and Reading:
- Objective: To allow for bacterial growth and determine the MIC.
- Method: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. The MIC is read as the lowest concentration of the conjugate that causes complete inhibition of visible growth.[1][16]
Protocol: Siderophore Competition Assay
This assay confirms that the conjugate utilizes a specific siderophore uptake pathway.[5][19]
1. Assay Setup:
- Objective: To test if an unconjugated siderophore can block the activity of the conjugate.
- Method: Use a 96-well plate format similar to an MIC assay. In each well, add a fixed, inhibitory concentration of the siderophore-cephalosporin conjugate (e.g., 2x or 4x the MIC).
2. Addition of Competitor:
- Objective: To create a concentration gradient of the competing, unconjugated siderophore.
- Method: To the wells containing the conjugate, add serial dilutions of the free siderophore (the same type as that used in the conjugate). This creates a matrix of fixed conjugate concentration and varying competitor concentration.
3. Inoculation and Incubation:
- Objective: To assess bacterial growth in the presence of both the conjugate and the competitor.
- Method: Inoculate the wells with the standardized bacterial suspension (as in the MIC protocol) and incubate under the same conditions.
4. Interpretation:
- Objective: To determine if the free siderophore rescues bacterial growth.
- Result: If the conjugate relies on the siderophore's specific transport pathway, the free siderophore will compete for the same outer membrane receptors. At high enough concentrations, the free siderophore will block the uptake of the conjugate, allowing the bacteria to grow. This "rescue" of growth confirms the Trojan Horse mechanism.[5]
Conclusion and Future Directions
Siderophore-cephalosporin conjugates represent a paradigm shift in the fight against multidrug-resistant Gram-negative bacteria. By exploiting a fundamental bacterial nutrient acquisition system, these agents achieve potent activity and overcome key mechanisms of resistance. The clinical success of cefiderocol has paved the way for a new generation of "Trojan Horse" antibiotics.
Future research will likely focus on several key areas: expanding the arsenal (B13267) of siderophores to target different pathogens or specific transport systems, conjugating new classes of antibiotics to overcome emerging resistance to β-lactams, and optimizing linker chemistry for improved stability and release kinetics. A deeper understanding of bacterial iron transport regulation and the mechanisms of resistance to these conjugates will be critical for designing durable and effective therapies for the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The design, synthesis and study of siderophore-antibiotic conjugates. Siderophore mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. New synthetic siderophores and their beta-lactam conjugates based on diamino acids and dipeptides [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of cephalosporins with C-3' catechol-containing residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Susceptibility testing [bio-protocol.org]
- 10. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro activity of the siderophore cephalosporin, cefiderocol, against molecularly characterized, carbapenem-non-susceptible Gram-negative bacteria from Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 18. paho.org [paho.org]
- 19. Experimental methods for evaluating siderophore-antibiotic conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Cefiderocol Susceptibility Testing in Iron-Depleted Media
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique "Trojan horse" mechanism of action, enabling it to actively enter bacterial cells by hijacking their iron uptake systems.[1][2][3] This distinct mechanism necessitates specific in vitro susceptibility testing conditions to ensure accurate and reproducible results that correlate with in vivo efficacy.[4][5][6] Standard Mueller-Hinton broth contains variable concentrations of iron, which can interfere with the expression of bacterial iron transporters and, consequently, the activity of Cefiderocol.[4][6] Therefore, susceptibility testing for Cefiderocol, particularly through broth microdilution (BMD), must be performed in an iron-depleted medium to mimic the iron-limited environment of a host infection.[1][4][7]
This document provides a detailed protocol for Cefiderocol susceptibility testing using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][8][9][10]
Mechanism of Action of Cefiderocol
Cefiderocol's structure includes a catechol moiety that chelates iron, forming a complex that is actively transported across the outer membrane of Gram-negative bacteria via their native siderophore receptors.[1] Once in the periplasmic space, Cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.
References
- 1. researchgate.net [researchgate.net]
- 2. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 3. nih.org.pk [nih.org.pk]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. paho.org [paho.org]
- 7. researchgate.net [researchgate.net]
- 8. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 9. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pid-el.com [pid-el.com]
Application Note: Quantification of Cefiderocol in Human Plasma by HPLC-MS/MS
Introduction
Cefiderocol (B606585) is a siderophore cephalosporin (B10832234) antibiotic with a novel mechanism of action that allows it to actively transport into bacterial cells, making it effective against many multidrug-resistant Gram-negative bacteria.[1] Therapeutic drug monitoring (TDM) of Cefiderocol is crucial, particularly in critically ill patients, to ensure optimal exposure and clinical efficacy while minimizing potential toxicity.[2][3] This document provides a detailed protocol for the quantification of Cefiderocol in human plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology is based on established and validated procedures reported in the scientific literature.[4][5][6]
Principle
This method employs a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column.[2][5] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][6] A deuterated internal standard (IS), such as Cefiderocol-d8 or Cefiderocol-d12, is used to ensure accuracy and precision.[4][6][7]
Experimental Protocols
Materials and Reagents
-
Cefiderocol reference standard (Purity ≥95%)[4]
-
Cefiderocol-d8 or Cefiderocol-d12 internal standard (Purity ≥95%)[4][7]
-
LC-MS grade methanol[4]
-
LC-MS grade water[4]
-
Formic acid (≥98%)[4]
-
Drug-free human plasma
Stock and Working Solutions Preparation
-
Cefiderocol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefiderocol reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefiderocol-d8 or Cefiderocol-d12 in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with a suitable solvent (e.g., methanol/water 50:50 v/v).
Sample Preparation
A simple protein precipitation method is utilized for sample clean-up.[2][5]
-
Pipette 50 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes.[8]
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following are representative instrument conditions. Optimization may be required depending on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent[4] |
| Column | ZORBAX RR Eclipse Plus C18 (4.6 x 50 mm, 3.5 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[7] |
| Gradient | Linear gradient (specifics may need optimization) |
| Flow Rate | 0.4 - 0.5 mL/min[4][7] |
| Column Temperature | 25 °C[4] |
| Injection Volume | 2 - 5 µL[4] |
| Run Time | Approximately 3.5 - 5.5 minutes[4][5][7] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent Ultivo TQ LC/MS or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |
| Capillary Voltage | 4500 V[4] |
| Gas Temperature | 260 °C[4] |
| Gas Flow | 9 L/min[4] |
| Nebulizer Pressure | 30 psi[4] |
| Sheath Gas Temp | 300 °C[4] |
| Sheath Gas Flow | 12 L/min[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefiderocol | 752.2 | 285.3 / 468.2[6][7] |
| Cefiderocol-d8 (IS) | 760.3 | 213.9 / 292.9[4] |
| Cefiderocol-d12 (IS) | 760.2 | 293.3 / 468.2[6][7] |
Data Presentation and Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., EMA, FDA). The following tables summarize typical performance characteristics reported for similar methods.
Table 4: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.025 - 50 mg/L[2][4], 0.5 - 65 mg/L[6][7], 1 - 200 mg/L[5] |
| Correlation Coefficient (r²) | > 0.995[5] |
| Lower Limit of Quantification (LLOQ) | ~0.02 mg/L[2], 0.1 mg/L[9], 0.5 mg/L[6][7] |
| Intra-day Precision (%CV) | ≤ 13.9%[6][7] |
| Inter-day Precision (%CV) | ≤ 13.9%[6][7] |
| Accuracy (%Bias) | 94 - 101%[2][4], ≤ 14.2%[6][7] |
| Recovery | 95.9 - 104.8%[6][7] |
| Matrix Effect | 95.7 - 104.1%[6][7] |
Table 5: Stability Data
| Condition | Stability Duration |
| Room Temperature | Up to 6 hours[2][4] |
| Refrigerated (4 °C) | Up to 24 hours[2][4] |
| Frozen (-80 °C) | At least 31 days[10] |
Mandatory Visualization
Caption: Workflow for Cefiderocol quantification in plasma.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple quadrupole LC/MS method for the simultaneous quantitative measurement of cefiderocol and meropenem in serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Total and Unbound Pharmacokinetics of Cefiderocol in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple quadrupole LC/MS method for the simultaneous quantitative measurement of cefiderocol and meropenem in serum - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01459A [pubs.rsc.org]
- 5. Simple and accurate quantitative analysis of cefiderocol and ceftobiprole in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry: interest for their therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Total and Free Cefiderocol Concentrations in Human Plasma by UHPLC-MS/MS: Application to Patients With Difficult-To-Treat Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Cefiderocol Iron Transport Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) that employs a "Trojan horse" strategy to enter Gram-negative bacteria.[1][2][3] Its unique mechanism of action involves chelating ferric iron, which allows it to be actively transported across the bacterial outer membrane via iron uptake systems.[1][2][4] This active transport circumvents resistance mechanisms such as porin channel mutations and efflux pump overexpression.[5] Understanding the kinetics of this iron transport is crucial for elucidating its mechanism of action, predicting efficacy, and studying potential resistance mechanisms.
These application notes provide detailed protocols for in vitro assays to measure the siderophore activity and transport of Cefiderocol into bacterial cells.
Principle of the Assays
The in vitro evaluation of Cefiderocol's iron transport relies on two key experimental approaches:
-
Siderophore Activity Assessment: The ability of Cefiderocol to bind iron is a prerequisite for its transport via siderophore uptake systems. The Chrome Azurol S (CAS) assay is a widely used method to qualitatively and semi-quantitatively determine the siderophore-like iron-chelating activity of compounds.[6][7] In this assay, the iron-binding agent (siderophore) removes iron from a dye-iron complex, resulting in a color change that can be quantified.
-
Bacterial Uptake Measurement: To directly measure the transport of Cefiderocol into bacterial cells, a radiolabeled version of the drug is utilized. By incubating bacteria with radiolabeled Cefiderocol, the amount of drug that accumulates inside the cells over time can be quantified, providing a direct measure of uptake.[8][9] These experiments are typically performed under both iron-depleted and iron-sufficient conditions to demonstrate the iron-dependent nature of the transport.
Data Presentation
| Parameter | Bacterial Strain | Condition | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa PAO1 | Iron-depleted CAMHB | 0.031 µg/mL | [1][10] |
| Iron-sufficient CAMHB | 0.125 µg/mL | [1][10] | ||
| Uptake of [¹⁴C]Cefiderocol | Pseudomonas aeruginosa PAO1 | Iron-depleted CAMHB | Significantly higher uptake | [8][9][10][11] |
| Iron-sufficient CAMHB | Lower uptake | [8][9][10][11] |
CAMHB: Cation-Adjusted Mueller-Hinton Broth
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
The preparation of iron-depleted medium is critical for studying Cefiderocol's activity, as its uptake is dependent on the induction of bacterial iron transport systems under low-iron conditions.[3][5][12]
Materials:
-
Mueller-Hinton Broth (MHB) powder
-
Deionized water
-
Chelex® 100 resin
-
Magnetic stirrer and stir bar
-
Autoclave
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure:
-
Prepare MHB according to the manufacturer's instructions (e.g., 21 g in 1 L of deionized water).[5]
-
Sterilize the MHB by autoclaving at 121°C for 15 minutes.
-
Allow the sterilized MHB to cool to room temperature.
-
Add 100 g of Chelex® 100 resin to the 1 L of cooled MHB.[5]
-
Stir the MHB-Chelex mixture vigorously with a magnetic stirrer for 6 hours at room temperature.[5]
-
Allow the Chelex resin to settle.
-
Carefully decant the supernatant (the iron-depleted MHB).
-
Sterile-filter the decanted supernatant using a 0.22 µm filter to remove any remaining resin particles.
-
Store the sterile ID-CAMHB in sterile bottles at 4°C.
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Activity
This protocol is adapted from the method of Schwyn and Neilands (1987) to assess the iron-chelating activity of Cefiderocol.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
1 mM FeCl₃ in 10 mM HCl
-
Cefiderocol solution of known concentration
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of CAS solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Preparation of Iron(III) solution: Prepare a 1 mM solution of FeCl₃ in 10 mM HCl.
-
Preparation of HDTMA solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Preparation of CAS assay solution:
-
Slowly add the CAS solution to the HDTMA solution while stirring.
-
To this mixture, slowly add the Iron(III) solution and stir.
-
The final solution should be a deep blue color.
-
-
Assay Procedure:
-
Add 50 µL of the Cefiderocol solution to 950 µL of the CAS assay solution.
-
Incubate the mixture at room temperature for a designated time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm using a spectrophotometer.
-
A decrease in absorbance compared to a control without Cefiderocol indicates iron chelation. The percentage of siderophore activity can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution) and As is the absorbance of the sample.
-
Protocol 3: Radiolabeled Cefiderocol Uptake Assay
This assay directly measures the accumulation of Cefiderocol inside bacterial cells.
Materials:
-
[¹⁴C]-labeled Cefiderocol
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) as an iron-sufficient control
-
Centrifuge
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Phosphate-buffered saline (PBS)
-
0.22 µm membrane filters
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into two separate cultures: one in ID-CAMHB and one in CAMHB.
-
Grow the cultures overnight at 37°C with shaking to an appropriate optical density (e.g., OD₆₀₀ of 0.5-1.0).
-
-
Uptake Assay:
-
Harvest the bacterial cells from both cultures by centrifugation.
-
Wash the cell pellets twice with ice-cold PBS.
-
Resuspend the cells in fresh ID-CAMHB and CAMHB, respectively, to a standardized cell density.
-
Initiate the uptake experiment by adding a known concentration of [¹⁴C]-Cefiderocol (e.g., 10 µg/mL) to each cell suspension.
-
At various time points (e.g., 0, 1, 5, 10, 15, 30 minutes), take aliquots of the cell suspension.
-
-
Quantification:
-
Immediately filter the aliquots through a 0.22 µm membrane filter to separate the cells from the medium containing unincorporated radiolabeled Cefiderocol.
-
Wash the filters rapidly with ice-cold PBS to remove any non-specifically bound drug.
-
Place the filters in scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of Cefiderocol taken up by the cells at each time point (e.g., in pmol/mg of total cell protein).
-
Plot the uptake over time for both iron-depleted and iron-sufficient conditions to visualize the kinetics of transport. An increased uptake in iron-depleted conditions is indicative of active transport via iron uptake systems.
-
Visualizations
Caption: Mechanism of Cefiderocol uptake and action in Gram-negative bacteria.
Caption: Experimental workflow for in vitro Cefiderocol transport assays.
References
- 1. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, Excretion, and Pharmacokinetics of [14C]‐Cefiderocol (S‐649266), a Siderophore Cephalosporin, in Healthy Subjects Following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of carbapenem-resistant Pseudomonas aeruginosa infections: a case for cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A "Trojan Horse" Strategy Against Carbapenem-Resistant Enterobacterales
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) designed to combat infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE).[1][2] Its unique "Trojan horse" mechanism of action allows it to bypass common bacterial resistance mechanisms.[3] Cefiderocol chelates iron and is actively transported into the bacterial periplasmic space using the bacterium's own iron uptake systems.[4][5] Once inside, it disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[4][6] This innovative approach makes Cefiderocol a critical agent against pathogens that produce a wide array of β-lactamases, including both serine- and metallo-β-lactamases like KPC, OXA-48, NDM, VIM, and IMP.[1][7][8]
Accurate in vitro susceptibility testing is paramount for guiding clinical use, but it presents unique challenges. Due to its reliance on iron transport, testing Cefiderocol requires specialized media. The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic the iron-limited conditions of a human host during infection.[4][6][9] Standard Mueller-Hinton agar (B569324) can be used for disk diffusion tests, as the iron is typically bound within the agar.[4][6] Variability in testing results can be influenced by the iron concentration, inoculum preparation, and the manufacturer of the media, making strict adherence to protocols essential for accuracy.[10]
These protocols are designed to provide a standardized framework for researchers to evaluate the in vitro and in vivo efficacy of Cefiderocol against clinically relevant CRE isolates.
Mechanism of Action and Experimental Rationale
The diagram below illustrates Cefiderocol's unique mechanism for entering a bacterial cell and exerting its bactericidal effect. Understanding this pathway is crucial for designing experiments and interpreting susceptibility data.
Experimental Workflow Overview
The following diagram outlines the logical flow for a comprehensive evaluation of Cefiderocol, from initial isolate characterization to in vivo efficacy testing.
References
- 1. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
Determining Cefiderocol MIC: A Detailed Broth Microdilution Protocol
Application Note
Cefiderocol is a novel siderophore cephalosporin (B10832234) with potent activity against a broad spectrum of carbapenem-resistant Gram-negative bacteria. Its unique mechanism of action, utilizing the bacteria's iron uptake systems for entry, necessitates a specialized approach for in vitro susceptibility testing. Standard susceptibility testing media contain variable and often high concentrations of iron, which can interfere with the activity of Cefiderocol and lead to inaccurate Minimum Inhibitory Concentration (MIC) results. Therefore, the reference method for determining Cefiderocol MICs is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[1][2][3] This document provides a detailed protocol for performing the Cefiderocol broth microdilution assay, intended for researchers, scientists, and drug development professionals. Adherence to this standardized protocol is crucial for obtaining accurate and reproducible Cefiderocol MIC data.
Experimental Protocols
This section details the necessary steps for determining the MIC of Cefiderocol using the broth microdilution method.
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
The preparation of ID-CAMHB is a critical step that significantly impacts the accuracy of Cefiderocol MIC testing.[1] The goal is to reduce the iron concentration of the medium to mimic the iron-limited conditions in the human body during infection, thus inducing the expression of bacterial iron transporters that Cefiderocol utilizes.
Materials:
-
Mueller-Hinton Broth (MHB) powder (BD-BBL™ or Difco™ are preferred for better reproducibility)[3]
-
Chelating resin (e.g., Chelex® 100)
-
Reagent grade water
-
Stock solutions of CaCl₂, MgCl₂, and ZnCl₂
Protocol:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Add a chelating resin (e.g., Chelex® 100) at a concentration of 10 g/L to the CAMHB.
-
Stir the mixture for an extended period of 6 hours to ensure optimal iron depletion.[3]
-
Allow the resin to settle, then carefully decant or filter the iron-depleted broth to remove the resin.
-
Re-supplement the broth with cations to achieve the following final concentrations:
-
Calcium (Ca²⁺): 20-25 mg/L
-
Magnesium (Mg²⁺): 10-12.5 mg/L
-
-
Sterilize the final ID-CAMHB by autoclaving at 121°C for 15 minutes.
-
Perform quality control to ensure the final iron concentration is ≤0.1 mg/L.
Inoculum Preparation
The bacterial inoculum must be standardized to ensure reproducible results.
Protocol:
-
From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth or saline).
-
Incubate the broth at 35 ± 2°C until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
Broth Microdilution Procedure
This procedure follows the general principles of broth microdilution as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The typical concentration range tested is 0.008 to 64 µg/mL.
-
Inoculate each well (except for the sterility control well) with the standardized bacterial suspension to a final volume of 100 µL.
-
Include a growth control well containing only the inoculum in ID-CAMHB and a sterility control well containing only ID-CAMHB.
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpretation of MIC
Reading the MIC for Cefiderocol can be challenging due to the potential for trailing endpoints.
Protocol:
-
After incubation, examine the microtiter plate for bacterial growth. The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism as detected by the unaided eye.[2]
-
For trailing endpoints, which may appear as small buttons of growth or a light haze across a range of concentrations, the MIC should be read as the lowest concentration with at least 80% reduction in growth compared to the growth control well.[2]
Data Presentation
The following tables summarize key quantitative data for Cefiderocol MIC testing.
Table 1: Quality Control (QC) Strains and Expected MIC Ranges
Quality control should be performed with each batch of tests to ensure the accuracy of the results. The acceptable MIC ranges for QC strains are established by regulatory bodies such as CLSI and EUCAST.
| Quality Control Strain | CLSI M100-ED33 MIC Range (µg/mL) | EUCAST v13.0 MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | 0.06 - 0.5 | 0.06 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853 | 0.06 - 0.5 | 0.12 - 1 |
Table 2: CLSI and EUCAST Breakpoints for Cefiderocol
Interpretive criteria for Cefiderocol are provided by both CLSI and EUCAST. It is important to note that these breakpoints can be updated, and users should refer to the latest versions of the respective documents.
CLSI Breakpoints (M100, 33rd Ed.)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 2 | 4 | ≥ 8 |
| Pseudomonas aeruginosa | ≤ 1 | 2 | ≥ 4 |
| Acinetobacter baumannii complex | ≤ 1 | 2 | ≥ 4 |
| Stenotrophomonas maltophilia | ≤ 1 | - | - |
EUCAST Breakpoints (v13.0)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 2 | - | > 2 |
| Pseudomonas aeruginosa | ≤ 2 | - | > 2 |
| Acinetobacter spp. | Note a | - | Note a |
Note a: For Acinetobacter spp., EUCAST has not established breakpoints but suggests an ECOFF of 2 mg/L.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Cefiderocol broth microdilution protocol.
Caption: Workflow for Cefiderocol Broth Microdilution MIC Testing.
References
Application Notes and Protocols: Leveraging Cefiderocol's Catechol Scaffold for Novel Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the catechol moiety of Cefiderocol (B606585) as a versatile scaffold in the development of novel antibiotics. By harnessing the "Trojan Horse" strategy, researchers can design and synthesize new drug conjugates with enhanced activity against multidrug-resistant (MDR) bacteria. This document outlines the underlying principles, key structure-activity relationships, detailed experimental protocols, and relevant in vivo models.
Introduction: The Promise of the Catechol Scaffold
Cefiderocol is a first-in-class siderophore cephalosporin (B10832234) that employs a unique "Trojan horse" mechanism to overcome the formidable outer membrane of Gram-negative bacteria.[1][2] Its structure features a catechol group on the C-3 side chain, which mimics natural siderophores—small molecules that bacteria secrete to scavenge essential iron.[2][3] This catechol moiety chelates ferric iron (Fe³⁺) from the environment, and the resulting complex is actively transported into the bacterial periplasmic space via specific iron uptake systems.[1][3] This active transport mechanism bypasses the common resistance mechanisms of porin channel mutations and efflux pumps.[4] Once in the periplasm, Cefiderocol inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[2]
The success of Cefiderocol highlights the potential of its catechol scaffold as a powerful tool for delivering various antibacterial agents into target pathogens. By conjugating this siderophore mimic to different antibiotic classes, researchers can potentially:
-
Expand the spectrum of activity of existing antibiotics to include resistant Gram-negative bacteria.
-
Overcome existing resistance mechanisms. [5]
-
Develop novel, targeted therapies against specific pathogens.
This document provides the necessary information and protocols to embark on the design, synthesis, and evaluation of novel antibiotics based on the Cefiderocol catechol scaffold.
Design Principles and Structure-Activity Relationships (SAR)
The design of effective catechol-based antibiotic conjugates requires a thorough understanding of the structure-activity relationships that govern their antibacterial potency. Key considerations include the nature of the catechol moiety, the choice of the antibiotic "warhead," and the linker connecting them.
The Catechol Moiety: The Key to Bacterial Entry
The catechol group is the cornerstone of the "Trojan horse" strategy. Modifications to this part of the molecule can significantly impact iron chelation and recognition by bacterial iron transporters.
-
Substitutions on the Catechol Ring: The chloro-substitution on Cefiderocol's catechol ring is not essential for siderophore activity, and other substitutions can be explored.[6] The electronic properties of the catechol, influenced by substituents, can affect its pKa and, consequently, its iron-chelating ability.[6]
-
Linker Attachment Point: The catechol can be attached to the antibiotic core at different positions. Studies have explored attaching catechol-containing residues at the C-3' and C-7 positions of the cephalosporin nucleus, with both strategies yielding potent compounds.[6][7][8]
The Antibiotic "Warhead": Expanding the Arsenal
The catechol scaffold can be conjugated to a wide range of antibiotic classes to target various bacterial processes. The choice of the "warhead" will determine the mechanism of action of the final conjugate. Examples of antibiotic classes that have been successfully conjugated to siderophores include:
-
β-lactams (Cephalosporins, Penicillins, Monobactams): These remain a popular choice due to their proven efficacy and periplasmic site of action.[1][9]
-
Fluoroquinolones: These DNA gyrase inhibitors can be rendered more effective against Gram-negative bacteria through siderophore conjugation.
-
Aminoglycosides: Siderophore conjugation can enhance the uptake of these ribosome-targeting antibiotics.
-
Vancomycin: While primarily active against Gram-positive bacteria, siderophore conjugation has been explored to expand its spectrum.[10]
-
Oxazolidinones and other synthetic antibiotics.
The Linker: A Critical Connection
The linker connecting the catechol and the antibiotic is not merely a spacer but plays a crucial role in the conjugate's overall properties, including:
-
Stability: The linker must be stable enough to remain intact in the extracellular environment and during transport into the bacterial cell.
-
Solubility: The linker can be modified to improve the aqueous solubility of the conjugate.
-
Release of the "Warhead" (optional): For antibiotics that act intracellularly, a cleavable linker that releases the active drug inside the bacterium may be necessary. However, for periplasmic targets like PBPs, a stable linker is often preferred.
Data Presentation: Comparative Efficacy of Catechol-Based Antibiotics
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of Cefiderocol and representative novel catechol-based antibiotic conjugates against a panel of clinically relevant multidrug-resistant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Table 1: MIC Values (µg/mL) of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacteria [10]
| Organism | Cefiderocol MIC₅₀ | Cefiderocol MIC₉₀ |
| Klebsiella pneumoniae (CR-KP) | 0.125 | 1 |
| Pseudomonas aeruginosa (CR-PA) | 0.5 | 4 |
| Acinetobacter baumannii (CR-AB) | - | 128 |
| Stenotrophomonas maltophilia | - | - |
Note: Data extracted from a study on isolates from Beijing, China. Susceptibility breakpoint for Cefiderocol is ≤4 µg/mL.
Table 2: MIC Values (µg/mL) of Novel Catechol-Thiazole Derivatives [11]
| Compound | Staphylococcus aureus (MRSA) |
| Catechol-derived thiazole (B1198619) 1 | ≤ 2 |
| Catechol-derived thiazole 2 | ≤ 2 |
Note: Preliminary data showing potent activity against MRSA.
Table 3: MIC Values (µg/mL) of a Tris-Catechol Amoxicillin Conjugate [1]
| Organism | Amoxicillin | Conjugate 10 |
| Pseudomonas aeruginosa | >100 µM | 1.56 µM |
| Klebsiella pneumoniae | >100 µM | >100 µM |
Note: Demonstrates enhanced potency against P. aeruginosa.
Experimental Protocols
This section provides detailed protocols for the synthesis of a generic catechol-containing linker and its conjugation to an antibiotic, as well as for the crucial antimicrobial susceptibility testing of the resulting conjugates.
Synthesis of a Catechol-Containing Linker and Conjugation to an Antibiotic
This protocol describes a general approach for synthesizing a catechol-containing linker with a terminal amine, which can then be coupled to an antibiotic containing a carboxylic acid group.
Workflow for Synthesis and Conjugation
Caption: General workflow for synthesizing a catechol-linker and conjugating it to an antibiotic.
Materials:
-
Protected catechol (e.g., 3,4-dibenzyloxybenzoic acid)
-
Bifunctional linker (e.g., 1,4-dibromobutane)
-
Source of protected amine (e.g., potassium phthalimide)
-
Deprotection reagents (e.g., hydrazine)
-
Antibiotic with a free carboxylic acid
-
Coupling reagents (e.g., EDC, NHS)
-
Appropriate solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC system)
Protocol:
-
Protection of the Catechol: If starting with an unprotected catechol, protect the hydroxyl groups to prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) or silyl (B83357) ethers.
-
Alkylation: React the protected catechol with a bifunctional linker (e.g., an alkyl dihalide) to introduce a reactive site for the amine group.
-
Introduction of the Amine: React the product from step 2 with a protected amine source (e.g., potassium phthalimide) via nucleophilic substitution.
-
Deprotection of the Amine: Remove the protecting group from the amine to yield the free amine linker. For a phthalimide (B116566) group, this is typically done using hydrazine.
-
Purification of the Linker: Purify the amine-terminated catechol linker using column chromatography or other suitable methods.
-
Amide Coupling: Activate the carboxylic acid of the antibiotic using a coupling agent like EDC in the presence of NHS. Then, add the purified amine-terminated catechol linker to form the amide bond.
-
Deprotection of the Catechol (if necessary): If the catechol hydroxyls were protected, remove the protecting groups. For benzyl groups, this is often achieved by catalytic hydrogenation.
-
Final Purification: Purify the final catechol-antibiotic conjugate using preparative HPLC. Characterize the product by NMR and mass spectrometry.
Antimicrobial Susceptibility Testing (AST) for Siderophore-Antibiotic Conjugates
The in vitro activity of siderophore-antibiotic conjugates is highly dependent on the iron concentration in the growth medium. Therefore, specialized protocols are required for accurate MIC determination.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of siderophore-antibiotic conjugates.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Chelating resin (e.g., Chelex-100)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Catechol-antibiotic conjugate
-
0.5 McFarland turbidity standard
-
Incubator (35°C)
Protocol:
-
Preparation of Iron-Depleted CAMHB (ID-CAMHB):
-
Prepare CAMHB according to the manufacturer's instructions.
-
Add a chelating resin (e.g., Chelex-100) to the broth and stir for a defined period (e.g., 2 hours) to remove iron.
-
Filter the broth to remove the resin.
-
Sterilize the ID-CAMHB by autoclaving.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the catechol-antibiotic conjugate in a suitable solvent.
-
Perform serial two-fold dilutions of the conjugate in ID-CAMHB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria in ID-CAMHB without antibiotic) and a sterility control well (ID-CAMHB only).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
In Vivo Efficacy Models
Evaluating the in vivo efficacy of novel catechol-based antibiotics is a critical step in the drug development process. Murine infection models are commonly used for this purpose. Given the iron-dependent mechanism of action, models that mimic the iron-limited conditions of a host infection are particularly relevant.
Signaling Pathway: "Trojan Horse" Mechanism of Action
Caption: The "Trojan Horse" mechanism of catechol-antibiotic conjugates.
Neutropenic Mouse Thigh Infection Model
This is a standard model for evaluating the efficacy of antibiotics. Rendering the mice neutropenic allows for a clearer assessment of the antibiotic's bactericidal activity without interference from the host's immune system.
Protocol Outline:
-
Induce Neutropenia: Administer cyclophosphamide (B585) to the mice to deplete their neutrophil counts.
-
Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the test bacterium.
-
Treatment: Administer the novel catechol-antibiotic conjugate at various doses and schedules.
-
Assessment: At specific time points, euthanize the mice, homogenize the thigh tissue, and determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in treated mice to that in untreated control mice to determine the efficacy of the conjugate.
Iron-Altered Murine Infection Models
To specifically investigate the role of iron availability on the in vivo efficacy of siderophore-antibiotic conjugates, models of iron overload and iron depletion can be employed.[6]
-
Iron Overload Model: Mice can be treated with iron dextran (B179266) to induce a state of iron overload prior to infection and treatment.
-
Iron Depletion Model: Mice can be fed an iron-deficient diet to induce iron depletion.
These specialized models can provide valuable insights into how the host's iron status might influence the therapeutic efficacy of these novel antibiotics.
Conclusion and Future Directions
The catechol scaffold of Cefiderocol represents a clinically validated and highly promising platform for the development of the next generation of antibiotics to combat multidrug-resistant bacteria. By applying the principles of rational drug design and utilizing the detailed protocols provided in these application notes, researchers can create and evaluate novel catechol-based conjugates with the potential to address the growing threat of antimicrobial resistance.
Future research in this area should focus on:
-
Exploring a wider range of antibiotic "warheads" to target novel bacterial pathways.
-
Optimizing linker chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of the conjugates.
-
Investigating strategies to overcome potential resistance mechanisms to siderophore-mediated uptake.
-
Conducting comprehensive in vivo studies to translate promising in vitro activity into effective therapies.
By building upon the foundation laid by Cefiderocol, the scientific community can continue to innovate and develop life-saving treatments for bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore conjugates to combat antibiotic-resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Overcoming antibiotic resistance: Is siderophore Trojan horse conjugation an answer to evolving resistance in microbial pathogens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Neutropenic Murine Models of Iron Overload and Depletion To Study the Efficacy of Siderophore-Antibiotic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Siderophore-antibiotic conjugate design: New drugs for bad bugs? - University of Leicester - Figshare [figshare.le.ac.uk]
- 8. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Cefiderocol in Treating Multidrug-Resistant Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefiderocol (B606585) against multidrug-resistant Pseudomonas aeruginosa (MDR-P. aeruginosa), including its mechanism of action, in-vitro activity, clinical data, and resistance mechanisms. Detailed protocols for key experimental assays are also provided to facilitate research and development.
Introduction to Cefiderocol
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including carbapenem-resistant strains.[1][2] Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, such as porin channel mutations and efflux pumps, making it a valuable agent in the fight against multidrug-resistant pathogens.[3][4] Cefiderocol has been approved for the treatment of complicated urinary tract infections and hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible Gram-negative microorganisms.[2][5][6]
Mechanism of Action
Cefiderocol's innovative mechanism involves a two-step process to enter and kill bacterial cells:
-
Siderophore-Mediated Iron Uptake: Cefiderocol possesses a catechol side chain that chelates ferric iron (Fe³⁺) in the environment.[1][2] This Cefiderocol-iron complex is then actively transported across the outer membrane of P. aeruginosa through various iron uptake systems, such as the PiuA transporter.[1][3][7] This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasmic space compared to other β-lactam antibiotics.[4]
-
Inhibition of Peptidoglycan Synthesis: Once in the periplasmic space, Cefiderocol dissociates from the iron and binds to penicillin-binding proteins (PBPs), primarily PBP3.[1][3] This binding inhibits the final step of peptidoglycan synthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death.[1][3]
Mechanism of action of Cefiderocol against P. aeruginosa.
In-Vitro Activity of Cefiderocol Against Multidrug-Resistant P. aeruginosa
Cefiderocol has demonstrated potent in-vitro activity against a large global collection of carbapenem-resistant P. aeruginosa isolates, including those producing metallo-β-lactamases (MBLs).[8][9]
Susceptibility Data
Multiple studies have highlighted the high susceptibility rates of MDR-P. aeruginosa to Cefiderocol.
| Study Cohort | Number of Isolates | Susceptibility Rate (CLSI Breakpoint ≤4 µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Global Carbapenem-Resistant P. aeruginosa | 806 | 98% | 0.25 | 2 | [8][9] |
| European Meropenem-Resistant P. aeruginosa | 139 | 97.8% | - | - | [10] |
| Canadian MDR and XDR P. aeruginosa | 1,050 | 98.3% (Overall) 97.9% (MDR) 97.4% (XDR) | 0.5 | 2 | [11] |
| Difficult-to-Treat Resistance (DTR) P. aeruginosa (USA & Europe) | - | 98.1% | 0.25 (Carbapenemase-carrying) 0.12 (Non-carbapenemase) | 2 (Carbapenemase-carrying) 1 (Non-carbapenemase) | [12] |
Comparative Activity
Cefiderocol has shown superior in-vitro activity compared to other β-lactam/β-lactamase inhibitor combinations against resistant strains of P. aeruginosa.
| Antibiotic | Susceptibility Rate against Meropenem-Resistant P. aeruginosa | Reference |
| Cefiderocol | 97.8% | [10] |
| Ceftolozane/tazobactam | 59.7% | [10] |
| Ceftazidime/avibactam | 55.4% | [10] |
| Imipenem/relebactam | 12.2% | [10] |
Clinical Application and Efficacy
Clinical data, primarily from compassionate use programs, suggest that Cefiderocol can be an effective treatment for infections caused by MDR-P. aeruginosa in patients with limited therapeutic options.[13][14][15]
| Patient Cohort (Compassionate Use Program) | Number of Patients | Clinical Response Rate | 28-Day All-Cause Mortality | Reference |
| MDR and Carbapenem-Resistant P. aeruginosa Infections | 46 | 69% (Overall) | 23% (MIC ≤1 µg/mL) 33% (MIC 2-4 µg/mL) 0% (MIC ≥8 µg/mL) | [13][14][15] |
Mechanisms of Resistance to Cefiderocol
Despite its novel mechanism, resistance to Cefiderocol can emerge. The primary mechanisms of resistance in P. aeruginosa involve mutations that affect the drug's uptake and target binding.
-
Alterations in Iron Uptake Systems: Mutations in genes encoding for TonB-dependent receptors (e.g., fptA, piuA, piuC, pirA) and other components of iron transport systems can reduce the entry of Cefiderocol into the bacterial cell.[7][16][17][18]
-
Target Modification: Mutations in the ftsI gene, which encodes for PBP3, can decrease the binding affinity of Cefiderocol to its primary target.[19]
-
Upregulation of β-lactamases: Overexpression of AmpC β-lactamase, often due to mutations in ampC and its regulatory genes, can contribute to reduced susceptibility.[17][19]
-
Efflux Pumps: While Cefiderocol is generally a poor substrate for efflux pumps, mutations in efflux pump regulators have been observed in resistant isolates.[16][17]
Overview of Cefiderocol resistance mechanisms in P. aeruginosa.
Experimental Protocols
Cefiderocol Antimicrobial Susceptibility Testing (AST)
Accurate susceptibility testing is crucial for the appropriate clinical use of Cefiderocol. Due to its iron-dependent uptake, specific methodologies are required.[20]
6.1.1. Broth Microdilution (BMD) Method
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of Cefiderocol.
Materials:
-
Cefiderocol analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Chelating resin (e.g., Chelex 100)
-
Sterile 96-well microtiter plates
-
P. aeruginosa isolate to be tested
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
Protocol:
-
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
-
Prepare CAMHB according to the manufacturer's instructions.
-
Add a chelating resin to the broth to remove excess iron.[20] The specific amount and incubation time may vary, so follow established laboratory protocols or CLSI guidelines.
-
Filter-sterilize the ID-CAMHB.
-
-
Preparation of Cefiderocol Stock Solution:
-
Prepare a stock solution of Cefiderocol in a suitable solvent (e.g., water) at a high concentration.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Cefiderocol stock solution in ID-CAMHB in the wells of a 96-well plate to achieve the desired final concentration range.
-
Include a growth control well (ID-CAMHB without antibiotic) and a sterility control well (uninoculated ID-CAMHB).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate the prepared wells with the bacterial suspension.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.
-
Interpret the MIC values based on the latest CLSI or EUCAST breakpoints.[21]
-
6.1.2. Disk Diffusion Method
This method provides a qualitative assessment of susceptibility.
Materials:
-
Cefiderocol disks (30 µg)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
P. aeruginosa isolate to be tested
-
Quality control strains
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.
-
Inoculation of MHA Plate: Swab the entire surface of the MHA plate with the inoculum to ensure confluent growth.
-
Application of Cefiderocol Disk: Aseptically apply a 30 µg Cefiderocol disk to the center of the inoculated plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation of Results: Measure the diameter of the zone of inhibition around the disk and interpret the result (Susceptible, Intermediate, or Resistant) based on established breakpoints.[22]
Workflow for Cefiderocol susceptibility testing of P. aeruginosa.
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal activity of Cefiderocol over time.
Materials:
-
ID-CAMHB
-
Cefiderocol
-
P. aeruginosa isolate
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Protocol:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa and dilute it in fresh ID-CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Experimental Setup: Prepare tubes or flasks containing ID-CAMHB with different concentrations of Cefiderocol (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without the antibiotic.
-
Incubation and Sampling: Inoculate the tubes/flasks with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube/flask.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each Cefiderocol concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.
Animal Models of Infection
Animal models, such as murine thigh or lung infection models, are essential for evaluating the in-vivo efficacy of Cefiderocol.
General Protocol Outline:
-
Animal Acclimatization: House the animals (e.g., mice) under standard conditions for a period of acclimatization.
-
Induction of Immunosuppression (if required): For some models, animals may be rendered neutropenic by treatment with agents like cyclophosphamide (B585) to establish a robust infection.
-
Infection: Inoculate the animals with a predetermined lethal or sublethal dose of the MDR-P. aeruginosa strain via the appropriate route (e.g., intramuscularly for thigh infection, intranasally or intratracheally for lung infection).
-
Treatment: At a specified time post-infection, administer Cefiderocol and any comparator drugs at various dosages and schedules (e.g., subcutaneously, intravenously).
-
Endpoint Evaluation: At the end of the study period, assess the efficacy of the treatment by determining bacterial burden in the target tissue (e.g., thigh muscle, lungs) or by monitoring survival rates.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile of Cefiderocol and correlate it with the observed efficacy.
Conclusion
Cefiderocol represents a significant advancement in the treatment of infections caused by multidrug-resistant P. aeruginosa. Its unique mechanism of action allows it to overcome many existing resistance mechanisms. However, the emergence of resistance underscores the importance of appropriate antimicrobial stewardship, including accurate susceptibility testing and judicious use. The protocols and data presented here provide a valuable resource for researchers and clinicians working to optimize the use of this important antibiotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefiderocol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of cefiderocol against a global collection of carbapenem-resistant Pseudomonas aeruginosa with a high level of carbapenemase diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of cefiderocol against Pseudomonas aeruginosa from the USA and Europe (2020-2023) with difficult-to-treat resistance phenotype, including those nonsusceptible to recently developed β-lactam/β-lactamase inhibitor combinations: results from the SENTRY antimicrobial surveillance program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cefiderocol Treatment for Patients with Multidrug- and Carbapenem-Resistant Pseudomonas aeruginosa Infections in the Compassionate Use Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. In vitro activity of cefiderocol against Pseudomonas aeruginosa demonstrating evolved resistance to novel β-lactam/β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Cefiderocol Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to actively transport across the outer membrane of Gram-negative bacteria.[1][2][3][4] Ensuring the stability of Cefiderocol in aqueous solutions is critical for its efficacy and safety in clinical applications, particularly for continuous infusion administration.[5][6] These application notes provide detailed methods and protocols for assessing the stability of Cefiderocol in aqueous solutions using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
The primary methods for quantifying Cefiderocol in stability studies are reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection and LC-MS/MS.[7][8][9] These techniques offer the necessary sensitivity, specificity, and accuracy to determine the concentration of the parent drug and to detect the formation of degradation products.
Key Analytical Parameters
Several studies have established robust HPLC and LC-MS/MS methods for Cefiderocol analysis. The key parameters from these methods are summarized below.
| Parameter | HPLC Method 1[7] | HPLC Method 2[8] | LC-MS/MS Method[9] |
| Column | Kinetex biphenyl, 5 µm, 150 x 4.6 mm | C-18 reverse phase | ZORBAX Eclipse plus C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase | Phosphate buffer (pH 2.6) and acetonitrile (B52724) (gradient) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient) | Water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid (gradient) |
| Flow Rate | 1 mL/min | 0.35 mL/min | 0.5 mL/min |
| Column Temperature | 30°C | 45°C | 25°C |
| Detection | UV at 260 nm | UV at 300 nm | Positive electrospray ionization, MRM |
| Retention Time | 7.8 ± 0.3 min | 5.5 min | Not specified |
| LLOQ | 0.5 mg/L | 4 mg/L | 0.1 mg/L |
Cefiderocol Stability Data in Aqueous Solutions
The stability of Cefiderocol is dependent on the storage conditions, including temperature, time, and the nature of the aqueous solution. The following tables summarize the available quantitative data on Cefiderocol stability.
Table 1: Stability of Cefiderocol in Serum
| Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 22 ± 5°C (Room Temp) | 6 hours | >85% | [7] |
| 18, 25, and 28°C | 2 hours | >90% | [8] |
| 5 ± 3°C (Refrigerated) | 24 hours | >85% | [7] |
| 2–8°C | 8 hours | >90% | [8] |
| -20°C | 1 day | >90% | [8] |
| -25 ± 5°C | 1 month | >85% | [7] |
| -70 ± 10°C | 3 months | >85% | [7] |
| -80°C | 31 days | >90% | [8] |
Table 2: Stability of Cefiderocol in Infusion Solutions
| Solution | Concentration | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| Normal Saline (NS) | 62.5 mg/mL | Room Temperature | 12 hours | >90% | [5][6][10] |
| 5% Dextrose in Water (D5W) | 62.5 mg/mL | Room Temperature | 12 hours | >90% | [5][6][10] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Cefiderocol Stability Assessment
This protocol is adapted from validated methods for the quantification of Cefiderocol in aqueous samples.[7][8]
1. Materials and Reagents
-
Cefiderocol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Phosphate buffer components
-
Ultrapure water
-
Aqueous solution for stability testing (e.g., Normal Saline, 5% Dextrose in Water)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C-18 reverse phase, 5 µm, 150 x 4.6 mm)
-
Autosampler
-
Data acquisition and processing software
3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefiderocol reference standard in ultrapure water. Store at -80°C.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the aqueous solution under investigation to achieve concentrations spanning the expected range of the stability study.
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
4. Chromatographic Conditions
-
Column: C-18 reverse phase, 5 µm, 150 x 4.6 mm
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 25 µL
5. Stability Study Procedure
-
Prepare solutions of Cefiderocol in the desired aqueous matrix at a known initial concentration.
-
Store the solutions under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of each solution.
-
If necessary, dilute the aliquot with the mobile phase to fall within the calibration curve range.
-
Inject the samples into the HPLC system.
-
Quantify the Cefiderocol concentration against a calibration curve prepared from the working standards.
-
Calculate the percentage of Cefideruco remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
1. Stress Conditions
-
Acid Hydrolysis: Treat the Cefiderocol solution with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the Cefiderocol solution with 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the Cefiderocol solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid Cefiderocol or its solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the Cefiderocol solution to UV light.
2. Sample Analysis
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method.
-
Examine the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Mass spectrometry can be used to identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation. One study noted the appearance of two degradation products during forced degradation.[5][6]
Visualizations
Experimental Workflow for Cefiderocol Stability Testing
Caption: Workflow for assessing Cefiderocol stability in aqueous solutions.
Hypothetical Degradation Pathway of Cefiderocol
Cephalosporins are known to degrade primarily through the hydrolysis of the β-lactam ring. While specific degradation products of Cefiderocol are not fully characterized in the public domain, a plausible degradation pathway can be illustrated based on the core cephalosporin structure.
Caption: General degradation pathway of cephalosporins via β-lactam ring hydrolysis.
Conclusion
The stability of Cefiderocol in aqueous solutions can be reliably assessed using validated HPLC-UV and LC-MS/MS methods. The provided protocols and stability data serve as a comprehensive resource for researchers and drug development professionals. It is crucial to conduct stability studies under conditions that mimic the intended clinical use to ensure the delivery of a safe and effective drug product. Further studies are warranted to fully characterize the degradation products of Cefiderocol under various stress conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefiderocol: a novel siderophore cephalosporin for multidrug-resistant Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Sensitive Analysis of Cefiderocol in Human Plasma Microsamples by Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry for Therapeutic Drug Monitoring [mdpi.com]
- 10. [PDF] Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units | Semantic Scholar [semanticscholar.org]
Techniques for synthesizing the 3-methoxy catechol precursor for drug analogs
Application Notes and Protocols for Researchers in Drug Development
Introduction
3-Methoxycatechol (B1210430), also known as 3-methoxy-1,2-benzenediol, is a valuable precursor in the synthesis of a wide range of drug analogs and pharmacologically active compounds. Its catechol moiety provides a scaffold for diverse chemical modifications, making it a key building block in medicinal chemistry. The catechol structure is present in numerous pharmaceuticals, where it often plays a crucial role in receptor binding and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxycatechol from three common starting materials: o-vanillin, guaiacol (B22219), and veratrole. The selection of a particular synthetic route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Pharmacological Significance: Agonism of GPR35
Recent studies have highlighted 3-methoxycatechol as an agonist of the G Protein-Coupled Receptor 35 (GPR35). GPR35 is an orphan receptor that is increasingly recognized as a potential therapeutic target for a variety of conditions, including inflammatory and cardiovascular diseases. Agonists of GPR35, such as 3-methoxycatechol, can modulate its signaling pathways, offering a promising avenue for the development of novel therapeutics.
GPR35 Signaling Pathway
Upon agonist binding, GPR35 can couple to different G protein alpha subunits, primarily Gαi/o and Gα13, initiating distinct downstream signaling cascades. Additionally, GPR35 activation can trigger a G protein-independent pathway through the recruitment of β-arrestin.
Synthetic Protocols
This section details three distinct methods for the synthesis of 3-methoxycatechol. A summary of the quantitative data for each method is provided in Table 1 for easy comparison.
Table 1: Comparison of Synthesis Methods for 3-Methoxycatechol
| Starting Material | Method | Key Reagents | Reaction Time | Yield (%) | Purity (%) |
| o-Vanillin | Dakin Reaction | H₂O₂, NaOH | 1-2 hours | 75-85 | >98 |
| Guaiacol | Fenton Hydroxylation | FeSO₄, H₂O₂ | 2-4 hours | 40-50 | ~95 |
| Veratrole | Selective Demethylation | AlCl₃, Toluene | 3-5 hours | 60-70 | ~97 |
Method 1: Synthesis from o-Vanillin via Dakin Reaction
This method utilizes the Dakin reaction, which is an organic redox reaction where an ortho- or para-hydroxylated phenyl aldehyde is oxidized by hydrogen peroxide in a basic solution to form a benzenediol. This is often the preferred method due to its relatively high yield and clean reaction profile.
Experimental Workflow:
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-vanillin (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) (2.5 eq).
-
Reaction: Cool the solution to 0-5 °C in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with a 2 M aqueous solution of hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 3-methoxycatechol.
Method 2: Synthesis from Guaiacol via Fenton Hydroxylation
This method involves the hydroxylation of guaiacol using Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst. The key challenge in this synthesis is controlling the regioselectivity to favor the formation of the desired 3-methoxycatechol over other isomers.
Experimental Workflow:
Protocol:
-
Setup: In a three-necked flask fitted with a dropping funnel, thermometer, and magnetic stirrer, dissolve guaiacol (1.0 eq) in water acidified to pH 2-3 with sulfuric acid.
-
Catalyst Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq) to the solution and stir until dissolved.
-
Reaction: Heat the mixture to 40-50 °C. Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.1 eq) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature throughout the addition.
-
Stirring: After the addition, continue to stir the reaction mixture at the same temperature for an additional 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extraction: Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate 3-methoxycatechol from isomeric byproducts.
Method 3: Synthesis from Veratrole via Selective Demethylation
This approach involves the selective mono-demethylation of veratrole (1,2-dimethoxybenzene). Achieving high selectivity for the desired product is crucial, as over-demethylation to catechol or demethylation at the other position to form guaiacol can occur. Aluminum chloride is a common Lewis acid catalyst used for this purpose.
Experimental Workflow:
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Cefiderocol Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Cefiderocol antimicrobial susceptibility testing (AST). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific problems that may arise during Cefiderocol AST, offering step-by-step solutions to ensure accurate and reproducible results.
Issue 1: Inconsistent or Non-Reproducible Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution (BMD)
Symptoms:
-
High variability in MIC values for the same isolate across different test runs.
-
MIC values that are unexpectedly high or low compared to published data.
Possible Causes:
-
Inappropriate iron concentration in the Mueller-Hinton Broth (MHB).
-
Variability in inoculum preparation.
-
Issues with reading MIC endpoints, such as trailing.
Troubleshooting Steps:
-
Verify Media Composition: Cefiderocol testing by BMD requires the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[1][2][3][4] Standard CAMHB contains variable iron levels that can interfere with Cefiderocol's activity, leading to inaccurate MICs.[3][4]
-
Action: Ensure you are using commercially prepared ID-CAMHB or have prepared it in-house according to CLSI or EUCAST guidelines. The final iron concentration should be ≤0.03 µg/mL.[5][6]
-
Pro-Tip: If preparing ID-CAMHB in-house, it is highly recommended to measure the residual iron concentration after chelation to confirm it is within the acceptable range.[7] The duration of chelation may need to be adjusted depending on the initial iron content of the broth base.[6]
-
-
Standardize Inoculum Preparation: The accuracy of AST results is highly dependent on the inoculum density.
-
Action: Use a calibrated nephelometer or spectrophotometer to prepare a 0.5 McFarland standard suspension. Routinely perform colony counts to verify the inoculum density.[7]
-
-
Address Trailing Endpoints: Trailing, the persistence of small colonies or hazy growth at concentrations above the true MIC, can complicate endpoint determination.
-
Action: Read MICs as the lowest concentration of Cefiderocol that completely inhibits visible growth. Ignore faint haziness or single pinpoint colonies. Refer to CLSI M100 Appendix I for photographic examples of endpoint reading.[2]
-
Issue 2: Discrepancies Between Disk Diffusion (DD) and Broth Microdilution (BMD) Results
Symptoms:
-
An isolate appears susceptible by one method but resistant or intermediate by the other.
-
Poor categorical agreement between DD and BMD results for a set of isolates.
Possible Causes:
-
Differences in media requirements for each method.
-
Variability in disk quality or storage.
-
Misinterpretation of zone diameters, especially for isolates in the Area of Technical Uncertainty (ATU).
Troubleshooting Steps:
-
Confirm Correct Media Usage: Unlike BMD, Cefiderocol disk diffusion testing should be performed on standard Mueller-Hinton agar (B569324) (MHA), not iron-depleted MHA.[2][3] The iron in standard MHA is thought to be sufficiently bound, creating an environment that mimics iron depletion.[3]
-
Quality Control of Disks:
-
Action: Ensure Cefiderocol disks (30 µg) are stored correctly according to the manufacturer's instructions to maintain potency. Perform regular quality control with appropriate reference strains (e.g., E. coli ATCC 25922 and P. aeruginosa ATCC 27853).[8]
-
-
Manage the Area of Technical Uncertainty (ATU): EUCAST has defined an ATU for Cefiderocol disk diffusion, where results are difficult to interpret reliably.[9][10]
Issue 3: Poor Performance with Acinetobacter baumannii complex
Symptoms:
-
High rates of very major errors (VMEs) or major errors (MEs) when testing A. baumannii complex isolates.[1][4]
-
Lack of reproducibility for both MIC and DD methods with this organism group.[5]
Possible Causes:
-
A. baumannii complex has demonstrated inherent variability in Cefiderocol susceptibility testing.[1][5]
-
Discrepancies between CLSI and FDA breakpoints for this organism.[2]
Troubleshooting Steps:
-
Acknowledge the Challenge: Be aware that testing Cefiderocol against A. baumannii complex is problematic.[5]
-
Confirm with a Reference Method: If initial testing is performed by disk diffusion and the zone diameter is ≤14 mm, CLSI has encouraged confirmation with an MIC method due to observed discrepancies.[5][7]
-
Repeat Testing: For critical clinical isolates, consider repeat testing on subsequent isolates from the same patient to improve confidence in the result.[2][5]
-
Communicate with Clinicians: Discuss the limitations and potential for inaccurate results for A. baumannii complex with the antimicrobial stewardship team and infectious disease physicians.[7]
Frequently Asked Questions (FAQs)
Q1: Why is iron-depleted medium required for Cefiderocol broth microdilution?
A1: Cefiderocol has a unique mechanism of action; it utilizes the bacteria's own iron uptake systems to enter the cell.[3][5][6] In the human body, iron is scarce, so bacteria upregulate their iron transporters.[4][5] To mimic this in vivo condition and ensure the drug can effectively enter the bacterial cell, the testing medium must be depleted of iron.[3][4][6] Standard Mueller-Hinton broth contains variable amounts of iron that can lead to falsely elevated MIC values.[3]
Q2: Can I use gradient diffusion strips (e.g., ETEST®) or automated AST systems for Cefiderocol testing?
A2: The development of reliable gradient diffusion strips and the inclusion of Cefiderocol on automated AST panels have been challenging.[3] As of recent updates, Cefiderocol is not available on most major automated AST systems.[2] While some commercial MIC test strips are available, their performance can be variable, with some studies showing limitations.[12] The reference method remains broth microdilution in ID-CAMHB.[13][14]
Q3: What are the key differences between CLSI and EUCAST breakpoints for Cefiderocol?
A3: There are significant differences in the interpretive criteria for Cefiderocol between CLSI and EUCAST, which can lead to different susceptibility classifications for the same isolate.[4][15] Notably, the resistant MIC breakpoint is >2 mg/L for EUCAST and ≥16 mg/L for CLSI for certain organisms.[15] These differences can have a substantial impact on reported resistance rates, particularly for NDM-producing isolates.[15]
Q4: What are the common mechanisms of resistance to Cefiderocol?
A4: Resistance to Cefiderocol can emerge through several mechanisms. These include mutations in genes related to iron transport, which can reduce the uptake of the drug.[3] Additionally, the production of certain β-lactamase enzymes, such as New Delhi metallo-β-lactamase (NDM) and some extended-spectrum β-lactamases (ESBLs) like PER and VEB, has been associated with elevated Cefiderocol MICs.[3]
Q5: Which quality control (QC) strains should be used for Cefiderocol AST?
A5: The standard QC strains recommended for Cefiderocol AST are Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™.[8] It is crucial to perform QC on each day of testing to ensure the accuracy and reproducibility of the results.[8]
Data Presentation
Table 1: Comparison of Cefiderocol Interpretive Criteria (CLSI vs. EUCAST)
| Organism Group | Agency | Susceptible (S) | Intermediate (I) | Resistant (R) | Area of Technical Uncertainty (ATU) - DD |
| Enterobacterales | CLSI | ≤4 µg/mL (≥16 mm) | 8 µg/mL (13-15 mm) | ≥16 µg/mL (≤12 mm) | N/A |
| EUCAST | ≤2 µg/mL (≥22 mm) | N/A | >2 µg/mL (<22 mm) | 18-22 mm | |
| Pseudomonas aeruginosa | CLSI | ≤1 µg/mL (≥21 mm) | 2 µg/mL (18-20 mm) | ≥4 µg/mL (≤17 mm) | N/A |
| EUCAST | ≤2 µg/mL (≥22 mm) | N/A | >2 µg/mL (<22 mm) | 14-22 mm | |
| Acinetobacter baumannii complex | CLSI | ≤1 µg/mL (≥15 mm) | 2 µg/mL (12-14 mm) | ≥4 µg/mL (≤11 mm) | N/A |
| EUCAST | PK/PD Breakpoint ≤2 µg/mL (≥17 mm) | N/A | PK/PD Breakpoint >2 µg/mL (<17 mm) | N/A |
Data compiled from multiple sources. Breakpoints are subject to change; always refer to the latest versions of CLSI M100 and EUCAST breakpoint tables.[2][3][4][15]
Table 2: Quality Control Ranges for Cefiderocol
| QC Strain | Method | QC Range (MIC in µg/mL) | QC Range (Zone Diameter in mm) |
| E. coli ATCC 25922 | BMD (ID-CAMHB) | 0.06 - 0.5 | N/A |
| Disk Diffusion (MHA) | N/A | 24 - 30 | |
| P. aeruginosa ATCC 27853 | BMD (ID-CAMHB) | 0.06 - 0.5 | N/A |
| Disk Diffusion (MHA) | N/A | 23 - 29 |
Source: Data derived from recent studies and QC guidelines.[8]
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for Cefiderocol MIC Determination
Principle: This reference method determines the minimum inhibitory concentration (MIC) of Cefiderocol against a bacterial isolate in a liquid medium.
Materials:
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).
-
Cefiderocol analytical powder.
-
96-well microtiter plates.
-
Bacterial isolate cultured on non-selective agar for 18-24 hours.
-
0.5 McFarland turbidity standard.
-
Sterile saline or deionized water.
-
Calibrated multichannel pipettes.
-
Incubator (35°C ± 1°C).
Methodology:
-
Prepare Cefiderocol Stock Solution: Prepare a stock solution of Cefiderocol at a concentration of 1280 µg/mL. Further dilutions will be made from this stock.
-
Prepare Inoculum: Select 3-5 well-isolated colonies from an 18-24 hour agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension 1:100 in ID-CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Prepare Microtiter Plates: Perform serial two-fold dilutions of Cefiderocol in ID-CAMHB directly in the microtiter plate to achieve final concentrations ranging from 0.03 to 64 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate Plates: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 1°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Cefiderocol that shows complete inhibition of visible growth.
Protocol 2: Disk Diffusion (DD) for Cefiderocol Susceptibility Testing
Principle: This method assesses the susceptibility of a bacterial isolate to Cefiderocol by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).
-
Cefiderocol 30 µg disks.
-
Bacterial isolate cultured on non-selective agar for 18-24 hours.
-
0.5 McFarland turbidity standard.
-
Sterile saline and sterile cotton swabs.
-
Incubator (35°C ± 1°C).
-
Ruler or caliper for measuring zone diameters.
Methodology:
-
Prepare Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.
-
Apply Cefiderocol Disk: Aseptically apply a 30 µg Cefiderocol disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 1°C in ambient air for 16-18 hours.[15]
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter. Interpret the result based on the appropriate clinical breakpoints (CLSI or EUCAST).
Visualizations
Caption: Recommended workflow for Cefiderocol susceptibility testing.
Caption: Logical flow for troubleshooting inconsistent AST results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Potential of Inaccurate Cefiderocol Susceptibility Results: a CLSI AST Subcommittee Advisory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Broth Microdilution, Disk Diffusion and Strip Test Methods for Cefiderocol Antimicrobial Susceptibility Testing on KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating Antimicrobial Susceptibility Testing Methods for Cefiderocol: A Review and Expert Opinion on Current Practices and Future Directions[v1] | Preprints.org [preprints.org]
- 14. Evaluating Antimicrobial Susceptibility Testing Methods for Cefiderocol: A Review and Expert Opinion on Current Practices and Future Directions [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting trailing endpoints in Cefiderocol MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering trailing endpoints and other challenges in Cefiderocol Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide: Trailing Endpoints
Trailing, characterized by reduced but persistent bacterial growth across a range of antibiotic concentrations, can significantly complicate the interpretation of Cefiderocol MIC results. This guide provides a systematic approach to troubleshooting this phenomenon.
Problem: Hazy or indistinct endpoints (trailing growth) are observed in the Cefiderocol broth microdilution assay.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for trailing endpoints in Cefiderocol MIC assays.
Frequently Asked Questions (FAQs)
1. What are trailing endpoints in the context of Cefiderocol MIC assays?
Trailing endpoints, also referred to as trailing growth, are characterized by the observation of reduced but persistent bacterial growth across a series of increasing Cefiderocol concentrations in a broth microdilution assay. This can make it difficult to determine the true Minimum Inhibitory Concentration (MIC) where growth is completely inhibited.[1][2] This phenomenon is particularly noted with certain microorganisms like Acinetobacter baumannii.[2][3][4]
2. Which organisms are most commonly associated with trailing endpoints in Cefiderocol testing?
While trailing can occur with various Gram-negative bacteria, it has been most frequently reported and is a significant challenge for Acinetobacter baumannii complex isolates.[2][3][4] It has also been observed with Stenotrophomonas maltophilia and some carbapenem-resistant Enterobacterales (CRE) such as Serratia marcescens, E. coli, and Klebsiella oxytoca.[5][6]
3. What are the primary causes of trailing endpoints?
The exact mechanisms are not fully elucidated but are thought to be multifactorial. Key contributing factors include:
-
Iron Content of Media: Cefiderocol's activity is highly dependent on iron availability.[7] Inconsistent or inappropriate iron concentrations in the test medium can lead to variable results.[7][8]
-
Inoculum Density: Variations in the bacterial inoculum size can significantly impact MIC values.[9]
-
Organism-Specific Factors: Some bacterial species, like A. baumannii, may have intrinsic characteristics that predispose them to trailing growth with Cefiderocol.[2]
-
pH of the Medium: While extensively studied in antifungal susceptibility testing, the pH of the culture medium can influence drug activity and bacterial growth, potentially contributing to trailing.[10][11]
4. How should trailing endpoints be interpreted?
Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidance on this issue. A common recommendation is to read the MIC at the lowest drug concentration that causes a significant reduction in growth, often defined as approximately 80% inhibition compared to the growth control well.[5] It is crucial to be consistent in how endpoints are read.
5. What is the correct medium for Cefiderocol broth microdilution?
The standard and required medium for Cefiderocol broth microdilution is iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5][12] Standard Mueller-Hinton broth is not suitable as its iron content can interfere with Cefiderocol's mechanism of action and lead to inaccurate MIC results.[5]
6. Are there alternatives to broth microdilution for Cefiderocol susceptibility testing?
Yes, disk diffusion is a commonly used alternative.[13][14] However, it is important to note that disk diffusion also has its own set of challenges, including variability between disk and media manufacturers.[8] EUCAST has an "Area of Technical Uncertainty" (ATU) for disk diffusion, where results may be unreliable and require confirmation, ideally by a reference MIC method.[7] Some commercial MIC testing systems are also available, but their performance can be variable, and some have been reported to have issues with accuracy and reproducibility.[13][14]
Data Summary
Table 1: Impact of Trailing Effect on A. baumannii MIC Values
| Reading Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Ignoring Trailing | 2 | 1 |
| Considering Trailing | 4 | 128 |
Data adapted from a study on A. baumannii susceptibility to Cefiderocol, highlighting the significant impact of endpoint interpretation.[4]
Table 2: Cefiderocol Breakpoints (CLSI, FDA, EUCAST)
| Organism | Method | CLSI (μg/mL) | FDA (μg/mL) | EUCAST (μg/mL) |
| Enterobacterales | MIC | S ≤2, I 4, R ≥8 | S ≤2, I 4, R ≥8 | S ≤2, R >2 |
| P. aeruginosa | MIC | S ≤1, I 2, R ≥4 | S ≤1, I 2, R ≥4 | S ≤2, R >2 |
| A. baumannii | MIC | S ≤2, I 4, R ≥8 | S ≤1, I 2, R ≥4 | Not Established |
S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST documents should be consulted.[5][7]
Experimental Protocols
Broth Microdilution (BMD) for Cefiderocol MIC Determination (Reference Method)
This protocol is based on CLSI and EUCAST guidelines.
-
Media Preparation: Prepare iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) according to CLSI M07 guidelines. The final iron concentration should be verified to be low (e.g., ≤0.03 µg/mL).
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Plate Inoculation: Dispense 100 µL of the final inoculum into each well of the microdilution plate containing serial twofold dilutions of Cefiderocol.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Endpoint Reading:
-
Examine the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth.
-
For trailing endpoints: The MIC is read as the lowest concentration with approximately 80% reduction in growth as compared to the positive control well.[5]
-
DOT Script for Broth Microdilution Workflow:
Caption: Workflow for Cefiderocol Broth Microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 9. Potential of Inaccurate Cefiderocol Susceptibility Results: a CLSI AST Subcommittee Advisory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 14. EUCAST: Cefiderocol: EUCAST has evaluated (August 2022) commercially available tests and all have problems with accuracy, reproducibility, bias and/or for some, with skipped wells. [eucast.org]
Technical Support Center: Synthesis of Cefiderocol's Catechol Side Chain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the catechol side chain of Cefiderocol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the catechol side chain of Cefiderocol?
A1: The synthesis typically involves a multi-step process starting from a protected catechol derivative. A common route begins with the demethylation of 2-chloro-3,4-dimethoxybenzaldehyde (B52801), followed by the protection of the resulting catechol hydroxyl groups. The aldehyde is then oxidized to a carboxylic acid, which is subsequently activated and coupled with a pyrrolidine (B122466) derivative to form the final amide side chain.[1] An alternative convergent approach involves the initial chlorination of benzaldehyde, demethylation, protection of the catechol, oxidation to the benzoic acid, and finally, coupling with the amine.[1]
Q2: Which protecting groups are suitable for the catechol moiety during this synthesis?
A2: The p-methoxybenzyl (PMB) group is a commonly used protecting group for the catechol hydroxyls in this synthesis.[1] It can be introduced using PMB-Cl and is stable under various reaction conditions. Deprotection can be achieved under mildly oxidizing or strongly acidic conditions. Other potential protecting groups for catechols include silyl (B83357) ethers and boronate esters, though their application in this specific synthesis is less documented.
Q3: What are the key challenges in the synthesis of the Cefiderocol catechol side chain?
A3: Key challenges include:
-
Catechol Protection/Deprotection: Catechols are sensitive to oxidation, making efficient protection and deprotection crucial to prevent the formation of unwanted byproducts.
-
Amide Bond Formation: The coupling of the sterically hindered and electron-deficient 2-chloro-3,4-dihydroxybenzoic acid derivative with the pyrrolidine amine can be challenging, sometimes resulting in low yields.
-
Purification: The purification of polar intermediates containing the catechol moiety can be difficult and may require specialized chromatographic techniques.
-
Side Reactions: The presence of multiple functional groups can lead to side reactions if the reaction conditions are not carefully controlled.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cefiderocol's catechol side chain.
Problem 1: Low yield during the demethylation of 2-chloro-3,4-dimethoxybenzaldehyde.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure anhydrous conditions as Lewis acids like AlCl₃ are moisture-sensitive. Increase the reaction time or temperature moderately. Use a sufficient molar excess of the demethylating agent (e.g., AlCl₃). |
| Degradation of product | Avoid excessive heating, which can lead to decomposition. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult workup | Quench the reaction carefully with a proton source (e.g., dilute HCl) at a low temperature to avoid side reactions. Optimize the extraction procedure to ensure complete recovery of the product. |
Problem 2: Incomplete protection of the catechol hydroxyl groups.
| Possible Cause | Suggested Solution |
| Insufficient reagent | Use a slight excess of the protecting group reagent (e.g., PMB-Cl) and the base (e.g., K₂CO₃). |
| Poor reagent quality | Ensure the protecting group reagent and solvent are pure and anhydrous. |
| Steric hindrance | If using a bulky protecting group, consider a less sterically demanding alternative if compatible with subsequent steps. |
Problem 3: Low conversion during the oxidation of the aldehyde to the carboxylic acid.
| Possible Cause | Suggested Solution |
| Inefficient oxidant | Choose an appropriate oxidant for aromatic aldehydes. Options include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) with a catalyst. |
| Over-oxidation or side reactions | Control the reaction temperature carefully. Use a selective oxidant if other sensitive functional groups are present. |
| Poor solubility of the substrate | Select a solvent system in which the starting material is fully soluble. |
Problem 4: Low yield in the final amide coupling step.
| Possible Cause | Suggested Solution |
| Inefficient coupling reagent | For this potentially challenging coupling, consider using highly efficient coupling reagents like HATU, HBTU, or COMU. |
| Steric hindrance | The use of a less sterically hindered activating group on the carboxylic acid might improve the reaction rate. |
| Basic nature of the amine | The pyrrolidine derivative is basic; ensure the pH of the reaction is controlled to prevent side reactions. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended. |
| Difficult purification | The final product is likely polar. Consider reverse-phase chromatography or ion-exchange chromatography for purification. |
Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Demethylation | 2-chloro-3,4-dimethoxybenzaldehyde | 2-chloro-3,4-dihydroxybenzaldehyde (B3260265) | AlCl₃ | Good | [1] |
| Protection | 2-chloro-3,4-dihydroxybenzaldehyde | PMB-protected catechol | PMB-Cl, K₂CO₃ | Good | [1] |
| Oxidation | PMB-protected aldehyde | PMB-protected benzoic acid | Not specified | Good | [1] |
| Amide Coupling | PMB-protected benzoic acid | Protected Cefiderocol side chain | Mesyl chloride, amine | Good | [1] |
| Overall | Benzaldehyde derivative | Protected Cefiderocol side chain | Multi-step | 62% (over 5 steps) | [1] |
Experimental Protocols
Protocol 1: Demethylation of 2-chloro-3,4-dimethoxybenzaldehyde
-
Materials: 2-chloro-3,4-dimethoxybenzaldehyde, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (B109758) (DCM), dilute hydrochloric acid (HCl), sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-3,4-dimethoxybenzaldehyde in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (typically 2-3 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of dilute HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3,4-dihydroxybenzaldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Protection of 2-chloro-3,4-dihydroxybenzaldehyde with p-Methoxybenzyl (PMB) Chloride
-
Materials: 2-chloro-3,4-dihydroxybenzaldehyde, p-methoxybenzyl chloride (PMB-Cl), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF), ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-chloro-3,4-dihydroxybenzaldehyde in anhydrous DMF.
-
Add K₂CO₃ (typically 2.5-3 equivalents) to the solution.
-
Add PMB-Cl (typically 2.2-2.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Oxidation of the Protected Aldehyde to a Carboxylic Acid
-
Materials: PMB-protected 2-chloro-3,4-dihydroxybenzaldehyde, an appropriate oxidizing agent (e.g., KMnO₄ or NaClO₂/NaH₂PO₄), suitable solvent (e.g., acetone/water or t-butanol/water), sodium sulfite (B76179) solution, dilute HCl, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure (using NaClO₂):
-
Dissolve the protected aldehyde in a mixture of t-butanol and water.
-
Add a solution of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) in water.
-
Add sodium chlorite (NaClO₂) portion-wise at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid may be used in the next step without further purification or can be purified by crystallization or chromatography.
-
Protocol 4: Amide Coupling to Form the Cefiderocol Side Chain
-
Materials: Protected 2-chloro-3,4-dihydroxybenzoic acid, 1-(2-aminoethyl)pyrrolidine (B145720), a coupling reagent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), anhydrous solvent (e.g., DMF or DCM).
-
Procedure (using HATU):
-
Under an inert atmosphere, dissolve the protected carboxylic acid in the anhydrous solvent.
-
Add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes to pre-activate the acid.
-
Add 1-(2-aminoethyl)pyrrolidine (1.0-1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Visualizations
Caption: Overall workflow for the synthesis of the Cefiderocol catechol side chain.
References
Cefiderocol Technical Support Center: Troubleshooting Degradation and Stability
Welcome to the Cefiderocol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation and stability of Cefiderocol in laboratory settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and diluents for Cefiderocol?
A1: Cefiderocol lyophilized powder should be reconstituted with either 0.9% sodium chloride injection, USP or 5% dextrose injection, USP.[1][2][3] For subsequent dilution, the same diluents are recommended.[1][3] The compatibility of Cefiderocol with other diluents has not been established.[1]
Q2: What are the proper storage conditions for Cefiderocol solutions?
A2: Storage conditions for Cefiderocol solutions are critical to maintain its stability. Adherence to the following guidelines is recommended:
-
Lyophilized Powder: Store refrigerated at 2°C to 8°C (36°F to 46°F) and protect from light by keeping it in the carton until use.[2]
-
Reconstituted Solution (in vial): After reconstitution, the solution should be immediately diluted. However, it can be stored in the vial for up to 1 hour at room temperature.[2][3][4]
-
Diluted Infusion Solution: The diluted solution is stable for up to 6 hours at room temperature.[1] Alternatively, it can be refrigerated at 2°C to 8°C (36°F to 46°F) for up to 24 hours, protected from light, and then the infusion should be completed within 6 hours at room temperature.[1][2][3]
Q3: I'm observing inconsistent results in my in vitro susceptibility testing. What could be the cause?
A3: Inconsistent results with Cefiderocol in vitro susceptibility testing are often linked to the iron concentration in the testing medium.[5][6] Cefiderocol utilizes bacterial iron transport systems to enter the cell, acting as a "Trojan horse".[7] Therefore, the amount of free iron in the medium can significantly impact the drug's apparent activity.
Key considerations include:
-
Broth Microdilution: This method requires the use of iron-depleted, cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5][6] Using standard Mueller-Hinton broth can lead to falsely elevated Minimum Inhibitory Concentrations (MICs).
-
Disk Diffusion: Standard Mueller-Hinton agar (B569324) is recommended for disk diffusion testing.[5][6]
-
Manufacturer Variability: The accuracy and reproducibility of results can vary by the manufacturer of the testing media and disks.[5]
-
Trailing Effect: A "trailing effect," where some bacterial growth is observed at concentrations above the MIC, can complicate the reading of results, particularly with Acinetobacter baumannii.[8]
Q4: Is Cefiderocol compatible with other intravenous drugs for Y-site administration?
A4: Co-administration with other drugs requires careful consideration of compatibility. A study on simulated Y-site administration found that a 2% Cefiderocol solution was physically compatible with 63 out of 91 tested drugs in both 0.9% sodium chloride and 5% dextrose for at least 4 hours.[9] However, incompatibilities were observed with several drugs, including lorazepam, tobramycin (B1681333) sulfate, and vancomycin (B549263) hydrochloride, which resulted in visual precipitation.[9] Sub-visual particulate matter was detected with others like iron sucrose (B13894) and albumin.[9] It is crucial to consult specific compatibility studies before co-administering Cefiderocol with other medications.
Troubleshooting Guide
Issue 1: Foaming upon reconstitution of the lyophilized powder.
-
Cause: Vigorous shaking of the vial during reconstitution.
-
Solution: Gently shake the vial to dissolve the powder.[1][4] After dissolution, allow the vial to stand until the foaming disappears, which typically takes about 2 minutes.[1][2][3][4]
Issue 2: Visible particulates or discoloration in the Cefiderocol solution.
-
Cause: This could indicate degradation of the compound or incompatibility with the container or other solutions.
-
Solution: Parenteral drug products should always be inspected visually for particulate matter and discoloration before administration.[1][10] Cefiderocol infusions should be clear, colorless solutions.[1] If any particulates or discoloration are observed, the solution should be discarded. Studies have shown Cefiderocol to be physically compatible with MINI-BAG Plus Container Systems and VIAL-MATE Adaptors, with no particulate matter or discoloration observed.[11][12][13][14]
Issue 3: Loss of Cefiderocol potency in solution over time.
-
Cause: Cefiderocol has limited stability in solution, which is affected by temperature and time.
-
Solution: Strictly adhere to the recommended storage times and temperatures. A study on the physicochemical stability of Cefiderocol at a concentration of 62.5 mg/mL in polypropylene (B1209903) syringes found it was stable for 12 hours at room temperature, retaining over 90% of its initial concentration.[15] During this study, two degradation products were detected.[15] For longer-term storage of serum samples for analysis, freezing at -80°C is recommended.[16]
Data on Cefiderocol Stability
The following tables summarize the stability data for Cefiderocol under various conditions.
Table 1: Stability of Reconstituted and Diluted Cefiderocol Solutions
| Solution Stage | Diluent | Storage Temperature | Duration of Stability |
| Reconstituted (in vial) | 0.9% NaCl or 5% Dextrose | Room Temperature | Up to 1 hour[2][4] |
| Diluted (infusion bag) | 0.9% NaCl or 5% Dextrose | Room Temperature | Up to 6 hours[1][3] |
| Diluted (infusion bag) | 0.9% NaCl or 5% Dextrose | 2°C to 8°C (refrigerated) | Up to 24 hours (must be used within 6 hours at room temperature after removal from refrigeration)[1][2][3] |
Table 2: Physicochemical Stability of Cefiderocol in Polypropylene Syringes
| Concentration | Diluent | Storage Temperature | Duration for >90% Retention |
| 62.5 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature | 12 hours[15] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of Cefiderocol for Laboratory Use
-
Aseptic Technique: Perform all steps using aseptic technique.
-
Reconstitution:
-
For a 1-gram vial of Cefiderocol, inject 10 mL of either 0.9% sodium chloride injection, USP or 5% dextrose injection, USP.[1][2]
-
Gently shake the vial to dissolve the lyophilized powder.[1][4]
-
Allow the vial to stand for approximately 2 minutes to allow any foam to dissipate.[1][2][3] The final volume of the reconstituted solution will be approximately 11.2 mL, with a concentration of about 0.089 g/mL.[2][3][4]
-
-
Dilution:
-
Inspection: Visually inspect the final diluted solution for any particulate matter or discoloration. The solution should be clear and colorless.[1][10]
Visual Guides
The following diagrams illustrate key workflows and concepts related to Cefiderocol stability and degradation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fetroja® (cefiderocol) | Administering Fetroja [fetroja.com]
- 3. globalrph.com [globalrph.com]
- 4. Cefiderocol Sulfate Tosylate Monograph for Professionals - Drugs.com [drugs.com]
- 5. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 6. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Cefiderocol For Injection: Compatibility Testing Using the MINI-BAG Plus Container System and the VIAL-MATE Adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cefiderocol For Injection: Compatibility Testing Using the MINI-BAG Plus Container System and the VIAL-MATE Adaptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cefiderocol For Injection: Compatibility Testing Using the MINI-BAG Plus Container System and the VIAL-MATE Adaptor | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of liquid chromatography methods for Cefiderocol analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of liquid chromatography methods for Cefiderocol (B606585) analysis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during experimental work.
Experimental Protocols
Two primary methodologies are detailed below: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine therapeutic drug monitoring, and a more sensitive Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method for research and complex matrices.
Protocol 1: HPLC-UV Method for Cefiderocol in Serum
This protocol is adapted from a validated method for therapeutic drug monitoring of Cefiderocol.[1][2][3][4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Gradient elution (specifics may need optimization) |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | 25°C |
| UV Detection | 260 nm or 300 nm |
| Internal Standard | Metronidazole (B1676534) |
3. Calibration
-
Prepare calibration standards in Cefiderocol-free serum over a linear range of 4 to 160 mg/L.[1][2][3][4][5]
Protocol 2: UPLC-MS/MS Method for Cefiderocol in Human Plasma
This protocol is based on a sensitive and rapid method for the quantification of Cefiderocol in plasma microsamples.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To a small volume of plasma (e.g., 3 µL), add a solution of 0.5 mg/L of the internal standard ([2H12]-Cefiderocol) in methanol.[6]
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for injection.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse plus C18 (2.1 × 50 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | A fast gradient elution over a 4-minute run time[6][7] |
| Flow Rate | 0.4 mL/min[9][10] |
| Injection Volume | 1-5 µL |
| Column Temperature | 25°C |
| Autosampler Temp | 10°C[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published methods for Cefiderocol analysis.
| Parameter | HPLC-UV Method 1[1][5] | HPLC-UV Method 2[11] | UPLC-MS/MS Method 1[6][7] | UPLC-MS/MS Method 2[12] |
| Matrix | Serum | Serum | Plasma | Plasma |
| Linearity Range | 4 - 160 mg/L | 0.5 - 200 mg/L | 0.1 - 200 mg/L | 1 - 200 mg/L |
| Lower Limit of Quantification (LLOQ) | 4 mg/L | 0.5 mg/L | 0.1 mg/L | 1 mg/L |
| Intra-day Precision (%CV) | < 10% | 0.4% - 7.9% | < 15% | Not specified |
| Inter-day Precision (%CV) | < 10% | 0.6% - 7.8% | < 15% | Not specified |
| Recovery | 81% | 101.1 ± 5.2% | Not specified | Not specified |
| Run Time | ~12-15 min | ~8 min | 4 min | 5 min |
Troubleshooting Guide
This guide addresses common issues encountered during the liquid chromatographic analysis of Cefiderocol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Use a guard column and flush the column regularly. 2. Ensure the mobile phase pH is appropriate for Cefiderocol (pKa not readily available, but acidic mobile phase with formic acid is common). 3. Dilute the sample or reduce the injection volume. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[13] 3. Check the system for leaks, especially around fittings and pump seals.[13] |
| Low Sensitivity/Poor Response | 1. Sample degradation. 2. Incorrect detection wavelength (UV). 3. Suboptimal MS/MS parameters. | 1. Cefiderocol has limited stability; analyze samples promptly after preparation. Store at low temperatures if needed.[1][11][14] 2. Verify the UV detector is set to an appropriate wavelength (e.g., 260 nm or 300 nm). 3. Optimize MRM transitions and collision energies for Cefiderocol and its internal standard. |
| High Backpressure | 1. Column frit blockage. 2. Contamination of the guard or analytical column. 3. Precipitation of buffer salts. | 1. Filter all samples and mobile phases before use. 2. Flush the column with a strong solvent. If pressure remains high, replace the guard or analytical column. 3. Flush the system with water to dissolve any precipitated salts.[13] |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contaminated mobile phase or system. | 1. Implement a needle wash with a strong solvent in the autosampler settings. 2. Prepare fresh mobile phase and flush the entire system. |
Frequently Asked Questions (FAQs)
Q1: How stable is Cefiderocol in biological samples and solutions?
A1: Cefiderocol has limited stability. In serum, it is stable for up to 2 hours at room temperature and for about 8 hours when refrigerated at 2-8°C.[1] For longer-term storage, samples should be kept frozen at -80°C, where they can be stable for up to 31 days.[14] Aqueous stock solutions also exhibit limited stability at room temperature and under refrigeration.[1]
Q2: What is a suitable internal standard for Cefiderocol analysis?
A2: For HPLC-UV methods, metronidazole has been successfully used as an internal standard.[1][2][3][4][5] For UPLC-MS/MS methods, a stable isotope-labeled version of the analyte, such as [2H12]-Cefiderocol, is ideal to account for matrix effects and ionization variability.[6]
Q3: What are the common sample preparation techniques for Cefiderocol analysis?
A3: The most common and straightforward sample preparation technique is protein precipitation using acetonitrile or methanol.[1][6][9][11] This method is effective in removing a majority of proteins from serum or plasma samples, which could otherwise interfere with the analysis and damage the LC column.
Q4: Can other beta-lactam antibiotics interfere with the analysis of Cefiderocol?
A4: With an optimized chromatographic method, Cefiderocol can be successfully separated from other beta-lactam antibiotics like cefepime, meropenem (B701), ceftazidime, cefotaxime, and cefuroxime.[1][3] It is crucial to check for potential interferences from co-administered drugs during method validation.
Q5: What are the key advantages of using UPLC-MS/MS over HPLC-UV for Cefiderocol analysis?
A5: UPLC-MS/MS offers several advantages, including higher sensitivity, greater specificity, and shorter run times (typically 4-5 minutes compared to over 10 minutes for HPLC-UV).[6][7][12] The enhanced sensitivity allows for the use of much smaller sample volumes, such as 3 microliters of plasma.[6][7][8]
Visualizations
Caption: General experimental workflow for Cefiderocol analysis.
Caption: A decision tree for troubleshooting common LC issues.
References
- 1. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol | MDPI [mdpi.com]
- 2. [PDF] Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - ProQuest [proquest.com]
- 5. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Triple quadrupole LC/MS method for the simultaneous quantitative measurement of cefiderocol and meropenem in serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Simple and accurate quantitative analysis of cefiderocol and ceftobiprole in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry: interest for their therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. researchgate.net [researchgate.net]
How to prevent iron interference in Cefiderocol in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing iron interference during in vitro experiments with Cefiderocol (B606585).
Frequently Asked Questions (FAQs)
Q1: Why is iron concentration critical in Cefiderocol in vitro experiments?
A1: Cefiderocol is a siderophore cephalosporin. It cleverly mimics natural bacterial siderophores, which are molecules bacteria produce to scavenge for iron, an essential nutrient. Cefiderocol binds to ferric iron (Fe³⁺) and uses the bacteria's own active iron transport systems to gain entry into the periplasmic space[1][2][3]. Once inside, it inhibits bacterial cell wall synthesis, leading to cell death[1]. High concentrations of free iron in the in vitro testing environment can compete with the Cefiderocol-iron complex for uptake by the bacterial iron transporters, leading to falsely elevated Minimum Inhibitory Concentration (MIC) values and inaccurate susceptibility results[4][5].
Q2: What is the recommended medium for Cefiderocol susceptibility testing?
A2: The reference method for determining Cefiderocol MICs is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)[1][2][6]. This medium is specifically treated to reduce the iron concentration to mimic the low-iron conditions of a human host during infection, which ensures the expression of bacterial iron transporters[2][6][7]. For disk diffusion testing, standard Mueller-Hinton agar (B569324) is recommended, as the iron is thought to be less available in this solid medium[1][5].
Q3: What is the optimal iron concentration in ID-CAMHB for Cefiderocol testing?
A3: The recommended concentration of free iron in ID-CAMHB for Cefiderocol susceptibility testing is ≤0.03 µg/mL[2][6][8]. This low concentration is crucial for obtaining reproducible and clinically relevant MIC values that correlate with in vivo efficacy[6][7].
Q4: How does bacterial siderophore production affect Cefiderocol activity?
A4: Some bacteria, like Pseudomonas aeruginosa, produce their own high-affinity siderophores, such as pyoverdine. These bacterial siderophores can directly compete with Cefiderocol for binding to iron. By "stealing" iron from Cefiderocol, they can reduce the amount of the drug that is actively transported into the bacterial cell, potentially leading to increased resistance[9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in Cefiderocol MIC values | - Inconsistent iron concentration in the test medium.- Use of standard Mueller-Hinton broth instead of iron-depleted broth for BMD.[5]- Variation in the source of Mueller-Hinton broth.[2]- Inadequate chelation time during ID-CAMHB preparation.[2] | - Strictly adhere to the protocol for preparing ID-CAMHB, ensuring the final iron concentration is ≤0.03 µg/mL.[2][6]- Use ID-CAMHB from recommended sources (e.g., BD-BBL or BD-Difco) for better consistency.[2]- Ensure a sufficient chelation time (e.g., 6 hours) to achieve optimal iron depletion.[2] |
| Higher than expected Cefiderocol MICs for susceptible strains | - Excess iron in the testing medium is inhibiting Cefiderocol uptake.[4][5]- Bacterial production of high-affinity siderophores is interfering with Cefiderocol activity.[9] | - Verify the iron concentration of your ID-CAMHB. Prepare fresh medium if necessary.- For research purposes, consider using alternative iron-depleted media or adding a selective iron chelator like deferiprone (B1670187) to the medium.[10] |
| "Trailing" endpoints in broth microdilution assays | - This phenomenon, where some growth is observed at concentrations above the MIC, can complicate the determination of the true MIC. | - Follow refined reading guidelines, such as reading the MIC as the first well with significantly reduced growth (e.g., a button of <1 mm or faint turbidity) compared to the growth control.[11] |
Quantitative Data Summary
Table 1: Impact of Iron Concentration on Cefiderocol MIC
| Medium | Iron Concentration | Effect on Cefiderocol MIC | Reference(s) |
| Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) | ≤0.03 µg/mL | Optimal for accurate susceptibility testing; lower MIC values. | [2][6][8] |
| Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) | >0.03 µg/mL | Higher MIC values due to iron interference with drug uptake. | [4][5] |
| ID-CAMHB supplemented with 0.1 mg/L ferric iron | Similar to standard CAMHB | Restores higher MIC values, demonstrating the direct impact of iron. | [4] |
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
This protocol is based on the method described by the Clinical and Laboratory Standards Institute (CLSI)[1][3].
Materials:
-
Mueller-Hinton Broth (MHB) powder
-
Deionized water
-
Chelex® 100 resin
-
Stock solutions of CaCl₂ and MgSO₄
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare MHB according to the manufacturer's instructions.
-
Autoclave the MHB and allow it to cool to room temperature.
-
Add 10 g of Chelex® 100 resin per 100 mL of MHB.
-
Stir the mixture on a magnetic stirrer for an extended period (e.g., 6 hours) at room temperature to allow for efficient iron chelation[2].
-
Allow the resin to settle, then carefully decant the supernatant.
-
Sterile-filter the iron-depleted MHB using a 0.22 µm filter.
-
Aseptically supplement the iron-depleted MHB with calcium and magnesium to the appropriate final concentrations for cation-adjusted MHB.
-
Perform quality control to ensure the final iron concentration is ≤0.03 µg/mL.
Visualizations
Caption: Mechanism of Cefiderocol uptake and iron interference.
Caption: Troubleshooting workflow for inconsistent Cefiderocol MIC results.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 4. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro activity of the siderophore cephalosporin, cefiderocol, against molecularly characterized, carbapenem-non-susceptible Gram-negative bacteria from Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Alternative iron-depleted media for cefiderocol susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding cefiderocol (B606585) resistance mechanisms, with a specific focus on mutations within bacterial iron transport systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of cefiderocol uptake in Gram-negative bacteria?
Cefiderocol utilizes a "Trojan horse" strategy to enter Gram-negative bacteria.[1][2] Its chemical structure includes a catechol side chain that chelates ferric iron (Fe³⁺).[2][3] This cefiderocol-iron complex is then actively transported across the bacterial outer membrane by TonB-dependent receptors (TBDRs), which are the bacteria's natural siderophore and iron uptake systems.[3][4][5][6] This mechanism allows cefiderocol to bypass common resistance pathways like porin channel alterations and reach higher concentrations in the periplasmic space compared to conventional β-lactams.[1][3] Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2]
Q2: How do mutations in iron transporters lead to cefiderocol resistance?
Mutations in the genes encoding iron transporters or their regulatory systems can impair the uptake of the cefiderocol-iron complex, reducing the drug's concentration in the periplasm and leading to resistance.[1] Key mechanisms include:
-
Reduced Gene Expression: Downregulation or loss of expression of siderophore receptor genes (e.g., pirA, piuA) is a common cause of resistance.[2][4]
-
Loss-of-Function Mutations: Deletions, frameshifts, or substitutions in the transporter genes (e.g., piuA, piuC, pirA) can result in non-functional proteins that cannot transport cefiderocol into the cell.[3][7]
-
Regulatory Mutations: Mutations in regulatory genes that control the expression of these transporters, such as the pirS and pirR two-component system in Pseudomonas aeruginosa, can also lead to reduced uptake and resistance.[5][6]
Q3: Which specific iron transporter mutations are associated with cefiderocol resistance in different bacterial species?
Resistance-conferring mutations have been identified across several Gram-negative pathogens:
-
Acinetobacter baumannii : Reduced expression of the pirA siderophore receptor gene has been strongly associated with resistance.[4][8] Downregulation of other iron transport-related genes like fiu, feoA, feoB, tonB, and exbB may also contribute.[2]
-
Pseudomonas aeruginosa : Inactivating mutations or genomic loss of piuA and piuC are significant drivers of resistance.[1][3][9] Mutations in pirA and its regulatory system (pirR, pirS) are also frequently implicated.[5][6][10] Other affected genes include fptA, fpvB, and chtA.[11]
-
Klebsiella pneumoniae and Escherichia coli : Mutations in the cirA and fiu siderophore receptor genes are commonly linked to cefiderocol resistance.[1][2][12]
Q4: Can other mechanisms, apart from iron transporter mutations, contribute to high-level cefiderocol resistance?
Yes, while impaired iron transport is a primary mechanism, high-level resistance often results from a combination of factors.[2] These can include:
-
Hydrolyzing β-Lactamases: Certain β-lactamases, such as PER-type (e.g., PER-1) and some NDM variants, can hydrolyze cefiderocol, contributing to resistance, especially when combined with transport deficiencies.[2][13]
-
Penicillin-Binding Protein (PBP) Mutations: Alterations in PBP3, the primary target of cefiderocol, can reduce binding affinity and contribute to resistance.[2][4]
-
Upregulation of Efflux Pumps: While generally considered less significant for cefiderocol compared to other β-lactams, some studies suggest efflux pump activity may play a role in certain isolates.[1][14]
Cefiderocol Uptake and Resistance Pathways
// Nodes outside clusters Cef_Fe [label="Cefiderocol-Fe³⁺\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style="filled"]; Mutation [label="Gene Mutation or\nDownregulation\n(piuA, pirA, etc.)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; Resistance [label="Resistance\n(Increased MIC)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF", style="filled"]; Block [shape=point, width=0.01, height=0.01, style=invis];
// Edges Cef_Fe -> TBDR [label="Uptake", fontsize=10]; TBDR -> Cef_Peri [lhead=cluster_Periplasm]; Cef_Peri -> PBP3 [label="Binding &\nInhibition", fontsize=10]; Mutation -> TBDR [arrowhead=tee, style=dashed, color="#EA4335", label=" Impairs\n Transport", fontsize=10, ltail=cluster_OM]; TBDR -> Resistance [style=invis]; // for layout Mutation -> Block [style=invis]; Block -> Resistance [arrowhead=normal, style=dashed, color="#EA4335", label="Leads to", fontsize=10];
{rank=same; Cef_Fe; Mutation;} {rank=same; TBDR; Block;} {rank=same; Cef_Peri; Resistance;} } .dot Caption: Cefiderocol uptake and resistance mechanism.
Troubleshooting Guides
Problem: My cefiderocol Minimum Inhibitory Concentration (MIC) results are inconsistent or show trailing growth.
This is a common and critical issue when testing cefiderocol.
-
Cause: The primary reason is the iron content of the testing medium. Cefiderocol's "Trojan horse" mechanism is dependent on iron availability.[15] Standard Mueller-Hinton broth contains variable amounts of iron, which can interfere with the drug's activity and lead to inaccurate results.[16]
-
Solution: Always use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution testing, as recommended by EUCAST and CLSI.[15][17]
-
Troubleshooting Trailing: Trailing endpoints (small buttons or light turbidity at concentrations above the true MIC) are a known phenomenon.[15] Per EUCAST guidelines, these should be disregarded, and the MIC should be read as the lowest concentration with no visible growth or a growth button of less than 1 mm.[15][18] Be aware that commercial testing methods may have issues with accuracy and reproducibility, and reference broth microdilution is the gold standard.[18][19][20]
Problem: An isolate is resistant to cefiderocol, but sequencing shows no mutations in key β-lactamase genes (e.g., NDM, KPC, OXA).
-
Next Step: The resistance is likely mediated by the iron transport system. The presence of carbapenemases does not directly correlate with cefiderocol resistance; in fact, many carbapenem-resistant isolates remain susceptible.[11]
-
Recommended Action:
-
Sequence Iron Transporter Genes: Perform whole-genome sequencing (WGS) and focus the analysis on known siderophore receptor genes relevant to the species (e.g., piuA, piuC, pirA for P. aeruginosa; pirA for A. baumannii; cirA, fiu for Enterobacterales).[1][11] Look for nonsense, frameshift, or significant missense mutations.
-
Analyze Gene Expression: If no obvious loss-of-function mutations are found, quantify the expression levels of these transporter genes using RT-qPCR. Significant downregulation in the resistant isolate compared to a susceptible control strain is a strong indicator of the resistance mechanism.[2][4]
-
Quantitative Data Summary
The impact of mutations in iron transporter genes on cefiderocol susceptibility is often quantified by changes in the Minimum Inhibitory Concentration (MIC).
Table 1: Impact of Iron Transporter Mutations on Cefiderocol MICs in P. aeruginosa
| Gene(s) with Mutation/Deletion | Parental Strain MIC (mg/L) | Mutant Strain MIC (mg/L) | Fold Increase in MIC | Reference |
| piuC | 0.06 - 0.125 | 2 | 16 to 32-fold | [3] |
| piuA and piuC inactivation | Not specified | Not specified | 4 to 5 two-fold dilutions | [9] |
| piuC (S116F substitution) | Not specified | Not specified | 24-fold | [7] |
| piuA (29 aa deletion) + pirA (STOP substitution) | Not specified | Not specified | 64-fold | [7] |
Table 2: Cefiderocol MIC Ranges in Resistant Clinical Isolates
| Organism | Number of Resistant Isolates | Cefiderocol MIC Range (mg/L) | Reference |
| P. aeruginosa | 9 | 4 to 32 | [11][21] |
| A. baumannii | 47 (non-susceptible) | 0.06 to >256 | [2] |
Experimental Protocols
1. Protocol: Cefiderocol Antimicrobial Susceptibility Testing (AST)
This protocol outlines the reference method for determining cefiderocol MICs.
-
Objective: To accurately determine the MIC of cefiderocol against a bacterial isolate.
-
Materials:
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).[17]
-
Cefiderocol analytical powder.
-
96-well microtiter plates.
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Methodology:
-
Prepare Cefiderocol Stock: Prepare a stock solution of cefiderocol and perform serial two-fold dilutions in ID-CAMHB to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Culture the isolate on an appropriate agar (B569324) plate. Select colonies to create a suspension in saline or sterile water, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of standardization, dilute the suspension in ID-CAMHB and add it to the microtiter plate wells to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Determine the MIC as the lowest concentration of cefiderocol that completely inhibits visible growth.[15] Disregard "trailing," such as pinpoint colonies, a single small (<1 mm) button, or very light turbidity, which can occur due to the iron-depleted medium.[15][18]
-
2. Protocol: Identification of Iron Transporter Mutations via Whole-Genome Sequencing (WGS)
-
Objective: To identify genetic mutations in iron transporter genes that may confer cefiderocol resistance.
-
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from both the cefiderocol-resistant test isolate and a relevant cefiderocol-susceptible control strain (e.g., a parental or reference strain like PAO1 for P. aeruginosa).
-
Library Preparation & Sequencing: Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina, Oxford Nanopore). Perform high-throughput sequencing to generate raw read data.
-
Bioinformatic Analysis:
-
Quality Control: Trim raw reads to remove low-quality bases and adapter sequences.
-
Genome Assembly: Assemble the reads into a draft genome or map the reads to a high-quality reference genome.
-
Variant Calling: Compare the genome of the resistant isolate against the susceptible/reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Gene Annotation: Annotate the identified variants to determine which genes are affected. Pay specific attention to known siderophore receptor genes (piuA, piuC, pirA, cirA, etc.), regulatory genes (pirR, pirS), and other iron transport-related loci (tonB, exbB).[1][2][11]
-
Functional Prediction: Analyze the impact of mutations (e.g., frameshift, nonsense, missense) on protein function. A premature stop codon or frameshift is a strong indicator of a loss of function.
-
-
References
- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Cefiderocol Resistance in Acinetobacter baumannii: Roles of β-Lactamases, Siderophore Receptors, and Penicillin Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Novel PiuC, PirA, and PiuA mutations leading to in vivo cefiderocol resistance progression in IMP-16- and KPC-2-producing Pseudomonas aeruginosa from a leukemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emergence of cefiderocol resistance during ceftazidime/avibactam treatment caused by a large genomic deletion, including ampD and piuCD genes, in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cefiderocol heteroresistance associated with mutations in TonB-dependent receptor genes in Pseudomonas aeruginosa of clinical origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of cefiderocol resistance prevalence and resistance mechanisms in carbapenem-resistant Pseudomonas aeruginosa, Germany 2019-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Cefiderocol in Combating Carbapenem-Resistant Acinetobacter baumannii: Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Cefiderocol Against Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Endemic to Medical Centers in New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cefiderocol - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 18. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium-Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 20. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Refinement of disk diffusion methods for reliable Cefiderocol testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of disk diffusion methods for reliable Cefiderocol (B606585) susceptibility testing.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Zone Diameters | Media Variability: Different brands of Mueller-Hinton agar (B569324) (MHA) have varying iron content, which significantly impacts Cefiderocol's activity[1][2][3][4]. Inoculum Preparation: Incorrect inoculum density can lead to erroneous results[5]. | Use a consistent and validated brand of MHA for testing. BBL MHA has shown ≥90% categorical agreement with CLSI breakpoints[1][6]. Ensure the inoculum is prepared to the correct McFarland standard (typically 0.5) as per CLSI or EUCAST guidelines[1][7]. |
| Discrepancies with Broth Microdilution (BMD) | Methodological Differences: Disk diffusion on standard MHA and BMD in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) are fundamentally different assays[2][5][8]. Breakpoint Differences: Interpretive criteria from CLSI, EUCAST, and the FDA are not harmonized, leading to different susceptibility categorizations[4][7]. | Acknowledge the inherent differences. Disk diffusion is a practical first-line method, but BMD is the reference standard[3][9][10]. Clearly state which interpretive criteria are being used when reporting results. Be aware of the specific breakpoints for different organisms[4][5][7]. |
| Trailing Endpoints or Pinpoint Colonies | Reading Difficulty: These phenomena can make it challenging to accurately measure the zone of inhibition[1][7]. | Read the innermost colony-free zone when pinpoint colonies are observed within the main zone of inhibition[7]. For trailing endpoints in BMD, refer to CLSI M100 Appendix I for guidance[5]. |
| False Susceptible or False Resistant Results | Media Iron Content: High iron content in MHA can lead to smaller zones and potentially false-resistant results. Conversely, inconsistencies can also lead to false-susceptible results[5]. Disk Manufacturer Variability: Variations between Cefiderocol disk manufacturers can contribute to inaccuracies[5][10]. | Perform rigorous quality control using reference strains (e.g., E. coli ATCC 25922 and P. aeruginosa ATCC 27853) on each new lot of media and disks[1][10]. If results are unexpected or for critical isolates, confirm with a reference method like BMD[11][12][13]. |
| Area of Technical Uncertainty (ATU) | Interpretive Challenges: EUCAST has defined an ATU for certain organisms where disk diffusion results are difficult to interpret reliably[3][9][14]. | For isolates falling within the ATU, it is recommended to perform an MIC test to confirm susceptibility[11][12][13]. When a confirmatory method is unavailable, EUCAST suggests interpreting the result using the zone diameter breakpoints but with caution[9][10]. |
Frequently Asked Questions (FAQs)
Q1: Why is Cefiderocol susceptibility testing so challenging?
A1: Cefiderocol's unique mechanism of action, which utilizes bacterial iron transport systems for cell entry, makes its in vitro testing highly dependent on the iron concentration in the growth medium[1][2][8]. Standard laboratory media have variable iron content, leading to reproducibility issues[3][14].
Q2: What is the recommended medium for Cefiderocol disk diffusion testing?
A2: Standard Mueller-Hinton agar is the recommended medium for disk diffusion testing of Cefiderocol[5][8]. Unlike broth microdilution, which requires specially prepared iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), disk diffusion does not necessitate iron-depleted agar[5]. However, the brand of MHA can significantly impact results, and consistency is crucial[1][4].
Q3: How should I interpret the results if I see small colonies within the zone of inhibition?
A3: When observing pinpoint colonies within the zone of inhibition, the measurement should be taken from the edge of the innermost colony-free zone[7]. The presence of these colonies can be indicative of resistance and should be noted.
Q4: Can I use gradient strip tests for Cefiderocol susceptibility testing?
A4: Gradient strip methods are generally not recommended for routine Cefiderocol susceptibility testing as they can be affected by iron availability and may have limited accuracy[3][14]. Both EUCAST and CLSI do not endorse their use for this purpose[14].
Q5: What are the key differences between CLSI and EUCAST breakpoints for Cefiderocol?
A5: CLSI and EUCAST have different breakpoint criteria for Cefiderocol, which can lead to discrepancies in the interpretation of susceptibility for the same isolate[4][7]. For example, the zone diameter breakpoints for Pseudomonas aeruginosa and Acinetobacter baumannii complex differ between the two guidelines[5]. It is essential to refer to the latest versions of the respective documents for accurate interpretation.
Quantitative Data Summary
Table 1: Comparison of Cefiderocol Susceptibility Results by Different Methods and Breakpoint Criteria
| Organism Group | Method | Breakpoint | Susceptibility Rate (%) | Reference |
| All Isolates | BMD | FDA | 72 | [7] |
| EUCAST | 75 | [7] | ||
| CLSI | 90 | [7] | ||
| Disk Diffusion (HardyDisks) | FDA | 74 | [7] | |
| EUCAST | 65 | [7] | ||
| CLSI | 87 | [7] | ||
| Disk Diffusion (MASTDISCS) | FDA | 72 | [7] | |
| EUCAST | 66 | [7] | ||
| CLSI | 89 | [7] |
Table 2: EUCAST Zone Diameter Breakpoints and Areas of Technical Uncertainty (ATU) for Cefiderocol (30 µg disk)
| Organism | Susceptible (S) ≥ mm | Resistant (R) < mm | Area of Technical Uncertainty (ATU) mm |
| Enterobacterales | 22 | 22 | 18-22 |
| Pseudomonas aeruginosa | 22 | 22 | 14-22 |
| Acinetobacter baumannii | 17 | 17 | Not Defined |
| Stenotrophomonas maltophilia | 20 | 20 | Not Defined |
| Source: Based on data from EUCAST guidelines[11][12][13] |
Experimental Protocols
Detailed Methodology for Cefiderocol Disk Diffusion Testing
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Use a spectrophotometer to verify the density (optional but recommended).
-
-
Inoculation of Mueller-Hinton Agar (MHA) Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a standard MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disk.
-
-
Application of Cefiderocol Disk:
-
Aseptically apply a 30 µg Cefiderocol disk to the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 18-24 hours[7].
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition to the nearest millimeter using a ruler or calipers.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the latest CLSI or EUCAST breakpoint tables.
-
For zones falling within the EUCAST Area of Technical Uncertainty (ATU), consider confirmatory testing with a reference method.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Impact of media brand on cefiderocol disk diffusion results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefiderocol Antimicrobial Susceptibility Testing by Disk Diffusion: Influence of Agar Media and Inhibition Zone Morphology in K. pneumoniae Metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Variability in Interpretation of Disk Diffusion Testing for Cefiderocol Using Different Brands of Mueller-Hinton Agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 6. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 10. EUCAST: Cefiderocol: EUCAST has evaluated (August 2022) commercially available tests and all have problems with accuracy, reproducibility, bias and/or for some, with skipped wells. [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing pH-Dependent Stability of the Cefiderocol Catechol Group
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pH-dependent stability of the catechol group in Cefiderocol (B606585).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of Cefiderocol in aqueous solutions?
A1: Based on available stability studies, Cefiderocol solutions are most stable in a slightly acidic pH range. In studies of Cefiderocol in 0.9% Sodium Chloride (NS) and 5% Dextrose in Water (D5W), the pH was maintained between 5.22 and 5.32.[1] While comprehensive pH-rate profile studies are not publicly available, it is generally recommended to maintain the pH within this range to minimize degradation.
Q2: How does pH affect the catechol group of Cefiderocol?
A2: The catechol moiety of Cefiderocol is susceptible to oxidation, a process that is often pH-dependent. At neutral to alkaline pH, catechols can be more readily oxidized to form ortho-quinones, which can then undergo further reactions, potentially leading to colored degradation products and a loss of biological activity. Acidic conditions generally slow down the oxidation of catechols.
Q3: I observed a yellow to reddish-brown color change in my Cefiderocol solution. What could be the cause?
A3: A color change in your Cefiderocol solution is likely an indication of the oxidation of the catechol group. This process can be accelerated by exposure to light, elevated temperatures, and pH values outside the optimal range (pH 5.2-5.8). The resulting ortho-quinones and subsequent polymerization products are often colored. One study noted a progressive increase in absorbance at 410 nm, suggesting the formation of colored degradants.[1]
Q4: My Cefiderocol sample is showing reduced antibacterial activity. Could pH be a factor?
A4: Yes, pH can significantly impact the antibacterial activity of Cefiderocol. Studies have shown that the activity of Cefiderocol is reduced in acidic environments (e.g., pH 5).[2][3][4] This could be due to a combination of factors, including potential degradation of the molecule and reduced uptake by bacteria at lower pH. It is crucial to ensure your experimental medium is buffered to the appropriate pH to maintain consistent activity.
Q5: What are the known degradation products of Cefiderocol related to the catechol moiety?
A5: While detailed degradation pathways are not fully elucidated in publicly available literature, one known metabolite and potential degradant is pyrrolidine (B122466) chlorobenzamide (PCBA).[5] Forced degradation studies have also detected the formation of other degradation products, though their structures were not specified.[1] Alkaline hydrolysis at pH 12 has been shown to cause epimerization at the C6 position of the cephalosporin (B10832234) core.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
Appearance of new peaks, especially at retention times different from the main Cefiderocol peak.
-
A decrease in the area of the main Cefiderocol peak over time.
Possible Causes:
-
pH-induced degradation: The sample pH may be outside the optimal stability range (5.2-5.8), leading to hydrolysis of the β-lactam ring or oxidation of the catechol group.
-
Oxidation: Exposure of the sample to air (oxygen) can promote the oxidation of the catechol moiety, especially at neutral to alkaline pH.
-
Photodegradation: Exposure to light can contribute to the degradation of Cefiderocol.
Troubleshooting Steps:
-
Verify Sample pH: Measure the pH of your sample and standards. If it is outside the 5.2-5.8 range, adjust it using an appropriate buffer system.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use and minimize storage time.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
De-gas Solvents: For long-term experiments, consider de-gassing your solvents and sample diluents to minimize dissolved oxygen.
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study by intentionally exposing Cefiderocol to acidic, basic, oxidative, and photolytic conditions. This can help in identifying the retention times of potential degradants.
Issue 2: Poor Reproducibility of Experimental Results
Symptoms:
-
High variability in quantitative measurements (e.g., MIC values, kinetic data) between experimental runs.
-
Inconsistent dose-response curves.
Possible Causes:
-
Inconsistent pH of Media/Buffers: Variations in the pH of cell culture media, assay buffers, or formulation vehicles can affect the stability and activity of Cefiderocol.
-
Buffer Effects: The type of buffer used can influence the rate of catechol oxidation. Some buffer components may catalyze or inhibit oxidation reactions.
Troubleshooting Steps:
-
Standardize pH Measurement: Use a calibrated pH meter to ensure the pH of all solutions is consistent across all experiments.
-
Use Buffered Solutions: Employ a suitable buffer system to maintain a constant pH throughout the experiment. Phosphate (B84403) or acetate (B1210297) buffers are commonly used in the appropriate pH range.
-
Evaluate Buffer Compatibility: If you suspect a buffer effect, test the stability of Cefiderocol in different buffer systems to identify one that minimizes degradation.
-
Control Temperature: Ensure all experiments are conducted at a consistent and controlled temperature, as temperature can affect degradation rates.
Data Presentation
Table 1: Physicochemical Stability of Cefiderocol in Syringes at Room Temperature
| Diluent | Concentration (mg/mL) | Initial pH | pH after 12h | % Initial Concentration Remaining after 12h |
| Normal Saline (NS) | 62.5 | 5.22 - 5.32 | 5.22 - 5.32 | > 90% |
| 5% Dextrose in Water (D5W) | 62.5 | 5.22 - 5.32 | 5.22 - 5.32 | > 90% |
Data summarized from Vigneron et al., 2021.[7]
Table 2: Impact of pH on the In Vitro Activity of Cefiderocol
| pH | Fold Increase in Median MIC vs. pH 7 (P. aeruginosa) | Fold Increase in Median MIC vs. pH 7 (E. coli & K. pneumoniae) |
| 5 | Up to 50-fold | Up to 32-fold |
| 7 | - | - |
| 8 | No significant change | No significant change |
Data summarized from a study on the impact of pH on Cefiderocol activity in human urine.[2][3][5]
Experimental Protocols
Protocol 1: HPLC-UV Method for Cefiderocol Stability Assessment
This protocol outlines a general method for assessing the stability of Cefiderocol in solution using High-Performance Liquid Chromatography with UV detection.
Materials:
-
Cefiderocol reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to 2.6 or 3.5 with phosphoric acid
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 5 µm, 150 x 4.6 mm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., 20 mM) and adjust the pH to 2.6 or 3.5.[8]
-
The mobile phase can be run in isocratic or gradient mode. A common mobile phase composition is a mixture of the phosphate buffer and acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Cefiderocol in a suitable solvent (e.g., water or a buffer at pH ~5.5).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Prepare your Cefiderocol samples in the desired matrix (e.g., different pH buffers, cell culture media).
-
At specified time points, take an aliquot of the sample and, if necessary, dilute it with the mobile phase to fall within the calibration range.
-
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Cefiderocol standard against its concentration.
-
Determine the concentration of Cefiderocol in your samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of Cefiderocol remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of Cefiderocol.
Caption: Factors influencing the degradation of the Cefiderocol catechol group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of pH on the activity of novel cephalosporin cefiderocol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seq.es [seq.es]
- 6. Cefiderocol “under siege”? Understanding the rise of NDM-mediated resistance to novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Strategies to mitigate the emergence of Cefiderocol heteroresistance in A. baumannii
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Cefiderocol (B606585) heteroresistance in Acinetobacter baumannii. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is Cefiderocol heteroresistance in A. baumannii?
A1: Cefiderocol heteroresistance is a phenomenon where a subpopulation of A. baumannii exhibits resistance to Cefiderocol, while the majority of the bacterial population remains susceptible.[1][2] This can lead to treatment failure, as the resistant subpopulation can proliferate under antibiotic pressure.[3] This phenomenon is not always detected by standard antimicrobial susceptibility testing methods.[2][4]
Q2: What are the primary mechanisms underlying Cefiderocol heteroresistance in A. baumannii?
A2: The primary mechanisms are often multifactorial and can include:
-
Expression of β-lactamases: Certain β-lactamases, such as NDM, KPC, AmpC, OXA-427, and PER- and SHV-type ESBLs, can contribute to Cefiderocol resistance.[5][6] Increased expression of genes like bla_NDM-1 and bla_ADC-2 has been observed in heteroresistant derivatives.[7][8]
-
Mutations in Siderophore Receptors: Cefiderocol utilizes a "Trojan horse" strategy by binding to iron and entering the bacterial cell through siderophore receptors.[9][10] Mutations or reduced expression of these receptors, such as PirA and PiuA, can decrease Cefiderocol uptake and lead to resistance.[1][9]
-
Target Modifications: Alterations in penicillin-binding protein 3 (PBP3), the target of Cefiderocol, may contribute to resistance in some strains.[5][9]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport Cefiderocol out of the bacterial cell, although their role in overt resistance is still being fully elucidated.[5][11][12][13][14][15]
Q3: How can we mitigate the emergence of Cefiderocol heteroresistance?
A3: The leading strategy to mitigate the emergence of Cefiderocol heteroresistance is the use of combination therapy.[16][17][18] Combining Cefiderocol with a second antimicrobial agent can create a synergistic effect, suppress the growth of the resistant subpopulation, and enhance bacterial killing.[16][17] Optimizing dosing regimens is another potential strategy to consider.[1]
Q4: Which antibiotics show synergy with Cefiderocol against A. baumannii?
A4: Several studies have demonstrated in vitro synergy between Cefiderocol and other antibiotics. The most promising combinations include:
No antagonism has been observed in many tested combinations, suggesting Cefiderocol can be safely paired with a wide range of antibiotics.[18]
Troubleshooting Guides
Issue: Inconsistent Cefiderocol MIC results in broth microdilution assays.
-
Possible Cause 1: Iron-depleted media preparation. Cefiderocol's activity is highly dependent on iron concentration. Ensure you are using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) prepared according to CLSI guidelines.[2][3]
-
Troubleshooting Step 1: Verify the protocol for preparing ID-CAMHB. Inconsistencies in the iron chelation process can significantly impact results.
-
Possible Cause 2: Inoculum effect. Heteroresistance can lead to variability in MICs depending on the initial bacterial density.
-
Troubleshooting Step 2: Standardize the inoculum preparation meticulously to a 0.5 McFarland standard. Perform triplicate testing to assess for variability.[2]
Issue: Difficulty detecting heteroresistant subpopulations.
-
Possible Cause: Inappropriate detection method. Standard broth microdilution or disk diffusion tests may not be sensitive enough to detect low-frequency resistant subpopulations.[2][4]
-
Troubleshooting Step: Employ a more sensitive method like Population Analysis Profiling (PAP).[2][3] Etest has also been noted to identify some heteroresistant isolates.[4]
Quantitative Data Summary
Table 1: In Vitro Synergy of Cefiderocol Combinations against A. baumannii
| Combination Partner | Synergy Rate (%) | Reference |
| Ceftazidime/avibactam | 100 | [16] |
| Sulbactam/durlobactam | 95.2 | [16] |
| Amikacin | >50 | [16] |
| Doxycycline | >50 | [16] |
| Sulbactam | >50 | [16] |
Table 2: Cefiderocol MIC Reduction with Combination Therapy against an NDM-1-producing A. baumannii Strain
| Combination Partner | Cefiderocol MIC Reduction | Reference |
| Ceftazidime | 64-fold | [17] |
| Ceftriaxone | 64-fold | [17] |
| Cefotaxime | 64-fold | [17] |
| Cefepime | 64-fold | [17] |
| Ampicillin/sulbactam | 64-fold | [17] |
| Ceftazidime/avibactam | 16-fold | [17] |
| Sulbactam/durlobactam | 16-fold | [17] |
Experimental Protocols
Protocol: Population Analysis Profiling (PAP) for Cefiderocol Heteroresistance
This protocol is a generalized method for detecting Cefiderocol-heteroresistant subpopulations.
1. Materials:
-
A. baumannii isolate(s) of interest
-
Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)[2][3]
-
Mueller-Hinton agar (B569324) (MHA)[3]
-
Cefiderocol analytical powder
-
Sterile saline or PBS
-
Sterile spreaders and dilution tubes
-
Incubator (37°C)
2. Procedure:
-
Prepare Cefiderocol Plates: Prepare MHA plates containing serial twofold dilutions of Cefiderocol. Concentrations should range from below the expected MIC to well above it (e.g., 0.25x MIC to 64x MIC). Include antibiotic-free control plates.
-
Prepare Inoculum:
-
Culture the A. baumannii isolate overnight in ID-CAMHB.
-
Adjust the culture to a high density (e.g., 10^9 - 10^10 CFU/mL). The exact density may need optimization.
-
-
Plate the Inoculum:
-
Create serial tenfold dilutions of the high-density inoculum.
-
Plate 100 µL of the undiluted culture and each dilution onto the Cefiderocol-containing and control plates.
-
-
Incubation: Incubate all plates at 37°C for 24-48 hours.
-
Data Analysis:
-
Count the colonies on each plate.
-
Calculate the CFU/mL for each Cefiderocol concentration.
-
Plot the log10(CFU/mL) against the Cefiderocol concentration.
-
Heteroresistance is indicated by a subpopulation of cells growing at Cefiderocol concentrations significantly higher than the MIC of the susceptible population.
-
Visualizations
Caption: Workflow for Population Analysis Profiling (PAP).
Caption: Mechanisms of Cefiderocol Action and Heteroresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Carbapenem-resistant Gram-negative bacteria exhibiting clinically undetected cefiderocol heteroresistance leads to treatment failure in a murine model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P37 Molecular characterization of resistance and heteroresistance to cefiderocol in clinical Gram-negative isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Induced Heteroresistance in Carbapenem-Resistant Acinetobacter baumannii (CRAB) via Exposure to Human Pleural Fluid (HPF) and Its Impact on Cefiderocol Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. journals.asm.org [journals.asm.org]
- 10. contagionlive.com [contagionlive.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa | MDPI [mdpi.com]
- 15. Adaptive and mutational resistance: role of porins and efflux pumps in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. biorxiv.org [biorxiv.org]
- 18. rdw.rowan.edu [rdw.rowan.edu]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Cefiderocol vs. Meropenem: A Comparative Analysis for the Treatment of Nosocomial Pneumonia
A comprehensive review of the clinical evidence, mechanisms of action, and experimental protocols for two key antibiotics in the management of hospital-acquired and ventilator-associated pneumonia.
In the landscape of challenging nosocomial infections, the choice of antimicrobial therapy is critical. This guide provides a detailed comparative analysis of Cefiderocol and Meropenem (B701), two potent antibiotics utilized in the treatment of nosocomial pneumonia, a significant cause of morbidity and mortality in hospitalized patients. This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at the available data to inform further research and clinical understanding.
Performance Data: Cefiderocol vs. Meropenem in Nosocomial Pneumonia
The primary source of comparative data is the APEKS-NP (Assessment of Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Stenotrophomonas maltophilia in Nosocomial Pneumonia) trial, a phase 3, randomized, double-blind, non-inferiority study. This trial directly compared the efficacy and safety of Cefiderocol with high-dose, extended-infusion Meropenem in adults with Gram-negative nosocomial pneumonia.[1][2][3]
Clinical Efficacy
The APEKS-NP trial demonstrated that Cefiderocol was non-inferior to high-dose, extended-infusion Meropenem in the primary endpoint of all-cause mortality at Day 14.[1][4][5][6]
| Efficacy Endpoint | Cefiderocol | Meropenem | Adjusted Treatment Difference (95% CI) |
| All-Cause Mortality at Day 14 (Modified Intent-to-Treat Population) | 12.4% (18/145) | 11.6% (17/146) | 0.8% (-6.6 to 8.2) |
| All-Cause Mortality at Day 28 | 21.0% | 20.5% | |
| Clinical Cure at Test of Cure | 64.8% | 66.7% |
Table 1: Clinical Efficacy Outcomes from the APEKS-NP Trial.[1][4][7]
Microbiological Outcomes
Microbiological eradication rates at the test of cure were comparable between the two treatment arms.[4][7][8]
| Microbiological Outcome | Cefiderocol | Meropenem |
| Microbiological Eradication at Test of Cure | 47.6% | 48.0% |
Table 2: Microbiological Outcomes from the APEKS-NP Trial.[4][7][8]
Safety and Tolerability
The overall incidence of treatment-emergent adverse events was similar in both groups.
| Safety Endpoint | Cefiderocol (n=148) | Meropenem (n=150) |
| Treatment-Emergent Adverse Events | 87.8% (130) | 86.0% (129) |
| Most Common Adverse Event | Urinary Tract Infection (16%) | Hypokalaemia (15%) |
| Drug-Related Adverse Events Leading to Discontinuation | 1% (2) | 1% (2) |
Table 3: Safety Profile from the APEKS-NP Trial.[1][9]
Mechanisms of Action
The distinct mechanisms of action of Cefiderocol and Meropenem underpin their antibacterial activity.
Cefiderocol: A Siderophore Cephalosporin (B10832234)
Cefiderocol employs a "Trojan horse" strategy to enter bacterial cells.[7] It acts as a siderophore, chelating iron and utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space.[4][7][10] Once inside, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][10]
Meropenem: A Carbapenem Antibiotic
Meropenem, a broad-spectrum carbapenem, readily penetrates the bacterial cell wall and inhibits the synthesis of the cell wall by binding to and inactivating essential penicillin-binding proteins (PBPs).[1][8] This disruption of peptidoglycan synthesis leads to cell death.[1]
Experimental Protocols: The APEKS-NP Trial
The APEKS-NP trial was a pivotal study in evaluating Cefiderocol for nosocomial pneumonia.[1][2][3][9][11][12]
Study Design
-
Phase: 3
-
Design: Randomized, double-blind, parallel-group, non-inferiority trial.[1][2][9][12]
-
Population: Adults (≥18 years) with a diagnosis of hospital-acquired, ventilator-associated, or healthcare-associated pneumonia caused by Gram-negative bacteria.[1][2][9][12]
-
Randomization: 1:1 ratio to receive either Cefiderocol or Meropenem.[1][2][9][12]
-
Stratification: By infection type (ventilator-associated vs. other) and Acute Physiology and Chronic Health Evaluation II (APACHE II) score (≤15 vs. ≥16).[1][2][5][9]
Treatment Regimen
-
Cefiderocol Arm: 2g of Cefiderocol administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[1][2][4][9][12]
-
Meropenem Arm: 2g of Meropenem administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[1][2][4][9][12]
-
Concomitant Therapy: All patients in both arms also received open-label intravenous linezolid (B1675486) (600 mg every 12 hours) for at least 5 days to cover for potential Gram-positive pathogens.[1][2][4][9][12]
Endpoints
-
Primary Endpoint: All-cause mortality at Day 14 in the modified intention-to-treat (mITT) population.[1][2][4][5][9] The mITT population included all randomized patients who received at least one dose of the study drug, excluding those with only Gram-positive pathogens at baseline.[1][2][5][9]
-
Non-inferiority Margin: The upper bound of the 95% confidence interval for the treatment difference was set at 12.5%.[1][2][5][9]
-
Secondary Endpoints: Clinical and microbiological outcomes at the test-of-cure visit, and all-cause mortality at Day 28.[4][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cefiderocol - Wikipedia [en.wikipedia.org]
- 3. shionogi.com [shionogi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Cefiderocol: a novel siderophore cephalosporin for multidrug-resistant Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urology-textbook.com [urology-textbook.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 12. Cefiderocol versus high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (APEKS-NP): a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefiderocol: A Modern Answer to Metallo-β-Lactamase Producing Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes can hydrolyze nearly all β-lactam antibiotics, leaving clinicians with limited and often suboptimal treatment choices. In this landscape, the siderophore cephalosporin (B10832234) Cefiderocol has emerged as a promising therapeutic agent. This guide provides an objective comparison of Cefiderocol's efficacy against MBL-producing pathogens with other antibiotics, supported by experimental data and detailed methodologies.
Superior In Vitro Activity Against MBL-Producing Strains
Extensive surveillance studies have demonstrated the potent in vitro activity of Cefiderocol against a wide array of MBL-producing Gram-negative bacteria.[1][2][3][4] Cefiderocol consistently exhibits lower minimum inhibitory concentrations (MICs) compared to other β-lactams, β-lactam/β-lactamase inhibitor combinations, and ciprofloxacin.[1][2][3]
A multinational surveillance study conducted between 2014 and 2019 analyzed 452 MBL-producing isolates, including Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii complex.[1][2][3] The results, summarized in the tables below, highlight Cefiderocol's broad and potent activity.
Table 1: In Vitro Activity of Cefiderocol and Comparators against MBL-Producing Enterobacterales (n=200)
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) - CLSI | Susceptibility (%) - EUCAST |
| Cefiderocol | 1 | 4 | 91.5 | 67.5 |
| Ceftazidime/avibactam | >16 | >16 | - | - |
| Meropenem (B701) | >16 | >16 | - | - |
| Ciprofloxacin | >8 | >8 | - | - |
| Colistin | ≤0.25 | 2 | - | - |
Data sourced from SIDERO-WT surveillance studies (2014-2019).[1][2][3]
Table 2: In Vitro Activity of Cefiderocol and Comparators against MBL-Producing P. aeruginosa (n=227)
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) - CLSI | Susceptibility (%) - EUCAST |
| Cefiderocol | 0.5 | 1 | 100 | 97.4 |
| Ceftazidime/avibactam | 16 | >16 | - | - |
| Meropenem | >16 | >16 | - | - |
| Ciprofloxacin | >8 | >8 | - | - |
| Colistin | 1 | 2 | - | - |
Data sourced from SIDERO-WT surveillance studies (2014-2019).[1][2][3]
Table 3: In Vitro Activity of Cefiderocol and Comparators against MBL-Producing A. baumannii complex (n=25)
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) - CLSI | Susceptibility (%) - EUCAST |
| Cefiderocol | 2 | 8 | 60.0 | 44.0 |
| Ceftazidime/avibactam | >16 | >16 | - | - |
| Meropenem | >16 | >16 | - | - |
| Ciprofloxacin | >8 | >8 | - | - |
| Colistin | 0.5 | 1 | - | - |
Data sourced from SIDERO-WT surveillance studies (2014-2019).[1][2][3]
Favorable Clinical Outcomes in Challenging Infections
Clinical data from the CREDIBLE-CR and APEKS-NP phase 3 randomized studies corroborate the in vitro findings, demonstrating Cefiderocol's effectiveness in treating infections caused by MBL-producing pathogens.[5][6][7] When compared to the best available therapy (BAT) or high-dose meropenem, Cefiderocol treatment resulted in numerically higher rates of clinical cure and microbiological eradication, along with lower all-cause mortality.[5][6][7]
Table 4: Clinical Outcomes in Patients with MBL-Producing Pathogen Infections
| Outcome | Cefiderocol (n=24) | Best Available Therapy / Meropenem (n=10) |
| Clinical Cure | 70.8% (17/24) | 40.0% (4/10) |
| Microbiological Eradication | 58.3% (14/24) | 30.0% (3/10) |
| Day 28 All-Cause Mortality | 12.5% (3/24) | 50.0% (5/10) |
Data from a sub-analysis of the CREDIBLE-CR and APEKS-NP studies.[5][6][7]
Mechanism of Action and Resistance
Cefiderocol's unique "Trojan horse" mechanism of action allows it to overcome the primary defense of Gram-negative bacteria. It chelates iron and is actively transported across the outer membrane via bacterial iron transport systems. This circumvents resistance mechanisms like porin channel mutations and allows for higher concentrations of the drug in the periplasmic space where it can inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Metallo-β-lactamases confer resistance by hydrolyzing the β-lactam ring of Cefiderocol in the periplasmic space, rendering it inactive. However, Cefiderocol is stable against hydrolysis by many common MBLs, including IMP, VIM, and NDM types.[5]
Experimental Protocols
The data presented in this guide are primarily based on standardized in vitro susceptibility testing and clinical trial protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Steps in Broth Microdilution:
-
Inoculum Preparation: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. For Cefiderocol, iron-depleted cation-adjusted Mueller-Hinton broth is used.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Clinical Trial Methodology (CREDIBLE-CR & APEKS-NP)
The clinical efficacy data are derived from two Phase 3, randomized, open-label, multicenter studies.
-
CREDIBLE-CR: This study evaluated the efficacy of Cefiderocol versus best available therapy (BAT) for the treatment of serious infections caused by carbapenem-resistant Gram-negative pathogens.
-
APEKS-NP: This study compared the efficacy of Cefiderocol with high-dose, extended-infusion meropenem for the treatment of nosocomial pneumonia.
In both studies, patients with confirmed infections caused by MBL-producing pathogens were included in sub-analyses to evaluate the specific efficacy of Cefiderocol against these challenging organisms.
Conclusion
Cefiderocol demonstrates superior in vitro activity and favorable clinical outcomes against a broad range of MBL-producing Gram-negative pathogens. Its unique mechanism of action allows it to overcome many common resistance mechanisms. For researchers and drug development professionals, Cefiderocol represents a significant advancement in the fight against antimicrobial resistance and a valuable tool for treating infections with limited therapeutic options. Continued surveillance and clinical evaluation are essential to further define its role in managing these critical infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. testinglab.com [testinglab.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Analysis of the Iron-Binding Affinity of Cefiderocol and its 3-Methoxy Catechol Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron-binding affinity of the siderophore cephalosporin, Cefiderocol, and its 3-methoxy catechol analog. The ability of Cefiderocol to chelate iron is fundamental to its "Trojan horse" mechanism of action, enabling its entry into bacterial cells and subsequent antibacterial activity.[1][2][3] Understanding the iron-binding capabilities of Cefiderocol and its analogs is crucial for the development of novel antibiotics that can overcome multidrug resistance.
Quantitative Data Summary
The iron-chelating activity of Cefiderocol and its 3-methoxy catechol analog was evaluated using a chrome azurol B (CAB) assay. This assay spectrophotometrically determines the degree of iron chelation by a compound of interest. The results clearly demonstrate that Cefiderocol possesses potent iron-binding activity, whereas its 3-methoxy catechol analog exhibits no significant chelating properties.[4][5][6][7] This difference is attributed to the modification of one of the hydroxyl groups in the catechol moiety to a methoxy (B1213986) group, which significantly impairs the molecule's ability to chelate ferric iron.[4][5][7]
| Compound | Iron Chelating Activity | Key Finding |
| Cefiderocol | Potent | The catechol moiety is essential for high-affinity iron binding.[4][8] |
| 3-Methoxy Catechol Analog of Cefiderocol | No significant activity | Replacement of a hydroxyl group with a methoxy group on the catechol ring abrogates iron-chelating ability.[4][5][8] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited in the comparison of iron-binding affinity.
Chrome Azurol B (CAB) Assay for Iron Chelation
This colorimetric assay is a widely used method to detect and quantify siderophore production and iron-chelating activity.[9][10]
Principle: The assay is based on the competition for iron between the test compound (Cefiderocol or its analog) and the iron-dye complex, chrome azurol B. When a strong chelator like Cefiderocol is present, it removes iron from the CAB complex, resulting in a color change from blue to orange, which can be quantified spectrophotometrically.[9][10]
Materials:
-
Chrome Azurol B (CAB)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Ferric chloride (FeCl₃) solution
-
Cefiderocol
-
3-Methoxy catechol analog of Cefiderocol
-
Spectrophotometer
Procedure:
-
Preparation of CAB dye solution: A solution of CAB in a PIPES buffer is prepared.
-
Preparation of Iron-Dye Complex: The CAB solution is mixed with a solution of FeCl₃ and HDTMA. This results in a stable blue-colored complex.
-
Reaction: The test compounds (Cefiderocol and its 3-methoxy catechol analog) at various concentrations are added to the iron-dye complex solution.
-
Incubation: The reaction mixtures are incubated to allow for the chelation of iron by the test compounds.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 630 nm) using a spectrophotometer.[6]
-
Analysis: A decrease in absorbance at this wavelength indicates a loss of the blue color, signifying that the test compound has successfully chelated iron from the CAB complex. The chelating activity is often expressed as a percentage of siderophore units relative to a standard.
Visualizations
Cefiderocol's Iron-Binding Mechanism
Caption: Logical relationship of iron binding.
Experimental Workflow for Iron-Binding Affinity
Caption: Experimental workflow for the CAB assay.
References
- 1. Cefiderocol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Efficacy Analysis: Cefiderocol vs. Ceftazidime/Avibactam
This guide provides a detailed comparison of Cefiderocol (B606585) and ceftazidime (B193861)/avibactam (B1665839), two critical antibiotics in the fight against multidrug-resistant (MDR) Gram-negative bacterial infections. The analysis focuses on their mechanisms of action, in vitro activity, and clinical efficacy, supported by data from key experimental and clinical studies.
Introduction and Mechanisms of Action
Cefiderocol and ceftazidime/avibactam are vital therapeutic options for treating severe infections caused by carbapenem-resistant Enterobacterales (CRE) and other difficult-to-treat Gram-negative pathogens. However, they employ fundamentally different strategies to overcome bacterial resistance.
Cefiderocol: A novel siderophore cephalosporin, Cefiderocol utilizes a "Trojan horse" mechanism.[1][2] It chelates iron and is actively transported into the bacterial periplasmic space through the bacteria's own iron uptake systems.[3][4][5] This unique entry mechanism allows it to bypass resistance conferred by porin channel mutations and efflux pumps.[3][6] Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[1][3] Its structure also confers high stability against hydrolysis by all classes of β-lactamases, including serine- and metallo-carbapenemases.[3][5]
Ceftazidime/avibactam: This is a combination drug pairing a third-generation cephalosporin, ceftazidime, with a novel non-β-lactam β-lactamase inhibitor, avibactam.[7][8] Ceftazidime inhibits bacterial cell wall synthesis.[8] Avibactam protects ceftazidime from degradation by inhibiting a broad spectrum of β-lactamases, including Ambler class A (like KPC), class C (AmpC), and some class D (like OXA-48) enzymes.[7][9] However, avibactam is not effective against metallo-β-lactamases (MBLs, Class B).[7]
In Vitro Efficacy
Head-to-head in vitro studies demonstrate the differing susceptibility profiles of Cefiderocol and ceftazidime/avibactam against carbapenem-resistant Gram-negative isolates.
Key Findings:
-
Cefiderocol generally retains potent activity against a wide range of carbapenemase-producing isolates, including those producing MBLs (e.g., NDM, VIM, IMP), which are resistant to ceftazidime/avibactam.[10][11] In a study of meropenem-resistant K. pneumoniae, 80% of isolates were susceptible to Cefiderocol.[2][11]
-
Ceftazidime/avibactam is highly active against isolates producing KPC and OXA-48-like carbapenemases but lacks activity against MBL producers.[10][12] In the same study of meropenem-resistant K. pneumoniae, only 26.2% of isolates were susceptible to ceftazidime/avibactam alone, reflecting a high prevalence of MBLs in the study region.[2][11]
-
Cross-resistance can be a concern. Studies have shown that some KPC variants conferring resistance to ceftazidime/avibactam can also lead to elevated MICs for Cefiderocol, resulting in co-resistance.[13][14]
Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL)
| Organism (Resistance Profile) | Cefiderocol | Ceftazidime/Avibactam | Reference(s) |
| Meropenem-Resistant K. pneumoniae | 2 / 8 | - | [2][11] |
| Carbapenemase-Producing Enterobacterales | - / - | - | [10] |
| KPC-producing Enterobacterales (CZA-Susceptible) | 0.25 / 2 | - | [13][14] |
| KPC-producing Enterobacterales (CZA-Resistant) | 8 / 64 | - | [13][14] |
| Carbapenem-Resistant E. coli | - | 0.5 / >32 | [12] |
Note: Direct MIC comparisons were not always available in the same study. CZA = Ceftazidime/Avibactam.
-
Methodology: Antimicrobial susceptibility testing is typically performed using broth microdilution (BMD) as the reference method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10]
-
Cefiderocol Testing: A critical modification for Cefiderocol testing is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5] This is necessary because the drug's activity is dependent on iron concentration, and standard media can interfere with results.
-
Isolate Collection: Studies typically use collections of non-duplicate clinical isolates recovered from various specimen types (e.g., blood, respiratory, urine) from multiple medical centers to ensure diversity.[2][10]
-
Carbapenemase Detection: The presence of specific carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) is confirmed using molecular methods like PCR.[10]
Clinical Efficacy
Clinical trial data provides insights into the real-world performance of these antibiotics in treating complex infections.
-
CREDIBLE-CR Study: This pathogen-focused, open-label, randomized Phase 3 trial evaluated Cefiderocol versus Best Available Therapy (BAT) for serious infections caused by carbapenem-resistant Gram-negative bacteria.[15][16][17] The study included patients with nosocomial pneumonia, bloodstream infections/sepsis, and complicated urinary tract infections (cUTI).[15]
-
Clinical Cure/Microbiological Eradication: Cefiderocol showed comparable efficacy to BAT across different infection types. For example, in patients with nosocomial pneumonia, clinical cure rates were 50.0% for Cefiderocol and 52.6% for BAT.[15][18] In cUTI, microbiological eradication was higher with Cefiderocol (52.9%) than BAT (20.0%).[15][18]
-
Mortality: An important finding was a higher all-cause mortality rate at Day 28 in the Cefiderocol arm (24.8%) compared to the BAT arm (18.4%).[15] This difference was primarily driven by infections caused by Acinetobacter spp. and may have been influenced by baseline imbalances in disease severity.[15][19]
-
-
APEKS-NP Study: In this Phase 3 trial for nosocomial pneumonia, Cefiderocol was found to be non-inferior to high-dose meropenem (B701) for all-cause mortality at Day 14.[18]
-
APEKS-cUTI Study: This Phase 2 trial in patients with cUTI demonstrated that Cefiderocol was superior to imipenem/cilastatin based on the composite endpoint of clinical and microbiological cure (72.6% vs. 54.6%).[20][21][22]
Direct, randomized, head-to-head trials comparing ceftazidime/avibactam to Cefiderocol are lacking. However, extensive data from other clinical trials and meta-analyses support its efficacy.
-
Meta-Analyses: A meta-analysis of studies on infections caused by carbapenem-resistant K. pneumoniae found that ceftazidime/avibactam was more effective than other antimicrobials, with significantly lower 28- and 30-day mortality rates.[23]
-
Retrospective Studies: A multicenter retrospective study compared ceftazidime/avibactam + aztreonam (B1666516) against Cefiderocol for treating infections caused by MBL-producing bacteria. Clinical success was achieved in 85% of patients in the combination arm versus 71.4% in the Cefiderocol arm, with 28-day mortality rates of 10% and 23.8%, respectively; these differences were not statistically significant.[24]
Table 2: Comparative Clinical Outcomes from Key Trials
| Study (Infection Type) | Drug(s) | Clinical Cure Rate | Microbiological Eradication Rate | All-Cause Mortality (Day 28) | Reference(s) |
| CREDIBLE-CR (Nosocomial Pneumonia) | Cefiderocol | 50.0% | - | 24.8% (overall) | [15] |
| Best Available Therapy | 52.6% | - | 18.4% (overall) | [15] | |
| CREDIBLE-CR (BSI/Sepsis) | Cefiderocol | 43.5% | - | 24.8% (overall) | [15] |
| Best Available Therapy | 42.9% | - | 18.4% (overall) | [15] | |
| CREDIBLE-CR (cUTI) | Cefiderocol | - | 52.9% | 24.8% (overall) | [15] |
| Best Available Therapy | - | 20.0% | 18.4% (overall) | [15] | |
| APEKS-cUTI (cUTI) | Cefiderocol | 72.6% (Composite Endpoint) | 72.6% (Composite Endpoint) | - | [20][21] |
| Imipenem/Cilastatin | 54.6% (Composite Endpoint) | 54.6% (Composite Endpoint) | - | [20][21] | |
| Retrospective Study (MBL Infections) | CZA + Aztreonam | 85.0% | - | 10.0% | [24] |
| Cefiderocol | 71.4% | - | 23.8% | [24] |
BSI = Bloodstream Infection; cUTI = Complicated Urinary Tract Infection; MBL = Metallo-β-lactamase.
The CREDIBLE-CR study provides a representative example of a pathogen-focused clinical trial design.
-
Design: A prospective, randomized (2:1), open-label, multicenter, Phase 3 study.[15][16]
-
Patient Population: Hospitalized adults with nosocomial pneumonia, bloodstream infection/sepsis, or cUTI caused by confirmed carbapenem-resistant Gram-negative pathogens.[16]
-
Intervention Arm: Cefiderocol administered as a 2g intravenous infusion every 8 hours.[15]
-
Comparator Arm: Best Available Therapy (BAT), consisting of up to three drugs selected by the investigator prior to randomization based on local practices and susceptibility data.[15]
-
Primary Endpoint:
-
Key Secondary Endpoints: All-cause mortality, clinical and microbiological outcomes at other time points, and safety.[15]
Conclusion
Cefiderocol and ceftazidime/avibactam are both powerful antibiotics, but their profiles suggest distinct roles in clinical practice.
-
Cefiderocol stands out for its broad spectrum of activity against Gram-negative pathogens, including its unique ability to treat infections caused by MBL-producing organisms.[10] Its novel "Trojan horse" mechanism allows it to overcome several common resistance pathways.[3] The mortality imbalance observed in the CREDIBLE-CR trial, particularly against Acinetobacter, warrants careful consideration of patient selection.[15]
-
Ceftazidime/avibactam is a highly effective agent for infections caused by KPC- and OXA-48-producing Enterobacterales and P. aeruginosa.[23] Its primary limitation is the lack of activity against MBLs.[7] In settings where MBLs are not prevalent, it is a cornerstone of therapy for CRE.
The choice between these agents should be guided by the known or suspected resistance mechanism of the infecting pathogen, local epidemiology, the specific site of infection, and the patient's clinical status. For MBL-producing pathogens, Cefiderocol is a critical option, while ceftazidime/avibactam is a preferred choice for many other types of carbapenemase-producing organisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefiderocol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ceftazidime/avibactam - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In vitro Activity of Cefiderocol and Ceftazidime-Avibactam, Against Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of cefiderocol against comparators (ceftazidime-avibactam, ceftazidime-avibactam/ aztreonam combination, and colistin) against clinical isolates of meropenem-resistant Klebsiella pneumoniae from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. iris.unito.it [iris.unito.it]
- 14. In vitro activity of cefiderocol against ceftazidime-avibactam susceptible and resistant KPC-producing Enterobacterales: cross-resistance and synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 18. Phase 3 trials show positive results for cefiderocol, but questions remain | CIDRAP [cidrap.umn.edu]
- 19. mdpi.com [mdpi.com]
- 20. shionogi.com [shionogi.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Shionogi Presents Positive Clinical Efficacy Trial Results And In Vitro Data On Cefiderocol, At IDWeek 2017 [prnewswire.com]
- 23. researchgate.net [researchgate.net]
- 24. boa.unimib.it [boa.unimib.it]
The Trojan Horse Strategy: A Comparative Guide to the In Vitro Activity of Cefiderocol and Other Siderophore Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In response, innovative therapeutic strategies are paramount. One such approach is the development of siderophore-antibiotic conjugates, which cleverly exploit bacterial iron acquisition systems to deliver potent antimicrobial payloads. This guide provides an objective comparison of the in vitro activity of Cefiderocol (B606585), a commercially available siderophore cephalosporin (B10832234), with other notable siderophore antibiotics in development, supported by available experimental data.
The "Trojan Horse" Mechanism of Siderophore Antibiotics
Siderophore antibiotics employ a "Trojan horse" strategy to bypass the formidable outer membrane of Gram-negative bacteria, a primary defense against many conventional antibiotics.[1][2] These innovative drugs consist of an antibiotic molecule linked to a siderophore, a small molecule with a high affinity for iron that bacteria secrete to scavenge this essential nutrient from their environment.
The resulting conjugate is recognized by specific bacterial outer membrane receptors and actively transported into the periplasmic space, effectively tricking the bacteria into internalizing a lethal agent. This mechanism circumvents common resistance mechanisms such as porin channel mutations and efflux pumps. Once inside, the antibiotic is released to exert its antimicrobial effect, typically by inhibiting cell wall synthesis.
Caption: Generalized mechanism of siderophore-antibiotic conjugate uptake in Gram-negative bacteria.
Comparative In Vitro Efficacy
The in vitro activity of antibiotics is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For siderophore antibiotics, this testing requires specific conditions, most notably the use of iron-depleted media to mimic the iron-limited environment in the human body and induce the expression of siderophore uptake systems by the bacteria.
Cefiderocol
Cefiderocol is a siderophore cephalosporin that has demonstrated potent in vitro activity against a broad range of clinically important Gram-negative pathogens, including many carbapenem-resistant isolates.[3][4][5][6]
| Organism | Cefiderocol MIC₅₀ (µg/mL) | Cefiderocol MIC₉₀ (µg/mL) |
| Enterobacterales | 0.25 - 0.5 | 2 - 4 |
| Pseudomonas aeruginosa | 0.25 - 0.5 | 1 - 4 |
| Acinetobacter baumannii | 0.25 - 1 | 2 - 4 |
| Stenotrophomonas maltophilia | ≤0.06 - 0.25 | 0.25 - 1 |
Note: MIC values are compiled from multiple sources and can vary based on the specific isolates and testing conditions.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Other Siderophore Antibiotics
Several other siderophore-antibiotic conjugates have been investigated, though in vitro data is more limited compared to Cefiderocol.
BAL30072 is a siderophore monosulfactam that has shown activity against multidrug-resistant Gram-negative bacilli.
| Organism | BAL30072 MIC₅₀ (µg/mL) | BAL30072 MIC₉₀ (µg/mL) |
| Enterobacterales | ~2 | >32 |
| Pseudomonas aeruginosa | 0.25 | 1 - 8 |
| Acinetobacter baumannii | 4 | >64 |
Note: Data for BAL30072 is limited and from earlier studies.
MB-1 is a siderophore-monobactam conjugate that has demonstrated broad-spectrum in vitro activity.
| Organism | MB-1 MIC₉₀ (µg/mL) |
| Proteus spp. | 0.12 |
| S. maltophilia | 0.25 |
| Enterobacter spp. | 8 |
Note: In vivo efficacy of MB-1 has shown variability.[1][27][28]
GSK3342830 is another siderophore-β-lactam conjugate for which in vitro data is not widely available in the public domain.
Experimental Protocols
Accurate and reproducible in vitro testing of siderophore antibiotics is crucial for their evaluation. The following outlines a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) for these agents.
Caption: Generalized workflow for Antimicrobial Susceptibility Testing (AST) of siderophore antibiotics.
Key Methodological Considerations:
-
Medium: The use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is critical. Standard Mueller-Hinton broth contains variable iron concentrations that can interfere with the activity of siderophore antibiotics by competing for binding and repressing the bacterial iron uptake systems.
-
Inoculum: A standardized bacterial inoculum, typically a 0.5 McFarland standard, is essential for consistent and reproducible results.
-
Incubation: Plates are incubated at a standard temperature of 35-37°C for 16-20 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria, demonstrating potent and broad in vitro activity. While other siderophore antibiotics like BAL30072 and MB-1 have also shown promise in early studies, more comprehensive and comparative in vitro and in vivo data are needed to fully assess their potential. The unique "Trojan horse" mechanism of action of siderophore antibiotics offers a promising strategy to overcome existing resistance mechanisms, and continued research and development in this area are crucial for addressing the ongoing threat of antimicrobial resistance.
References
- 1. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, Against Gram-Negative Bacilli Isolated by Clinical Laboratories in North America and Europe in 2015-2016: SIDERO-WT-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seq.es [seq.es]
- 7. In Vitro Activity of Cefiderocol against Extensively Drug-Resistant Pseudomonas aeruginosa: CANWARD, 2007 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of cefiderocol and comparator antibiotics against multidrug-resistant non-fermenting Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of the siderophore cephalosporin, cefiderocol, against molecularly characterized, carbapenem-non-susceptible Gram-negative bacteria from Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jmilabs.com [jmilabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro activity of cefiderocol against MBL-producing Gram-negative bacteria collected in North America and Europe in five consecutive annual multinational SIDERO-WT surveillance studies (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shionogimedical.com [shionogimedical.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 25. In vitro Activity of Cefiderocol and Comparators against Carbapenem-Resistant Gram-Negative Pathogens from France and Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Activity of Cefiderocol Against a Broad Range of Clinically Important Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Cefiderocol vs. Best Available Therapy: A Head-to-Head Clinical Trial Comparison
Cefiderocol (B606585), a novel siderophore cephalosporin, has emerged as a critical therapeutic option in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of action, utilizing the bacteria's own iron uptake systems to enter the cell, allows it to overcome many common resistance mechanisms.[1][2] This guide provides a comprehensive comparison of cefiderocol against the best available therapy (BAT) based on data from pivotal head-to-head clinical trials, designed for researchers, scientists, and drug development professionals.
Executive Summary
Three key phase 3 clinical trials form the cornerstone of cefiderocol's clinical evaluation:
-
APEKS-cUTI: Focused on complicated urinary tract infections (cUTI), this trial demonstrated the superiority of cefiderocol over imipenem/cilastatin.[1][3]
-
APEKS-NP: In patients with nosocomial pneumonia (hospital-acquired, ventilator-associated, or healthcare-associated), cefiderocol was found to be non-inferior to high-dose, extended-infusion meropenem (B701).[4][5]
-
CREDIBLE-CR: This descriptive trial evaluated cefiderocol against the best available therapy in patients with a variety of serious infections caused by carbapenem-resistant Gram-negative bacteria. The results showed comparable clinical and microbiological efficacy between the two groups.[6][7]
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from these pivotal trials, offering a clear comparison of the performance of cefiderocol against comparator therapies.
Table 1: Efficacy Outcomes in the APEKS-cUTI Trial
| Outcome | Cefiderocol (n=252) | Imipenem/Cilastatin (n=119) | Difference (95% CI) |
| Composite of Clinical Cure and Microbiological Eradication at Test of Cure (TOC) | 72.6% | 54.6% | 18.58% (8.23, 28.92) |
Data from the APEKS-cUTI trial, an international, multicenter, double-blind, randomized, non-inferiority study in hospitalized adults with cUTI.[1][3]
Table 2: Efficacy and Safety Outcomes in the APEKS-NP Trial
| Outcome | Cefiderocol (n=148) | Meropenem (n=152) | Adjusted Treatment Difference (95% CI) |
| All-Cause Mortality at Day 14 | 12.4% | 11.6% | 0.8% (-6.6 to 8.2) |
| Treatment-Emergent Adverse Events | 88% | 86% |
Data from the APEKS-NP trial, a randomized, double-blind, phase 3, non-inferiority trial in patients with Gram-negative nosocomial pneumonia.[4][5]
Table 3: Efficacy and Mortality Outcomes in the CREDIBLE-CR Trial
| Infection Type | Cefiderocol | Best Available Therapy (BAT) |
| Nosocomial Pneumonia (Clinical Cure) | 50.0% (20/40) | 52.6% (10/19) |
| Bloodstream Infection/Sepsis (Clinical Cure) | 43.5% (10/23) | 42.9% (6/14) |
| Complicated UTI (Microbiological Eradication) | 52.9% (9/17) | 20.0% (1/5) |
| All-Cause Mortality (End of Study) | 33.7% (34/101) | 18.4% (9/49) |
Data from the CREDIBLE-CR trial, a randomized, open-label, multicenter, pathogen-focused, descriptive phase 3 study in patients with infections caused by carbapenem-resistant Gram-negative bacteria.[7][8][9] A numerical imbalance in mortality was observed, primarily in patients with Acinetobacter spp. infections.[7][10]
Experimental Protocols
APEKS-cUTI: Complicated Urinary Tract Infections
-
Trial Design: This was an international, multicenter, double-blind, randomized, non-inferiority trial.[3][11]
-
Patient Population: Hospitalized adult patients with a diagnosis of cUTI with or without pyelonephritis.[1][3]
-
Interventions: Patients were randomized in a 2:1 ratio to receive either intravenous cefiderocol (2g) or intravenous imipenem/cilastatin (1g/1g), both administered every 8 hours for 7 to 14 days.[12]
-
Primary Endpoint: The primary efficacy endpoint was the composite of clinical cure and microbiological eradication at the Test of Cure (TOC) visit, which occurred approximately 7 days after the end of treatment.[3][12]
APEKS-NP: Nosocomial Pneumonia
-
Trial Design: A randomized, double-blind, parallel-group, phase 3, non-inferiority trial conducted at 76 centers across 17 countries.[5][8]
-
Patient Population: Adult patients with nosocomial pneumonia (hospital-acquired, ventilator-associated, or healthcare-associated) caused by Gram-negative bacteria.[8][10]
-
Interventions: Patients were randomly assigned to receive either a 3-hour intravenous infusion of cefiderocol (2g) or a high-dose, extended-infusion of meropenem (2g) every 8 hours for 7 to 14 days.[5][10]
-
Primary Endpoint: The primary endpoint was all-cause mortality at day 14 in the modified intention-to-treat population.[5]
CREDIBLE-CR: Carbapenem-Resistant Infections
-
Trial Design: A prospective, international, multicenter, open-label, parallel-group, randomized, phase 3 descriptive clinical study.[6]
-
Patient Population: Hospitalized patients aged 18 years or older with nosocomial pneumonia, bloodstream infections/sepsis, or complicated urinary tract infections caused by documented carbapenem-resistant Gram-negative pathogens.[6][13]
-
Interventions: Patients were randomized in a 2:1 ratio to receive either a 3-hour intravenous infusion of cefiderocol (2g) every 8 hours or the best available therapy (BAT) for 7 to 14 days. The BAT was pre-specified by the investigator and could consist of up to three drugs.[13]
-
Primary Endpoints: For patients with nosocomial pneumonia or bloodstream infections/sepsis, the primary endpoint was clinical cure at the test of cure. For patients with complicated UTI, the primary endpoint was microbiological eradication at the test of cure.[8]
Visualizations
Cefiderocol Mechanism of Action
Caption: Cefiderocol's unique mechanism of action.
Experimental Workflow: APEKS-cUTI Trial
Caption: Workflow of the APEKS-cUTI clinical trial.
Experimental Workflow: APEKS-NP Trial
Caption: Workflow of the APEKS-NP clinical trial.
Experimental Workflow: CREDIBLE-CR Trial
Caption: Workflow of the CREDIBLE-CR clinical trial.
References
- 1. Shionogi Announces Positive Top-Line Results For Cefiderocol Pivotal cUTI Clinical Trial [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. shionogi.com [shionogi.com]
- 4. Cefiderocol versus high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (APEKS-NP): a randomised, double-blind, phase 3, non-inferiority trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 5. Cefiderocol versus high-dose, extended-infusion meropenem for the treatment of Gram-negative nosocomial pneumonia (APEKS-NP): a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shea-online.org [shea-online.org]
- 9. Phase III clinical trial of cefiderocol in patients with carbapenem-resistant Gram-negative bacterial infections (CREDIBLE-CR Study) - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 10. mdpi.com [mdpi.com]
- 11. shionogi.com [shionogi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. dason.medicine.duke.edu [dason.medicine.duke.edu]
A Comparative Analysis of Cross-Resistance Between Cefiderocol and Other β-Lactams
This guide provides a detailed comparison of the in vitro activity and cross-resistance profiles of Cefiderocol (B606585) versus other β-lactam antibiotics against challenging Gram-negative pathogens. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven insights into resistance mechanisms and the experimental protocols used for their evaluation.
Comparative In Vitro Activity
Cefiderocol generally demonstrates potent in vitro activity against a broad spectrum of carbapenem-resistant Gram-negative bacteria, often retaining susceptibility where other β-lactam/β-lactamase inhibitor (BLI) combinations show reduced efficacy.[1][2] Its unique "Trojan horse" mechanism, utilizing bacterial iron transport systems, allows it to bypass common resistance mechanisms like porin channel mutations and efflux pumps that affect other β-lactams.[3][4][5]
However, cross-resistance can and does occur, primarily mediated by specific β-lactamase enzymes and alterations in drug targets. The following tables summarize the comparative activity of Cefiderocol and other agents against key resistant phenotypes.
Table 1: Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Cefiderocol | 0.5 | 4 | 97.2 |
| Ceftazidime/avibactam | 0.5 | 2 | 94.4 |
| Imipenem/relebactam | 0.5 | 2 | 94.4 |
| Meropenem | >32 | >32 | 0.0 |
Data synthesized from a 2021 study on carbapenem-resistant Enterobacterales isolates from US medical centers.[6]
Table 2: Activity against Difficult-to-Treat Resistance (DTR) Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Cefiderocol | 0.12 | 1 | 98.1 |
| Ceftazidime/avibactam | 8 | 32 | 56.0 |
| Ceftolozane/tazobactam | 16 | >64 | 52.3 |
| Imipenem/relebactam | 4 | 16 | 55.7 |
Data from a 2020-2023 SENTRY surveillance program study. Susceptibility is based on CLSI breakpoints.[1]
Table 3: Activity against Carbapenemase-Producing DTR P. aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Cefiderocol | 0.25 | 2 | 97.3 |
| Ceftazidime/avibactam | 32 | >32 | 5.4 |
| Ceftolozane/tazobactam | >64 | >64 | 0.0 |
| Imipenem/relebactam | 16 | >16 | 2.7 |
Data from a 2020-2023 SENTRY surveillance program study on DTR P. aeruginosa isolates carrying carbapenemases, primarily metallo-β-lactamases.[1][2]
Mechanisms of Action and Resistance
Cefiderocol's unique entry mechanism sets it apart from other β-lactams. However, resistance can emerge through several pathways, some of which can confer cross-resistance to other cephalosporins and carbapenems.
While Cefiderocol circumvents porin and efflux-mediated resistance, its efficacy can be compromised by several mechanisms.[5][7] Development of resistance is often multifactorial.[8]
Key points on cross-resistance include:
-
β-Lactamases: This is the most significant driver of cross-resistance.
-
Metallo-β-lactamases (MBLs): NDM-type enzymes are frequently associated with Cefiderocol resistance.[8] Isolates producing NDMs often show elevated MICs to Cefiderocol and are resistant to nearly all other β-lactams.[9]
-
Serine Carbapenemases: Certain KPC variants that confer resistance to ceftazidime/avibactam have been shown to cause cross-resistance to Cefiderocol, likely due to structural similarities between the two drugs.[10][11][12]
-
AmpC and ESBLs: Overexpression or mutations in AmpC enzymes (e.g., two amino acid deletions in the R2 loop) and the presence of certain ESBLs like PER-type enzymes can reduce susceptibility to both Cefiderocol and other cephalosporins.[10][11][13]
-
-
Target Modification: Alterations in Penicillin-Binding Protein 3 (PBP3), the primary target of Cefiderocol, can reduce binding affinity.[7] While this is a primary mechanism of Cefiderocol resistance, it can potentially lead to cross-resistance with other cephalosporins that also target PBP3.[8]
-
Iron Transporter Mutations: Mutations in genes related to the iron uptake system (e.g., fec, fhu, cir operons) are a major cause of Cefiderocol-specific resistance and do not typically confer cross-resistance to other β-lactams that do not use this pathway.[8][14]
Experimental Protocols
Standardized methodologies are critical for the accurate assessment of antibiotic susceptibility and cross-resistance. The workflow below outlines a typical approach for investigating these phenomena.
Protocol 1: Antimicrobial Susceptibility Testing (AST)
This protocol is for determining the Minimum Inhibitory Concentrations (MICs) of Cefiderocol and comparator β-lactams using the reference broth microdilution method.
1. Media Preparation:
-
For Cefiderocol: Use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). This is critical, as excess iron will interfere with the siderophore-mediated uptake of the drug, leading to falsely elevated MICs.[13][15]
-
For Comparators: Use standard cation-adjusted Mueller-Hinton broth (CAMHB) as per CLSI guidelines.[6][13]
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Plate Inoculation and Incubation:
-
Dispense the prepared antibiotic dilutions and the final bacterial inoculum into 96-well microtiter plates.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
4. MIC Determination:
-
Following incubation, read the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Interpret the results (Susceptible, Intermediate, Resistant) based on established breakpoints from regulatory bodies like the CLSI or EUCAST.[15] Note that breakpoints for Cefiderocol can differ between CLSI and FDA guidelines for certain organisms.[15]
Protocol 2: Molecular Characterization of Resistance Mechanisms
When resistance or cross-resistance is identified, molecular methods are used to determine the genetic basis.
1. DNA Extraction:
-
Extract high-quality genomic DNA from a pure culture of the resistant isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
2. Targeted Gene Detection (PCR):
-
For rapid screening of known resistance determinants, perform Polymerase Chain Reaction (PCR) using validated primers for common carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48-like).[13]
-
Run the PCR products on an agarose (B213101) gel to visualize amplicons of the expected size.
-
Sequence the amplicons (Sanger sequencing) to confirm the gene identity and identify specific variants or mutations.
3. Comprehensive Genomic Analysis (WGS):
-
For a complete and unbiased analysis, perform Whole Genome Sequencing (WGS) on the extracted DNA using a platform such as Illumina or Oxford Nanopore.
-
Assemble the sequencing reads into a draft genome.
-
Analyze the assembled genome using bioinformatic tools to:
-
Identify the full profile of acquired resistance genes (β-lactamases, etc.).
-
Detect single nucleotide polymorphisms (SNPs) and insertions/deletions in chromosomal genes known to be involved in resistance, including:
-
-
Compare the genomic findings of the resistant isolate to a susceptible reference strain to identify the mutations likely responsible for the resistance phenotype.
References
- 1. Activity of cefiderocol against Pseudomonas aeruginosa from the USA and Europe (2020-2023) with difficult-to-treat resistance phenotype, including those nonsusceptible to recently developed β-lactam/β-lactamase inhibitor combinations: results from the SENTRY antimicrobial surveillance program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 4. In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates on the Activity, Efficacy and Emerging Mechanisms of Resistance to Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Evolution of β-lactamase-mediated cefiderocol resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cefiderocol and its Metabolites
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cefiderocol (B606585) and its metabolites, including Cefiderocol catechol 3-methoxy, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines prevents environmental contamination and ensures workplace safety. This document provides essential, step-by-step guidance for the safe and compliant disposal of Cefiderocol waste.
Cefiderocol is primarily eliminated from the body unchanged through urine[1][2][3][4][5]. Metabolism is a minor route of elimination for this drug[3]. One of its known metabolites is this compound[3]. The disposal procedures outlined below apply to the parent compound and any waste containing its metabolites.
General Disposal Principles
The fundamental principle for the disposal of Cefiderocol, as with most pharmaceutical waste, is to avoid discharge into sewer systems or the general environment[6][7]. Improper disposal can lead to the contamination of water supplies and soil, potentially harming wildlife and human health[8]. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[8][9][10].
Step-by-Step Disposal Procedures
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of Cefiderocol, always review the product-specific Safety Data Sheet[11]. The SDS provides crucial information on hazards, handling, and disposal[6][11][12].
-
Segregate Pharmaceutical Waste: Cefiderocol waste should be segregated from general laboratory trash. It should be collected in suitable, closed, and clearly labeled containers for disposal[6][13].
-
Characterize the Waste: Determine if the Cefiderocol waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by regulatory agencies or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity[10]. While Cefiderocol is not currently listed as a P- or U-listed hazardous waste by the EPA, institutional policies and state regulations may be more stringent[14].
-
Select the Appropriate Disposal Method:
-
Incineration: The recommended method for disposing of Cefiderocol waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6][13]. Most pharmaceutical waste is incinerated at a licensed medical incineration site[9][10].
-
Combustible Solvent Dissolution: An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[13].
-
-
Handling Precautions: When handling Cefiderocol for disposal, always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat[6][11][12]. Handle the material in a well-ventilated area to avoid the formation of dust and aerosols[6][13].
-
Container Disposal: Empty containers that held Cefiderocol should be triple-rinsed (or equivalent). The rinsate should be collected and disposed of as chemical waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to render them unusable and disposed of in a sanitary landfill[6].
Quantitative Data Summary
The following table summarizes key quantitative data related to the excretion and elimination of Cefiderocol.
| Parameter | Value | Reference |
| Primary Route of Excretion | Urine | [1][3] |
| Percentage of Dose Excreted in Urine (as total radioactivity) | 98.7% within 120 hours | [3] |
| Percentage of Dose Excreted in Urine (as unchanged Cefiderocol) | 90.6% | [3] |
| Percentage of Dose Excreted in Feces | Negligible | [3] |
| Plasma Protein Binding | 58% | [5] |
| Plasma Half-life | ~2.3 hours | [5] |
Experimental Protocols
The data presented above were primarily derived from human pharmacokinetic studies involving the intravenous administration of radiolabeled Cefiderocol ([¹⁴C]-Cefiderocol) to healthy subjects. A summary of the typical methodology is as follows:
Objective: To determine the mass balance, routes of excretion, and metabolic profile of Cefiderocol.
Methodology:
-
Study Population: Healthy adult male subjects.
-
Dosing: A single intravenous infusion of [¹⁴C]-Cefiderocol.
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals for up to 120 hours post-dose[3].
-
Analysis:
-
Total radioactivity in all samples was measured using liquid scintillation counting.
-
Plasma and urine samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Cefiderocol and its metabolites[3].
-
Metabolite structures were elucidated using high-resolution mass spectrometry and comparison with reference standards[3].
-
Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of Cefiderocol waste.
Caption: Logical workflow for the safe disposal of Cefiderocol waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Cefiderocol and its metabolites, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Safety, and Tolerability of Cefiderocol, a Novel Siderophore Cephalosporin for Gram-Negative Bacteria, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism, Excretion, and Pharmacokinetics of [14C]‐Cefiderocol (S‐649266), a Siderophore Cephalosporin, in Healthy Subjects Following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Cefiderocol | CAS No: 1225208-94-5 [aquigenbio.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. biosynth.com [biosynth.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Cefiderocol catechol 3-methoxy
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Cefiderocol. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Personal Protective Equipment (PPE)
Cefiderocol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled[1]. Strict adherence to safety protocols is mandatory.
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes skin exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter if ventilation is inadequate. | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical to minimize exposure risk. The following workflow outlines the essential steps for working with Cefiderocol in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of Cefiderocol in a laboratory setting.
Emergency Procedures: First Aid Measures
In the event of exposure, immediate action is necessary.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of Cefiderocol and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
